Ibutilide
Description
Properties
IUPAC Name |
N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOBUEHUHMBRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122647-32-9 (Fumarate) | |
| Record name | Ibutilide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20861271 | |
| Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ibutilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/, 4.73e-03 g/L | |
| Record name | Ibutilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibutilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ibutilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
122647-31-8, 130350-52-6, 122647-32-9 | |
| Record name | Ibutilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122647-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibutilide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibutilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBUTILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2436VX1U9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ibutilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ibutilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ibutilide: A Comprehensive Technical Guide for the Class III Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutilide is a potent Class III antiarrhythmic agent administered intravenously for the rapid cardioversion of atrial fibrillation and atrial flutter.[1] Its unique mechanism of action, involving a dual effect on both potassium and sodium ion channels, distinguishes it from other agents in its class. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, electrophysiological effects, pharmacokinetics, and clinical application. Detailed experimental protocols for key in vitro and in vivo studies are presented, alongside a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and investigational methodologies. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development and study of antiarrhythmic drugs.
Introduction
This compound fumarate is a methanesulfonamide derivative that primarily exerts its antiarrhythmic effect by prolonging the cardiac action potential duration (APD), a hallmark of Class III antiarrhythmic agents.[2][3] Approved by the US Food and Drug Administration (FDA), its main clinical indication is the acute termination of atrial fibrillation and atrial flutter to restore normal sinus rhythm.[1] Studies have consistently demonstrated its greater efficacy in converting atrial flutter compared to atrial fibrillation.[1] The principal risk associated with this compound therapy is the potential for proarrhythmia, specifically polymorphic ventricular tachycardia (torsades de pointes), which necessitates careful patient selection and continuous electrocardiographic (ECG) monitoring during and after administration.[2][4]
Mechanism of Action
This compound's Class III antiarrhythmic activity is achieved through a unique dual mechanism that prolongs repolarization in both atrial and ventricular myocytes.[5][6] This prolongation of the action potential increases the effective refractory period (ERP) of the cardiac tissue, thereby interrupting the reentrant circuits that sustain arrhythmias like atrial fibrillation and flutter.[6]
The two primary ionic currents modulated by this compound are:
-
Inhibition of the Rapid Component of the Delayed Rectifier Potassium Current (IKr): this compound is a potent blocker of the IKr channel, which is encoded by the human ether-à-go-go-related gene (hERG).[2][7] This channel is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions through IKr, this compound delays repolarization, thereby prolonging the APD.
-
Activation of a Slow Inward Sodium Current (INa-slow): Uniquely among Class III agents, this compound also activates a slow, persistent inward sodium current during the plateau phase (Phase 2) of the action potential.[5][6][8] This inward current further counteracts the repolarizing potassium currents, contributing significantly to the prolongation of the APD.[3]
This dual action results in a significant increase in the atrial and ventricular refractoriness.[3]
Figure 1: Mechanism of action of this compound on cardiac myocyte ion channels.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound are crucial for its clinical use, particularly its rapid onset of action and relatively short half-life, which makes its proarrhythmic potential manageable in a monitored setting.[5]
Pharmacokinetics
| Parameter | Value | Reference(s) |
| Administration | Intravenous | [1] |
| Volume of Distribution | 11 L/kg | [1][6] |
| Protein Binding | 40% | [2][6] |
| Metabolism | Hepatic (extensive) | [1][2] |
| Metabolites | 8 metabolites (one active) | [2][5] |
| Elimination Half-life | 2 to 12 hours (mean of 6 hours) | [2][5] |
| Excretion | 82% urine, 19% feces | [1][6] |
Pharmacodynamics (Electrophysiological Effects)
The primary pharmacodynamic effect of this compound is the prolongation of the QT interval on the surface ECG, which reflects the prolonged ventricular repolarization.[1]
| Parameter | Effect | Reference(s) |
| In Vitro Studies | ||
| IKr Block (IC50) | 20 nM (in AT-1 cells) | [9] |
| IKr Block (IC50) | 2.03 µM (in guinea pig ventricular myocytes) | [10] |
| Slow Inward Na+ Current (Kd) | 1 to 2 nM (in guinea pig ventricular cells) | [2] |
| Clinical Electrophysiology | ||
| Atrial Monophasic APD (AFL) | ↑ 30% | [11] |
| Atrial Monophasic APD (AF) | ↑ 52% | [11] |
| Atrial Flutter Cycle Length | ↑ 16% | [11] |
| Atrial Fibrillation Cycle Length | ↑ 48% | [11] |
| Antegrade AVN ERP | Prolonged (252±60 to 303±70 ms) | [11] |
| Antegrade AP ERP | Prolonged (275±40 to 320±60 ms) | [11] |
| QTc Interval | Prolonged | [2] |
Clinical Efficacy and Safety
This compound is indicated for the rapid conversion of recent-onset atrial fibrillation or atrial flutter.
Clinical Efficacy
| Arrhythmia | Conversion Rate | Time to Conversion (mean) | Reference(s) |
| Atrial Flutter | 54% - 74% | 20 - 33 minutes | [12][13] |
| Atrial Fibrillation | 31% - 63% | 25 - 33 minutes | [12][13] |
| Combined AF/AFL | 47% - 66% | 27 - 35 minutes |
Safety Profile and Adverse Events
The most significant adverse event associated with this compound is torsades de pointes (TdP), a form of polymorphic ventricular tachycardia.[4]
| Adverse Event | Incidence | Reference(s) |
| Torsades de Pointes (sustained) | 1.7% - 3.6% | [2] |
| Torsades de Pointes (non-sustained) | 6.7% | |
| Polymorphic Ventricular Tachycardia (overall) | 8.3% | |
| Hypotension | Common | [1] |
| Nausea | Common | [1] |
| Headache | Common | [1] |
Due to the risk of TdP, patients require continuous ECG monitoring for at least 4 hours post-infusion or until the QTc interval returns to baseline.[14]
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Analysis of IKr
This protocol is based on methodologies used to study the effects of this compound on IKr in mouse atrial tumor (AT-1) cells, where IKr is the major delayed rectifier current.[9]
-
Cell Culture: AT-1 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: For electrophysiological recordings, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipettes are pulled from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
After establishing a giga-ohm seal and whole-cell configuration, cell capacitance and series resistance are compensated.
-
-
Voltage-Clamp Protocol for IKr:
-
Cells are held at a holding potential of -50 mV.
-
To elicit IKr, depolarizing pulses of 1-second duration are applied to various test potentials (e.g., +20 mV).
-
Following the depolarizing pulse, the membrane is repolarized to -40 mV to record the deactivating tail currents, which are characteristic of IKr.
-
This compound is applied at various concentrations to the external solution to determine the concentration-response relationship and calculate the IC50.
-
Figure 2: Experimental workflow for patch-clamp analysis of this compound's effect on IKr.
Ex Vivo Electrophysiology: Langendorff-Perfused Rabbit Heart
This protocol is based on methods used to assess the effects of this compound on action potential duration (APD) and effective refractory period (ERP) in an isolated heart model.
-
Animal Preparation: A New Zealand White rabbit is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
Langendorff Perfusion:
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde perfusion is initiated with a modified Krebs-Henseleit solution, oxygenated with 95% O2/5% CO2 and maintained at 37°C.
-
-
Electrophysiological Measurements:
-
A monophasic action potential (MAP) catheter is placed on the epicardial surface of the right ventricle to record APDs.
-
Pacing electrodes are used to control the heart rate at various cycle lengths (e.g., 200, 400, and 800 ms).
-
Baseline APD at 90% repolarization (APD90) and ERP are measured.
-
-
Drug Administration: this compound is added to the perfusate at a specified concentration (e.g., 0.1 µM).
-
Data Analysis: APD90 and ERP are remeasured in the presence of this compound and compared to baseline values.
In Vivo Clinical Electrophysiology Study
This protocol is based on studies evaluating the electrophysiological effects of this compound in patients with atrial arrhythmias.[7][11]
-
Patient Selection: Patients with sustained atrial fibrillation or flutter undergoing a clinical electrophysiology (EP) study are enrolled. Antiarrhythmic drugs are discontinued for at least five half-lives prior to the study.
-
Catheter Placement: Standard multi-electrode catheters are placed in the high right atrium, coronary sinus, and His bundle region for recording and stimulation.
-
Baseline Measurements:
-
Baseline atrial cycle length and atrial monophasic action potential duration (MAPD) are recorded.
-
Atrial and ventricular effective refractory periods (ERPs) are determined using programmed electrical stimulation.
-
-
Drug Infusion: this compound is administered intravenously at a standard dose (e.g., 1 mg over 10 minutes, with a second dose if necessary).[14]
-
Post-Infusion Measurements: Electrophysiological parameters are reassessed during and after the this compound infusion to determine its effects on atrial cycle length, MAPD, and ERPs.
-
Monitoring: Continuous 12-lead ECG and intracardiac electrograms are monitored throughout the procedure for arrhythmia termination and any proarrhythmic events.
Conclusion
This compound remains a valuable pharmacological tool for the acute management of atrial fibrillation and flutter. Its dual mechanism of action, involving both IKr blockade and INa-slow activation, provides a potent effect on prolonging atrial repolarization. However, this potent electrophysiological effect is intrinsically linked to the risk of torsades de pointes, mandating its use in a carefully monitored setting. The detailed experimental protocols and comprehensive data presented in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of this compound's pharmacology and electrophysiology is essential for the development of safer and more effective antiarrhythmic therapies. Future research may focus on developing analogs with greater atrial selectivity to minimize ventricular proarrhythmic risk.
References
- 1. Isolation of human atrial myocytes for simultaneous measurements of Ca2+ transients and membrane currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Human Atrial Myocytes for Simultaneous Measurements of Ca2+ Transients and Membrane Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. SutherlandandHearse [southalabama.edu]
- 7. adinstruments.com [adinstruments.com]
- 8. Protocol for preparation of primary alveolar epithelial type I cells from mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surgical Implant Procedure and Wiring Configuration for Continuous Long-Term EEG/ECG Monitoring in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolated Human Atrial Myocytes [bio-protocol.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Rabbit-specific computational modelling of ventricular cell electrophysiology: Using populations of models to explore variability in the response to ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experiments on the Isolated Heart of the Rabbit in the Langendorff-Apparatus - TIB AV-Portal [av.tib.eu]
Molecular Targets of Ibutilide in Atrial Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular interactions of Ibutilide within atrial myocytes. This compound is a Class III antiarrhythmic agent utilized for the acute cardioversion of atrial fibrillation and atrial flutter.[1][2] Its mechanism of action is distinct among Class III agents, involving a dual effect on both potassium and sodium ion channels to prolong the atrial action potential duration and refractoriness.[3][4][5] This guide synthesizes key quantitative data, details common experimental protocols for its study, and visualizes its core mechanisms of action.
Primary Molecular Targets
This compound's antiarrhythmic effect is primarily achieved by modulating two key ion currents in atrial myocytes:
-
Inhibition of the Rapid Delayed Rectifier Potassium Current (IKr): Like other Class III antiarrhythmics, this compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr).[4][6][7] This current, carried by channels encoded by the hERG (KCNH2) gene, is crucial for phase 3 repolarization of the cardiac action potential.[8] By inhibiting IKr, this compound delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).[2][6] This action is considered a hallmark of Class III antiarrhythmic activity.
-
Activation of a Slow Inward Sodium Current (INa-slow): Uniquely among Class III agents, this compound also activates a slow, persistent inward sodium current during the action potential plateau phase.[1][3][9] This current is thought to be conducted through the L-type calcium channel, though it is carried by sodium ions.[10] The activation of this inward current further contributes to delaying repolarization and prolonging the APD.[5][8] This dual mechanism—blocking an outward repolarizing current while enhancing an inward depolarizing current—underlies its potent effect on atrial electrophysiology.[4]
Quantitative Electrophysiological Data
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in atrial and related cardiac cells as reported in key studies.
Table 1: this compound's Effect on Specific Ion Currents
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| IKr Block | AT-1 Mouse Atrial Tumor Myocytes | 20 nmol/L | EC50 for IKr blockade at +20 mV | [11] |
| Peak Inward Current | Human Atrial Myocytes | 10-7 M (100 nM) | Increased from -1478 ± 103 pA to -2347 ± 75 pA | [10] |
| Peak Inward Current (Kd) | Human Atrial Myocytes | 0.1 to 0.9 nM | Half-maximal effect (Kd) between -10 and +40 mV | [10] |
| Outward Currents (Ito, Iso, delayed rectifier, IK1) | Human Atrial Myocytes | 10-7 M (100 nM) | No inhibitory effect observed | [10] |
Table 2: this compound's Effect on Action Potential and Refractory Periods
| Parameter | Cell Type / Condition | This compound Concentration / Dose | Effect | Reference |
| Action Potential Duration (APD) | Human Atrial Myocytes | 10-7 M (100 nM) | Marked increase in APD | [10] |
| APD at 70% Repolarization (Kd) | Human Atrial Myocytes | 0.7 nM | Half-maximal effective concentration for APD prolongation | [10] |
| APD at 90% Repolarization (Kd) | Human Atrial Myocytes | 0.23 nM | Half-maximal effective concentration for APD prolongation | [10] |
| Antegrade AP ERP | Patients with Accessory Pathways | N/A (Clinical Dose) | Prolonged from 275 ± 40 ms to 320 ± 60 ms | [12] |
| Antegrade AV Node ERP | Patients with Accessory Pathways | N/A (Clinical Dose) | Prolonged from 252 ± 60 ms to 303 ± 70 ms | [12] |
| QTc Interval | Patients with AF/Flutter | N/A (Clinical Dose) | Mean increase of 47.1 ms in successfully treated patients | [13] |
Signaling and Mechanistic Pathways
The diagrams below illustrate the molecular mechanism of this compound and a typical workflow for its electrophysiological evaluation.
Caption: this compound's dual mechanism of action on atrial myocyte ion channels.
Caption: Workflow for voltage-clamp analysis of this compound's effects.
Key Experimental Methodologies
The characterization of this compound's molecular targets relies heavily on electrophysiological techniques, primarily the patch-clamp method.
Whole-Cell Voltage Clamp
This technique is the gold standard for studying ion channel function and pharmacology in isolated cells like atrial myocytes.
-
Objective: To measure ionic currents across the cell membrane while controlling the membrane voltage. This allows for the isolation and characterization of specific currents affected by this compound.
-
General Protocol:
-
Cell Isolation: Atrial myocytes are enzymatically dissociated from atrial tissue samples (e.g., human atrial appendages obtained during cardiac surgery).[10] Alternatively, cultured cell lines expressing specific channels of interest, such as the AT-1 mouse atrial tumor cell line, are used.[11]
-
Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic environment. The external (bath) solution mimics the extracellular space. To isolate specific currents, ion channel blockers are often added (e.g., nifedipine to block L-type Ca2+ currents when studying K+ currents, or TTX to block fast Na+ channels).[10][14]
-
Seal Formation: The micropipette is pressed against a myocyte, and suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The patch of membrane under the pipette is ruptured, allowing electrical access to the entire cell interior.
-
Voltage Protocol: The membrane potential is held at a specific level (holding potential, e.g., -40 mV or -70 mV) and then stepped to various test potentials to activate or inactivate the channels of interest.[10]
-
Drug Application: After recording stable baseline currents, this compound is added to the bath solution at various concentrations to determine its effects on current amplitude, kinetics, and voltage-dependence.[11]
-
Data Analysis: The recorded currents before and after drug application are analyzed to quantify the drug's effect, often by fitting the data to a dose-response curve to calculate an EC50 (for activation) or IC50 (for inhibition).[11]
-
Action Potential Recording
-
Objective: To measure the effect of this compound on the shape and duration of the atrial action potential.
-
Protocol: This is typically performed using the current-clamp configuration of the patch-clamp technique. Instead of controlling voltage, the amplifier controls the current injected into the cell (usually held at zero to record spontaneous or elicited action potentials). The resulting changes in membrane voltage are recorded before and after the application of this compound to directly measure changes in APD at different levels of repolarization (e.g., APD70, APD90).[10]
Conclusion
The primary molecular targets of this compound in atrial myocytes are the IKr potassium channel, which it potently inhibits, and a slow inward sodium current, which it uniquely activates.[4] This dual mechanism effectively and rapidly prolongs the atrial action potential duration and refractoriness, providing the basis for its clinical efficacy in terminating reentrant arrhythmias like atrial flutter and fibrillation.[3][9] The quantitative understanding of these interactions, derived from precise electrophysiological experiments, is critical for the development of safer and more effective antiarrhythmic therapies. The risk of proarrhythmia, specifically torsades de pointes, is a direct consequence of its potent action on ventricular repolarization and underscores the importance of understanding its detailed channel-level interactions.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UpToDate 2018 [doctorabad.com]
- 7. ahajournals.org [ahajournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionic mechanism of this compound in human atrium: evidence for a drug-induced Na+ current through a nifedipine inhibited inward channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. This compound: Efficacy and safety in atrial fibrillation and atrial flutter in a general cardiology practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
The Dichotomous Role of the Slow Inward Sodium Current in the Electrophysiological Effects of Ibutilide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ibutilide, a class III antiarrhythmic agent, is a cornerstone in the acute pharmacological conversion of atrial fibrillation and flutter. Its efficacy is intrinsically linked to its ability to prolong the cardiac action potential duration (APD) and, consequently, the effective refractory period. A unique characteristic of this compound's mechanism of action is its dual effect on cardiac ion channels: the potent blockade of the rapid component of the delayed rectifier potassium current (IKr) and a distinct enhancement of the slow inward sodium current (late INa). This guide provides a comprehensive technical overview of the pivotal role of the late INa in concert with IKr blockade in mediating the therapeutic and proarrhythmic effects of this compound.
The Dual Ion Channel Effects of this compound: A Delicate Balance
This compound's primary electrophysiological effect is the prolongation of cardiac repolarization, a hallmark of class III antiarrhythmic agents. This is achieved through a complex interplay of actions on two critical ion currents:
-
Enhancement of the Slow Inward Sodium Current (late INa): Unlike many other class III agents, this compound has been shown to augment a persistent, or late, component of the inward sodium current.[1][2] This current, though small in amplitude compared to the peak sodium current responsible for the rapid depolarization of the action potential, plays a crucial role in the plateau phase (Phase 2) of the cardiac action potential. By enhancing this inward depolarizing current, this compound effectively delays repolarization and prolongs the APD.[1]
-
Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): Concurrently, this compound is a potent blocker of the IKr current, which is essential for the timely repolarization of the cardiac myocyte (Phase 3).[3][4] Inhibition of this outward potassium current further contributes to the delay in repolarization and the prolongation of the APD.
The an arrhythmogenic potential of this compound, particularly the risk of Torsades de Pointes (TdP), is a direct consequence of this marked prolongation of the QT interval on the electrocardiogram.[5][6]
Quantitative Data on this compound's Ion Channel Effects and Clinical Efficacy
The following tables summarize the key quantitative data from preclinical and clinical studies, providing a comparative overview of this compound's potency on its primary molecular targets and its clinical effectiveness.
Table 1: Preclinical Electrophysiological Data for this compound
| Parameter | Value | Species/Cell Type | Reference |
| IKr Blockade | |||
| EC50 | 20 nM | Mouse Atrial Tumor (AT-1) Cells | [3][4] |
| Late INa Enhancement | |||
| Concentration for significant effect | Nanomolar range | Guinea Pig Ventricular Myocytes | [7] |
Table 2: Clinical Efficacy of Intravenous this compound in the Conversion of Atrial Arrhythmias
| Arrhythmia | Dose | Conversion Rate | Time to Conversion (mean) | Reference |
| Atrial Fibrillation | 1 mg (repeated if necessary) | 51% | ~27 minutes | [8] |
| Atrial Flutter | 1 mg (repeated if necessary) | 76% | ~27 minutes | [8] |
| Atrial Fibrillation/Flutter (Dose-Response) | 0.005 mg/kg | 12% | 19 minutes | [9] |
| 0.010 mg/kg | 33% | 19 minutes | [9] | |
| 0.015 mg/kg | 45% | 19 minutes | [9] | |
| 0.025 mg/kg | 46% | 19 minutes | [9] |
Table 3: Pharmacokinetics and Adverse Effects of this compound
| Parameter | Value | Reference |
| Elimination Half-life | 2-12 hours (average 6 hours) | [1][5] |
| Metabolism | Hepatic | [1][5] |
| Incidence of Torsades de Pointes | 1.7% (sustained) | [10] |
| QT Prolongation | Dose-dependent | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the seminal studies that elucidated the dual mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Late INa (Adapted from Lee, 1992)
This protocol describes the fundamental technique used to identify and characterize the effect of this compound on the slow inward sodium current in isolated cardiac myocytes.
-
Cell Preparation: Single ventricular myocytes are enzymatically dissociated from guinea pig hearts.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to control the membrane potential of the myocyte and record the resulting ionic currents.
-
Solutions:
-
Pipette Solution (Internal): Contains a potassium-based solution to mimic the intracellular ionic environment.
-
Bath Solution (External): A physiological salt solution containing sodium as the primary charge carrier for the inward current. Specific channel blockers (e.g., for calcium and potassium channels) are included to isolate the sodium current.
-
-
Voltage-Clamp Protocol:
-
The cell is held at a negative holding potential (e.g., -80 mV) to keep the sodium channels in a closed, available state.
-
A depolarizing voltage step to a potential corresponding to the action potential plateau (e.g., -20 mV) is applied for a prolonged duration (e.g., 500 ms).
-
The resulting current is recorded. The late INa is measured as the sustained inward current component during the late phase of the depolarizing pulse.
-
-
Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on the amplitude and kinetics of the late INa.
Voltage-Clamp Protocol for IKr Blockade Assessment (Adapted from Yang et al., 1995)
This protocol outlines the methodology used to quantify the blocking effect of this compound on the IKr current, typically in a heterologous expression system or a cell line with a prominent IKr.
-
Cell Preparation: Mouse atrial tumor (AT-1) cells, which express a prominent IKr, are used.
-
Electrophysiological Recording: Whole-cell patch-clamp technique is employed.
-
Solutions:
-
Pipette Solution (Internal): Potassium-based solution.
-
Bath Solution (External): Physiological salt solution.
-
-
Voltage-Clamp Protocol to Elicit IKr:
-
The cell is held at a negative holding potential (e.g., -50 mV).
-
A depolarizing pulse to a positive potential (e.g., +20 mV) is applied to activate the IKr channels.
-
The membrane is then repolarized to a negative potential (e.g., -40 mV) to record the characteristic tail current of IKr, which results from the deactivation of the channels. The magnitude of this tail current is proportional to the number of channels that were open during the preceding depolarization.
-
-
Drug Application and Analysis: this compound is perfused at different concentrations. The reduction in the IKr tail current amplitude in the presence of the drug is used to construct a concentration-response curve and determine the EC50 for IKr blockade.
Visualizing the Mechanisms of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.
References
- 1. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Conversion efficacy and safety of intravenous this compound compared with intravenous procainamide in patients with atrial flutter or fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of intravenous this compound for rapid termination of atrial fibrillation and atrial flutter: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ibutilide's Impact on Cardiac Action Potential Duration
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the electrophysiological effects of ibutilide, a Class III antiarrhythmic agent, with a specific focus on its mechanisms for prolonging cardiac action potential duration (APD). It synthesizes quantitative data from various experimental models, outlines common experimental protocols, and visualizes key pathways and processes.
Mechanism of Action
This compound is a methanesulfonamide derivative that exerts its antiarrhythmic effects primarily by prolonging the myocardial action potential duration, a hallmark of Class III agents.[1][2][3] This action increases both atrial and ventricular refractoriness, which is the basis for its clinical efficacy in terminating re-entrant arrhythmias like atrial fibrillation and atrial flutter.[4][5][6]
The prolongation of the APD by this compound is unique and attributed to a dual effect on ion currents during the repolarization phase of the cardiac action potential:
-
Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): this compound is a potent blocker of the IKr current, which is critical for initiating Phase 3 repolarization.[1][7][8] By inhibiting this outward potassium current, this compound slows the efflux of potassium ions, thereby delaying repolarization and extending the action potential duration.[8][9] Studies in mouse atrial tumor (AT-1) cells, which predominantly express IKr, have demonstrated that this compound blocks this channel in a concentration-, time-, and voltage-dependent manner, consistent with an open-channel block mechanism.[7][10]
-
Activation of a Slow, Inward Sodium Current (INa-s): Distinct from other Class III agents, this compound at nanomolar concentrations also activates a slow, inward sodium current during the plateau phase (Phase 2) of the action potential.[1][2][4] This enhancement of an inward depolarizing current further counteracts the repolarizing potassium currents, contributing significantly to the delay in repolarization and the overall prolongation of the APD.[5][11]
This dual mechanism leads to a dose-dependent prolongation of the QT interval on the surface electrocardiogram (ECG), which is the clinical surrogate for APD prolongation.[4][5]
References
- 1. ahajournals.org [ahajournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound FUMARATE INJECTION [dailymed.nlm.nih.gov]
- 5. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Severe this compound-induced arrhythmia in patients with heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ibutilide as a Tool for Understanding Atrial Fibrillation Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) remains a significant clinical challenge, characterized by chaotic electrical activity in the atria that leads to an irregular and often rapid heart rate. Understanding the fundamental electrophysiological mechanisms that initiate and sustain AF is paramount for the development of more effective antiarrhythmic therapies. Ibutilide, a class III antiarrhythmic agent, serves as a critical pharmacological tool in this endeavor. Approved for the acute termination of atrial fibrillation and atrial flutter, its well-defined effects on specific cardiac ion channels allow researchers to probe the mechanisms of atrial arrhythmogenesis and the requirements for its termination.[1][2][3]
This technical guide provides an in-depth overview of this compound's mechanism of action, its electrophysiological effects on atrial tissue, and the experimental protocols used to investigate these properties. It is designed to be a comprehensive resource for professionals utilizing this compound in preclinical and clinical research to unravel the complexities of atrial fibrillation.
Core Mechanism of Action
This compound's primary antiarrhythmic effect stems from its ability to prolong the action potential duration (APD) and, consequently, the effective refractory period (ERP) in atrial and ventricular myocytes.[4][5] This is achieved through a unique dual mechanism that distinguishes it from many other class III agents:
-
Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): Like other class III drugs, this compound blocks the IKr current, which is crucial for the repolarization phase (Phase 3) of the cardiac action potential.[2][6] This inhibition slows the efflux of potassium ions, thereby extending the duration of the action potential.
-
Activation of a Slow, Inward Sodium Current (INa-slow): Uniquely, at nanomolar concentrations, this compound enhances a late or slow inward sodium current during the plateau phase (Phase 2) of the action potential.[4][7][8] This sustained inward positive current further delays repolarization and significantly contributes to the prolongation of the APD.[4][8]
This combined action effectively makes the atrial tissue less excitable by prolonging the period during which a new action potential cannot be initiated, thus disrupting the high-frequency re-entrant circuits that sustain AF.
Signaling and Molecular Interactions
The direct interaction of this compound with cardiac ion channels is the principal signaling pathway for its antiarrhythmic effect. The drug binds to the pores of the hERG channel (which conducts IKr) and modulates the gating of slow sodium channels. Recent research also suggests that this compound may exert protective effects on cardiomyocytes by inhibiting endoplasmic reticulum and mitochondrial stress pathways, although this is considered a secondary, rather than a primary, antiarrhythmic mechanism.[9]
Caption: this compound's dual action on IKr and slow Na+ channels prolongs APD, leading to AF termination.
Quantitative Electrophysiological Data
The effects of this compound have been quantified across various experimental models. The following tables summarize key data for easy comparison.
Table 1: Ion Channel Inhibition
| Target Channel | Species / Cell Line | IC50 | Notes | Reference |
| IKr (hERG) | Guinea Pig Ventricular Myocytes | 2.03 ± 0.74 µM | - | [10] |
| IKr (hERG) | Xenopus Oocytes | 0.9 ± 0.1 µM | At physiological pH (7.4) and K+ (5 mM). | [11] |
| IKr (hERG) | Xenopus Oocytes | 31 ± 16 µM | At acidic pH (6.2), showing attenuated effect. | [11] |
| IKr (hERG) | Xenopus Oocytes | 2.0 ± 0.1 µM | At high K+ (10 mM), showing attenuated effect. | [11] |
Table 2: Effects on Atrial and Ventricular Electrophysiology
| Parameter | Species | Pacing Cycle Length (ms) | Baseline (ms) | Post-Ibutilide (ms) | Change (ms) | Reference |
| Atrial APD | Human | 600 | - | - | +60 | [12] |
| Atrial APD | Human | 350 | - | - | +53 | [12] |
| Ventricular APD | Human | 600 | - | - | +48 | [12] |
| Ventricular APD | Human | 350 | - | - | +55 | [12] |
| Ventricular APD90 | Rabbit | 400 | 140 ± 14 | 192 ± 26 | +52 | [13] |
| Ventricular APD90 | Rabbit | 800 | 159 ± 22 | 217 ± 35 | +58 | [13] |
| Antegrade AVN ERP | Human | - | 252 ± 60 | 303 ± 70 | +51 | [14] |
| Antegrade AP ERP | Human | - | 275 ± 40 | 320 ± 60 | +45 | [14] |
APD = Action Potential Duration; ERP = Effective Refractory Period; AVN = Atrioventricular Node; AP = Accessory Pathway.
Table 3: Clinical and In-Vivo Effects on Atrial Fibrillation
| Parameter | Subjects | Pre-Ibutilide | Post-Ibutilide | P-value | Reference |
| AF Dominant Frequency | 21 Patients | 5.45 Hz | 4.02 Hz | <0.0001 | [15][16] |
| AF Fibrillation Rate | 19 Patients | - | - | 20 ± 12% decrease | [17] |
| Atrial Cycle Length (AF) | Human | - | - | 48% increase | [18][19] |
| Atrial MAPD (AF) | Human | - | - | 52% increase | [18][19] |
| Shortest Pre-excited R-R (AF) | 22 Patients | 269 ± 54 ms | 318 ± 47 ms | <0.001 | [14] |
MAPD = Monophasic Action Potential Duration.
Experimental Protocols
Investigating this compound's effects requires precise experimental techniques. Below are detailed methodologies for key assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for studying this compound's direct effects on ion channels in isolated cardiomyocytes.
-
Objective: To measure the effect of this compound on specific ion currents (e.g., IKr, INa-slow).
-
Cell Preparation:
-
Atrial myocytes are enzymatically isolated from animal (e.g., guinea pig, rabbit) or human atrial tissue.[20][21]
-
The tissue is minced and subjected to enzymatic digestion (e.g., collagenase, protease) to yield single, rod-shaped, calcium-tolerant cells.
-
Cells are stored in a solution at room temperature and used within 8-12 hours.
-
-
Solutions:
-
External (Bath) Solution (for IKr): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate IKr, other currents are blocked (e.g., using nifedipine for ICa-L, tetrodotoxin for fast INa).
-
Internal (Pipette) Solution (for IKr): Contains (in mM): 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocol (for IKr):
-
Cells are held at a holding potential of -80 mV.
-
A depolarizing pulse to +20 mV for approximately 500 ms is applied to activate the channels.
-
The membrane is then repolarized to -50 mV to elicit the characteristic IKr "tail" current, which is measured.
-
The protocol is repeated at steady-state before and after perfusion of this compound at various concentrations (e.g., 10 nM to 100 µM) to determine a dose-response curve.[10]
-
-
Data Analysis: The peak tail current amplitude after this compound application is compared to the baseline measurement. The percentage of block is calculated, and an IC50 value is determined by fitting the data to a Hill equation.
Monophasic Action Potential (MAP) Recording
MAP recordings bridge the gap between single-cell and whole-heart electrophysiology, allowing for the measurement of APD and ERP in intact tissue in vivo or ex vivo.
-
Objective: To assess this compound's effect on action potential duration and refractoriness in the human atria.
-
Methodology (Clinical Setting):
-
A specialized MAP catheter (e.g., Franz catheter) is positioned against the endocardial surface of the right atrium under fluoroscopic guidance.[12][18]
-
Stable contact is confirmed by the recording of a characteristic MAP signal.
-
The atrium is paced at a fixed cycle length (e.g., 600 ms) to achieve a steady state.
-
Baseline MAP duration (typically measured at 90% repolarization, MAPD90) and ERP (determined using programmed electrical stimulation with premature stimuli) are recorded.
-
This compound is administered intravenously (e.g., 1 mg over 10 minutes).[5][17]
-
MAPD and ERP measurements are repeated during and after the infusion to quantify the drug's effect.
-
-
Data Analysis: The change in MAPD and ERP from baseline is calculated to determine the extent of repolarization prolongation.
Optical Mapping
This high-resolution imaging technique allows for the visualization of electrical wave propagation across the epicardial or endocardial surface of the heart.
-
Objective: To study how this compound terminates AF by altering electrical wave propagation, rotor dynamics, and dominant frequency.
-
Methodology (ex vivo Langendorff-perfused heart):
-
An animal heart (e.g., rabbit, sheep) is isolated and perfused via the aorta with an oxygenated cardioplegic solution (Langendorff setup).[22][23]
-
The heart is stained with a voltage-sensitive dye (e.g., RH-237) and a motion artifact reducer (e.g., blebbistatin).
-
AF is induced via burst pacing or acetylcholine administration.
-
A high-speed camera system records the fluorescence changes, which correlate with changes in transmembrane potential.
-
This compound is added to the perfusate, and the recording continues.
-
-
Data Analysis: Specialized software is used to create activation maps, measure conduction velocity, map dominant frequencies, and identify and track re-entrant circuits (rotors). The changes in these parameters post-ibutilide provide mechanistic insights into how the drug restores sinus rhythm.
Caption: A multi-level workflow is used to study this compound, from single cells to clinical applications.
Conclusion
This compound is more than a therapeutic agent; it is a powerful scientific instrument for dissecting the mechanisms of atrial fibrillation. Its well-characterized dual-ion channel effects provide a reliable method for prolonging atrial repolarization, allowing researchers to study the impact of increased refractory period on AF maintenance and termination. By employing a combination of high-fidelity experimental techniques—from patch-clamp on single myocytes to optical mapping of whole hearts and clinical electrophysiology studies—the scientific community can continue to leverage this compound to validate new therapeutic targets, understand the dynamics of re-entrant arrhythmias, and ultimately advance the development of novel treatments for atrial fibrillation.
References
- 1. What is this compound Fumarate used for? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical Efficacy and Safety of this compound in Cardioversion of Atrial Fibrillation or Flutter in Indian Patients: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound protects against cardiomyocytes injury via inhibiting endoplasmic reticulum and mitochondrial stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevailing Effects of this compound on Fast Delayed Rectifier K+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Frequency-dependent electrophysiological effect of this compound on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of sodium channel blockade on this compound induced prolongation of repolarization in the isolated rabbit ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound increases the variability and complexity of atrial fibrillation electrograms: antiarrhythmic insights using signal analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Increases the Variability and Complexity of Atrial Fibrillation Electrograms: Antiarrhythmic Insights Using Signal Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atrial electrophysiological effects of this compound infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiarrhythmic actions of intravenous this compound compared with procainamide during human atrial flutter and fibrillation: electrophysiological determinants of enhanced conversion efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Distinct Effects of Ibrutinib and Acalabrutinib on Mouse Atrial and Sinoatrial Node Electrophysiology and Arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antifibrillatory effects of this compound in the rabbit isolated heart: mediation via ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Panoramic Endocardial Optical Mapping Demonstrates Serial Rotors Acceleration and Increasing Complexity of Activity During Onset of Cholinergic Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophysiological Properties of Ibutilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutilide is a Class III antiarrhythmic agent utilized for the rapid conversion of atrial fibrillation and atrial flutter to sinus rhythm.[1][2] Its primary electrophysiological effect is the prolongation of the cardiac action potential duration, which in turn increases the effective refractory period of myocardial cells.[2] This technical guide provides a comprehensive overview of the electrophysiological properties of this compound, detailing its mechanism of action, effects on cardiac tissues, and the experimental protocols used to elucidate these characteristics.
Mechanism of Action
This compound exerts its antiarrhythmic effects through a unique dual mechanism that primarily involves the modulation of two key ion currents:
-
Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): Like other Class III antiarrhythmic drugs, this compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr).[1][3][4] This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, thereby prolonging the action potential duration.[3]
-
Activation of a Slow Inward Sodium Current (INa-slow): Uniquely among Class III agents, this compound also activates a slow, inward sodium current.[3][5][6] This persistent inward current further contributes to delaying repolarization and extending the action potential duration.[7][8]
This combined action results in a significant increase in both atrial and ventricular refractoriness.[5]
Electrophysiological Effects on Cardiac Tissues
This compound's primary effect across different cardiac tissues is the prolongation of the action potential duration (APD) and the effective refractory period (ERP).
Atrial Electrophysiology
In atrial tissue, this compound has been shown to be highly effective in terminating re-entrant arrhythmias like atrial flutter and fibrillation.[9] It achieves this by significantly prolonging the atrial monophasic action potential duration (MAPD).[10] Studies have shown that this compound increases the atrial MAPD more than it prolongs the atrial cycle length (CL), leading to an increase in the MAPD/CL ratio.[10][11] This effect is crucial for closing the excitable gap and terminating the re-entrant circuit.[3]
Ventricular Electrophysiology
This compound also prolongs the action potential duration in ventricular myocytes, which is reflected as a dose- and concentration-related increase in the QT interval on the surface electrocardiogram (ECG).[3][6] While this effect contributes to its antiarrhythmic properties, it also carries a risk of proarrhythmia, specifically Torsades de Pointes, a form of polymorphic ventricular tachycardia.[3][6]
Conduction System
Studies on patients with accessory pathways (APs) have demonstrated that this compound prolongs the refractoriness of the atrioventricular (AV) node, His-Purkinje system, and the accessory pathway itself.[12][13][14] Specifically, it increases the antegrade and retrograde ERP of the AP.[12][13]
Quantitative Data on Electrophysiological Effects
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in various studies.
Table 1: Effect of this compound on Atrial Electrophysiological Parameters in Atrial Flutter (AFL)
| Parameter | Baseline (ms) | After this compound (ms) | % Change | Reference |
| Atrial Cycle Length (CL) | 243 ± 20 | 282 ± 20 | +16% | [10] |
| Monophasic Action Potential Duration (MAPD) | 163 ± 20 | 212 ± 20 | +30% | [10] |
| MAPD/CL Ratio | 0.67 ± 0.05 | 0.75 ± 0.05 | +13% | [10] |
Table 2: Effect of this compound on Atrial Electrophysiological Parameters in Atrial Fibrillation (AF)
| Parameter | Baseline (ms) | After this compound (ms) | % Change | Reference |
| Atrial Cycle Length (CL) | 160 ± 22 | 237 ± 22 | +48% | [10] |
| Monophasic Action Potential Duration (MAPD) | 125 ± 21 | 190 ± 21 | +52% | [10] |
Table 3: Effect of this compound on Accessory Pathway (AP) and Atrioventricular Node (AVN) Effective Refractory Periods (ERP)
| Parameter | Baseline (ms) | After this compound (ms) | P-value | Reference |
| Antegrade AP ERP | 275 ± 40 | 320 ± 60 | <0.01 | [12][13] |
| Antegrade AVN ERP | 252 ± 60 | 303 ± 70 | <0.02 | [12][13] |
Experimental Protocols
The electrophysiological properties of this compound have been investigated using a variety of experimental techniques, both in vitro and in vivo.
In Vitro Patch-Clamp Electrophysiology
Objective: To study the effects of this compound on specific ion channels in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single cardiac myocytes are isolated from atrial or ventricular tissue through enzymatic digestion.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ion currents.[15][16] A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.[15]
-
Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents (e.g., IKr, INa).
-
Drug Application: this compound is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on channel kinetics, such as current amplitude, activation, and inactivation.
In Vivo Electrophysiology Studies in Humans
Objective: To assess the effects of this compound on global cardiac electrophysiology in a clinical setting.
Methodology:
-
Patient Selection: Patients with atrial fibrillation or flutter are recruited for the study.
-
Catheter Placement: Multipolar electrode catheters are inserted into the heart via peripheral veins. A Franz catheter may be used to record monophasic action potentials (MAPs) from the right atrium and right ventricle.[17]
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including atrial and ventricular MAP duration (MAPD), effective refractory periods (ERP), and intra-atrial and intra-ventricular conduction times.[17]
-
This compound Infusion: this compound is administered intravenously at a specified dose (e.g., 0.01 mg/kg up to 1 mg).[17][18]
-
Post-Infusion Measurements: Electrophysiological parameters are continuously monitored during and after the infusion to assess the drug's effects.[18]
-
ECG Monitoring: Continuous ECG monitoring is performed to measure the QT interval and monitor for any proarrhythmic events.[18]
Visualizations
Signaling Pathway of this compound's Action on a Cardiomyocyte
Caption: Mechanism of action of this compound on cardiomyocyte ion channels.
Experimental Workflow for In Vivo Electrophysiology Study
Caption: Workflow for an in vivo electrophysiology study of this compound.
Logical Relationship of this compound's Effects Leading to Arrhythmia Termination
Caption: Logical flow of this compound's effects leading to arrhythmia termination.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The effect of this compound on retrograde accessory pathway conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ionic mechanism of this compound in human atrium: evidence for a drug-induced Na+ current through a nifedipine inhibited inward channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Antiarrhythmic actions of intravenous this compound compared with procainamide during human atrial flutter and fibrillation: electrophysiological determinants of enhanced conversion efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of this compound in patients with accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. Frequency-dependent electrophysiological effect of this compound on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. it.houstonmethodist.org [it.houstonmethodist.org]
The Chemical Synthesis of Ibutilide Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a prominent chemical synthesis pathway for Ibutilide Fumarate, a class III antiarrhythmic agent. The synthesis, primarily based on methodologies outlined in patent literature, offers a scalable route to this important pharmaceutical compound. This document presents a step-by-step synthesis, quantitative data, detailed experimental protocols, and visualizations of the chemical pathway and experimental workflow to support research and development efforts.
I. Overview of the Synthetic Pathway
The synthesis of this compound Fumarate can be achieved through a multi-step process commencing with the sulfonylation of aniline. The subsequent key steps involve a Friedel-Crafts acylation to build the core structure, followed by condensation and reduction, and finally, salt formation with fumaric acid.
II. Quantitative Data Summary
The following table summarizes the reported yields and melting points for the key intermediates and the final product in the synthesis of this compound Fumarate.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | N-Phenylmethanesulfonamide | C₇H₉NO₂S | 171.22 | 95% | - |
| 2 | 4-Oxo-4-(4-methanesulfonamidophenyl)butyric acid | C₁₁H₁₃NO₅S | 271.29 | 98% | 200-202 |
| 3 | N-Ethyl-N-heptyl-4-oxo-4-(4-methanesulfonamidophenyl)butyramide | C₂₀H₃₂N₂O₄S | 396.55 | 83.6% | 100-102 |
| 4 | This compound (N-[4-(4-(Ethylheptylamino)-1-hydroxybutyl)phenyl]methanesulfonamide) | C₂₀H₃₆N₂O₃S | 384.58 | 92% | - |
| 5 | This compound Fumarate | (C₂₀H₃₆N₂O₃S)₂ · C₄H₄O₄ | 885.24 | 91.6% | 117-119 |
III. Detailed Experimental Protocols
The following protocols are detailed descriptions of the experimental procedures for each step in the synthesis of this compound Fumarate.
Step 1: Synthesis of N-Phenylmethanesulfonamide
-
Reaction: Aniline is reacted with methanesulfonyl chloride to yield N-phenylmethanesulfonamide.
-
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, add aniline (516g, 5.55mol) and toluene (500ml).
-
Begin stirring and slowly add methanesulfonyl chloride (215ml, 2.78mol). The temperature of the reaction mixture should be maintained below 60°C.
-
After the addition is complete, continue stirring for 3-4 hours. A large amount of solid will precipitate.
-
Allow the mixture to stand overnight.
-
Filter the solid, wash with water, and dry under reduced vacuum to obtain N-phenylmethanesulfonamide (456g, 95% yield based on aniline)[1].
-
Step 2: Synthesis of 4-Oxo-4-(4-methanesulfonamidophenyl)butyric acid
-
Reaction: N-Phenylmethanesulfonamide undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of aluminum trichloride.
-
Procedure:
-
In a reaction vessel, suspend N-phenylmethanesulfonamide and succinic anhydride in methylene dichloride.
-
Add anhydrous aluminum trichloride as the catalyst.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After the reaction is complete, cool the mixture and perform an acidic workup.
-
The product, 4-oxo-4-(4-methanesulfonamidophenyl)butyric acid, is isolated by filtration with a reported yield of 98% and a melting point of 200-202°C[1].
-
Step 3: Synthesis of N-Ethyl-N-heptyl-4-oxo-4-(4-methanesulfonamidophenyl)butyramide
-
Reaction: The carboxylic acid from the previous step is condensed with N-ethylheptylamine.
-
Procedure:
-
Dissolve 4-oxo-4-(4-methanesulfonamidophenyl)butyric acid in tetrahydrofuran (THF).
-
Add N-ethylheptylamine to the solution.
-
Use diisopropylcarbodiimide (DIC) as a dehydrating agent to facilitate the amide bond formation.
-
After the reaction, the product is purified by recrystallization from ethyl acetate and petroleum ether.
-
This step yields N-ethyl-N-heptyl-4-oxo-4-(4-methanesulfonamidophenyl)butyramide with a reported yield of 83.6% and a melting point of 100-102°C[1].
-
Step 4: Synthesis of this compound
-
Reaction: The amide and ketone functionalities of the intermediate are reduced using lithium aluminum hydride (LiAlH₄).
-
Procedure:
-
In a reaction flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in an appropriate solvent like THF.
-
Slowly add a solution of N-ethyl-N-heptyl-4-oxo-4-(4-methanesulfonamidophenyl)butyramide in THF to the LiAlH₄ suspension. The use of ultrasound as a catalyst has been reported to improve this step[1].
-
After the reaction is complete, quench the excess LiAlH₄ carefully with a stepwise addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield this compound as a light yellow oil (44.7g, 92% yield)[1]. Purification can be achieved through column chromatography[1].
-
Step 5: Synthesis of this compound Fumarate
-
Reaction: The free base of this compound is reacted with fumaric acid to form the fumarate salt.
-
Procedure:
-
Dissolve this compound (34g, 0.089mol) in anhydrous ethanol (150ml).
-
Add a solution of fumaric acid (4.60g, 0.040mol) in ethanol (200ml).
-
Stir the mixture at room temperature for 30 minutes. The use of ultrasound has been reported to facilitate this salt formation[1].
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in acetone and decolorize with activated carbon.
-
The solution is filtered, and the product is crystallized by cooling, followed by filtration and washing with acetone to yield this compound Fumarate as a white solid[1]. The reported yield for the crude product is 91.6% with a refining yield of 85% and a melting point of 117-119°C[1].
-
IV. Visualizations
Chemical Synthesis Pathway of this compound Fumarate
Caption: Synthetic pathway of this compound Fumarate from aniline.
General Experimental Workflow
Caption: A generalized workflow for a single step in the chemical synthesis.
V. Conclusion
The described synthesis pathway for this compound Fumarate provides a viable route for its production. The quantitative data, while sourced from patent literature and potentially idealized, offers valuable benchmarks for process development. The detailed protocols serve as a foundational guide for laboratory-scale synthesis. For drug development professionals, further optimization of reaction conditions, investigation of potential impurities, and development of robust analytical methods will be crucial for ensuring the quality and safety of the final active pharmaceutical ingredient.
References
Ibutilide's Impact on Ventricular Repolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutilide is a Class III antiarrhythmic agent utilized for the acute termination of atrial fibrillation and atrial flutter. Its primary mechanism of action involves the modulation of ventricular repolarization, a critical phase of the cardiac action potential. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound, with a focus on its impact on ion channels, action potential duration, and the resulting changes in the surface electrocardiogram. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a comprehensive resource for researchers and drug development professionals in the field of cardiac electrophysiology and antiarrhythmic drug discovery.
Mechanism of Action
This compound exerts its antiarrhythmic effect by prolonging the cardiac action potential duration (APD), which in turn increases the effective refractory period of myocardial cells.[1] This is achieved through a dual mechanism of action on two key ion currents:
-
Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): this compound is a potent blocker of the IKr current, which is crucial for the repolarization phase (Phase 3) of the cardiac action potential.[1][2] By inhibiting this outward potassium current, this compound delays repolarization, thereby lengthening the APD.
-
Activation of the Slow Inward Sodium Current (INa-slow): Uniquely among Class III antiarrhythmics, this compound also activates a slow, persistent inward sodium current during the plateau phase (Phase 2) of the action potential.[3][4] This inward current further contributes to the prolongation of the APD.
This combined effect on IKr and INa-slow results in a significant extension of ventricular repolarization, which is reflected on the surface electrocardiogram (ECG) as a prolongation of the QT interval.[3]
Quantitative Electrophysiological Data
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters from various preclinical and clinical studies.
Table 1: Effect of this compound on IKr Current
| Species/Cell Line | Concentration | % Inhibition of IKr | IC50 | Reference |
| Guinea Pig Ventricular Myocytes | 1 µM | 48.6% | 2.03 ± 0.74 µM | [5] |
| AT-1 Cells (Mouse Atrial Tumor) | 20 nM | 50% | 20 nM | [2][6] |
| HERG-expressing cells | 0.3 µM | 21 ± 5% | 0.9 ± 0.1 µM (at 5 mM [K+]e) | [7] |
| HERG-expressing cells | 1 µM | 53 ± 5% | - | [7] |
| HERG-expressing cells | 3 µM | 80 ± 3% | - | [7] |
| HERG-expressing cells | 10 µM | 93 ± 1% | - | [7] |
Table 2: Effect of this compound on Slow Inward Sodium Current (INa-slow)
| Species/Cell Line | Concentration | Effect on INa-slow | Kd | Reference |
| Human Atrial Myocytes | 100 nM | Increased peak inward current from -1478 ± 103 pA to -2347 ± 75 pA | 0.1 to 0.9 nM | [8] |
Table 3: Effect of this compound on Action Potential Duration (APD)
| Species/Model | Concentration/Dose | APD Measurement | % Increase in APD | Reference |
| Human Atrial Myocytes | 100 nM | APD90 | Marked Increase | [8] |
| Canine Model (Heart Failure) | 0.01 mg/kg | APD90 (LV) | 18% | |
| Canine Model (Heart Failure) | 0.01 mg/kg | APD90 (RV) | 19% |
Table 4: Effect of this compound on QT Interval in Clinical Studies
| Study Population | This compound Dose | Baseline QTc (ms) | Post-infusion QTc (ms) | Change in QTc (ms) | Reference |
| Atrial Fibrillation/Flutter | 1 mg + 1 mg | 442 ± 29 | 471 ± 37 | 29 | [9] |
| Atrial Fibrillation/Flutter | 2 mg over 30 min | 413 | 478 | 65 | [4] |
| Atrial Fibrillation/Flutter | - | 434 ± 32 | 478 ± 37 | 44 | |
| Atrial Fibrillation/Flutter | - | 430 ± 37 | 479 ± 52 | 49 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IKr Measurement
This protocol is a generalized representation based on standard electrophysiological techniques.
Objective: To measure the effect of this compound on the IKr current in isolated cardiomyocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
Perfusion system
-
External and internal pipette solutions
Methodology:
-
Cell Preparation: Isolate ventricular myocytes using enzymatic digestion.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, GTP 0.1; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit IKr. A typical protocol involves a depolarizing step to +20 mV for 1-2 seconds to activate the channels, followed by a repolarizing step to -40 mV to record the tail current, which is a relatively pure measure of IKr.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak tail current amplitude before and after drug application to determine the percentage of IKr block. Fit the concentration-response data to a Hill equation to determine the IC50.
In Vivo Canine Model for Proarrhythmia Assessment
This protocol is based on studies investigating the proarrhythmic effects of this compound.
Objective: To assess the effect of this compound on ventricular repolarization and its potential to induce arrhythmias in a large animal model.
Materials:
-
Adult mongrel dogs
-
Anesthesia and surgical equipment
-
Monophasic action potential (MAP) catheter
-
ECG recording system
-
Pacing system
Methodology:
-
Animal Preparation: Anesthetize the dogs and perform a thoracotomy to expose the heart.
-
MAP Recording: Introduce a MAP catheter into the left and right ventricles to record monophasic action potentials.
-
ECG Recording: Record a 12-lead ECG continuously throughout the experiment.
-
Pacing: Pace the right ventricle at a constant cycle length.
-
Baseline Measurements: Record baseline MAP duration at 90% repolarization (APD90) and QT interval.
-
This compound Administration: Administer this compound intravenously as a bolus or infusion at clinically relevant doses (e.g., 0.01 mg/kg).
-
Post-Drug Measurements: Continuously monitor and record MAP and ECG signals after this compound administration. Measure changes in APD90 and QT interval.
-
Arrhythmia Induction: Programmed electrical stimulation can be performed to assess the vulnerability to ventricular tachyarrhythmias.
-
Data Analysis: Analyze the changes in APD90, QT interval, and the incidence of spontaneous or induced arrhythmias.
Clinical Trial Protocol for QT Prolongation Assessment
This protocol outlines the key considerations for a clinical study evaluating the effect of this compound on the QT interval.
Objective: To determine the dose-response relationship of this compound on the QTc interval in human subjects.
Study Design: Double-blind, placebo-controlled, dose-escalation study.
Inclusion Criteria: Healthy volunteers or patients with a clinical indication for this compound.
Exclusion Criteria: Congenital long QT syndrome, baseline QTc > 440 ms, electrolyte abnormalities, concomitant use of other QT-prolonging drugs.
Methodology:
-
Baseline Assessment: Obtain a baseline 12-lead ECG and measure the QTc interval (corrected for heart rate using Bazett's or Fridericia's formula).
-
Drug Administration: Administer this compound or placebo as an intravenous infusion over a specified period (e.g., 10 minutes).[1] Dosing can be weight-based (e.g., 0.01 mg/kg for patients <60 kg) or a fixed dose (e.g., 1 mg for patients ≥60 kg).[1]
-
ECG Monitoring: Perform continuous 12-lead ECG monitoring during the infusion and for at least 4 hours post-infusion.[1][10]
-
QTc Measurement: Measure the QTc interval at predefined time points during and after the infusion.
-
Safety Monitoring: Monitor for adverse events, particularly proarrhythmic events such as torsades de pointes.
-
Data Analysis: Analyze the change in QTc from baseline for each dose group and compare it to the placebo group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on ventricular myocyte ion channels.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Caption: Experimental workflow for in vivo proarrhythmia assessment.
Conclusion
This compound's unique dual mechanism of action, involving both the inhibition of IKr and the activation of INa-slow, leads to a pronounced prolongation of ventricular repolarization. This electrophysiological effect is the basis for its clinical efficacy in converting atrial arrhythmias but also underlies its primary safety concern, the risk of proarrhythmia, specifically torsades de pointes. A thorough understanding of its quantitative effects on ion channels, action potential duration, and the QT interval, as detailed in this guide, is essential for the safe and effective use of this compound in clinical practice and for the development of novel antiarrhythmic therapies with improved safety profiles. Researchers and drug development professionals should consider these detailed mechanisms and experimental findings when designing new studies or evaluating candidate compounds.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actions of this compound and class Ic drugs on the slow sodium channel: new insights regarding individual pharmacologic effects elucidated through combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevailing Effects of this compound on Fast Delayed Rectifier K+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. karger.com [karger.com]
- 8. Ionic mechanism of this compound in human atrium: evidence for a drug-induced Na+ current through a nifedipine inhibited inward channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and novel indexes of ventricular repolarization in persistent atrial fibrillation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acc.org [acc.org]
A Preclinical In-depth Technical Guide to the Antiarrhythmic Effects of Ibutilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutilide is a Class III antiarrhythmic agent utilized for the acute termination of atrial fibrillation and flutter.[1][2][3] Its primary mechanism of action involves the prolongation of the cardiac action potential, thereby increasing cardiac refractoriness.[2][4] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the antiarrhythmic effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its antiarrhythmic effects through a dual mechanism impacting both potassium and sodium ion channels.[3] Primarily, it blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[5] Additionally, at nanomolar concentrations, this compound is thought to activate a slow, inward sodium current (INa-s).[1][4][5] This combined action leads to a significant prolongation of the action potential duration (APD) and the effective refractory period (ERP) in both atrial and ventricular myocytes.[4]
Quantitative Electrophysiological Data from Preclinical Studies
The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in various preclinical models.
Table 1: Effect of this compound on Action Potential Duration (APD) in a Canine Model of Congestive Heart Failure (CHF) [6]
| This compound Dose (mg/kg) | APD90 Prolongation in CHF Animals (%) | APD90 Prolongation in Control Animals (%) |
| 0.01 | Significantly Greater than Controls | Gradual and Dose-Dependent |
| 0.02 | Not Statistically Significant | Gradual and Dose-Dependent |
| 0.05 | No Significant Difference | Gradual and Dose-Dependent |
Table 2: Electrophysiological Effects of this compound in a Canine Atrial Flutter Model [7]
| Parameter | Effect of this compound (0.10 mg/kg infusion + 0.01 mg/min maintenance) |
| Atrial Effective Refractory Period (ERP) | Significantly Prolonged |
| Ventricular Effective Refractory Period (ERP) | Significantly Prolonged |
| Pulmonary Vein Effective Refractory Period (ERP) | Significantly Prolonged |
| Intra-atrial Conduction | No Significant Difference |
| Inter-atrial Conduction | No Significant Difference |
| Isthmus Conduction | No Significant Difference |
Table 3: this compound Potency on IKr Current
| Cell Type | IC50 for IKr Block (nmol/L) |
| Mouse Atrial Tumor (AT-1) Cells | 20 |
Detailed Experimental Protocols
Canine Model of Pacing-Induced Congestive Heart Failure[6]
This in vivo model was utilized to investigate the effects of this compound in the presence of pre-existing cardiac dysfunction.
-
Animal Model: Adult mongrel dogs.
-
Induction of CHF: Rapid ventricular pacing to induce dilated cardiomyopathy.
-
Anesthesia: Appropriate anesthesia administered and maintained throughout the experiment.
-
Surgical Preparation: Atrioventricular node ablation was performed.
-
Electrophysiological Recordings: Monophasic action potentials were recorded from the right and left ventricular endocardium and epicardium.
-
Drug Administration: this compound was administered cumulatively in three intravenous doses: 0.01, 0.02, and 0.05 mg/kg, each infused over 10 minutes.
-
Data Collection: Action potential duration at 90% repolarization (APD90) was measured at various pacing cycle lengths (300–1000 ms) before and after each dose of this compound. Plasma this compound levels were also measured.
Canine Model of Atrial Flutter[7]
This model was employed to study the electrophysiological effects of this compound on atrial flutter.
-
Animal Model: Male mongrel dogs.
-
Anesthesia and Surgical Preparation: Dogs were anesthetized, intubated, and the heart was exposed. Electrodes were connected for electrophysiological measurements.
-
Induction of Atrial Flutter: Atrial flutter was induced by rapid atrial pacing.
-
Drug Administration: this compound was administered as a 10-minute infusion of 0.10 mg/kg, followed by a maintenance dose of 0.01 mg/min after 30 minutes.
-
Electrophysiological Measurements: Heart rate, intra- and inter-atrial conduction, isthmus conduction ratio, and effective refractory periods (ERP) of the atria, ventricles, and pulmonary veins were measured before and after this compound administration.
Isolated Perfused Rabbit Heart (Langendorff) Model[8]
This ex vivo model is used to assess the direct cardiac effects of this compound, independent of systemic influences.
-
Animal Model: New Zealand white rabbits.
-
Heart Isolation: Hearts were isolated and perfused via the Langendorff method with McEwen's solution.
-
Experimental Setup: The preparation allows for the measurement of the ventricular fibrillation threshold (VFT).
-
Drug Administration: this compound was perfused through the isolated heart at various concentrations to determine its dose-dependent effects on VFT.
-
Data Analysis: The antifibrillatory potency of this compound was quantified by the changes in VFT.
Proarrhythmic Potential
A critical aspect of preclinical evaluation is the assessment of proarrhythmic risk. This compound has been shown to cause Torsades de Pointes, a polymorphic ventricular tachycardia, in a rabbit model of proarrhythmia.[1] This effect is dependent on the formation of early afterdepolarizations (EADs).[1] However, in the same model, this compound demonstrated a lower proarrhythmic potential compared to other Class III agents like sotalol, dofetilide, and sematilide.[1] The risk of proarrhythmia with this compound appears to be dose-dependent and is associated with QT interval prolongation.[1]
Conclusion
Preclinical studies have been instrumental in defining the antiarrhythmic profile of this compound. These investigations, conducted in a range of in vivo and ex vivo models, have elucidated its dual mechanism of action on IKr and INa-s, quantified its dose-dependent electrophysiological effects, and characterized its proarrhythmic potential. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals working on novel antiarrhythmic therapies.
References
- 1. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound FUMARATE INJECTION [dailymed.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of this compound on inhibiting heart rate and rapidly terminating atrial flutter in canine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Ibutilide in a Langendorff-Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Class III antiarrhythmic agent, Ibutilide, in an ex vivo Langendorff-perfused heart model. This model is a powerful tool for investigating the electrophysiological properties of this compound and its effects on cardiac function in a controlled environment, free from systemic influences. The following protocols and data are designed to assist in the planning and execution of studies examining the efficacy and proarrhythmic potential of this compound.
Introduction to this compound and the Langendorff Model
This compound is a methanesulfonamide derivative that primarily prolongs the action potential duration (APD) and repolarization, a characteristic of Class III antiarrhythmic drugs.[1] Its mechanism of action is unique as it involves both the blockade of the rapid component of the delayed rectifier potassium current (IKr) and the activation of a slow, inward sodium current (INa-late).[1] This dual action contributes to its effectiveness in the cardioversion of atrial fibrillation and flutter.
The Langendorff apparatus allows for the retrograde perfusion of an isolated mammalian heart, maintaining its viability and physiological function for several hours.[2][3] This ex vivo setup is ideal for studying the direct effects of pharmacological agents on the heart, including electrophysiology, contractility, and coronary flow, without the confounding variables of an intact in vivo system.[2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as observed in various isolated heart preparations. These data provide a reference for expected outcomes and aid in dose-selection for future experiments.
Table 1: Effect of this compound on the Incidence of Ventricular Fibrillation (VF) in Isolated Rabbit Hearts
| This compound Concentration (µM) | Number of Hearts | Incidence of VF |
| 0 (Vehicle) | 9 | 8 of 9 (89%) |
| 0.1 | 6 | Not specified |
| 1.0 | 10 | Not specified |
| 3.0 | 9 | 2 of 9 (22%) |
Data adapted from a study on the antifibrillatory effects of this compound in a rabbit model of hypoxia and reoxygenation.[4]
Table 2: Dose-Dependent Effect of this compound on Ventricular Fibrillation Threshold (VFT) in Isolated Rabbit Hearts
| Drug and Concentration | Mean Increase in VFT (%) |
| This compound (0.01 µmol) | Significant, dose-dependent increase |
| Amiodarone (1 µmol) | Significant, dose-dependent increase |
| This compound (0.01 µmol) + Amiodarone (1 µmol) | No significant difference from the sum of individual effects |
This table illustrates the dose-dependent increase in VFT with this compound perfusion. Data is derived from a study investigating drug interactions.[5]
Table 3: Representative Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)
| Parameter | Species | Baseline | This compound | Percent Change | Pacing Cycle Length (ms) |
| Atrial ERP | Canine | - | - | +15% | 500 |
| Ventricular ERP | Canine | - | - | +8% | 500 |
| Atrial MAPD | Human | - | - | +30% | - |
| Ventricular MAPD | Human | 252 ± 60 ms | 303 ± 70 ms | +20% | - |
This table provides a summary of expected changes in APD and ERP based on data from canine and human studies, which are indicative of the effects observable in a Langendorff model.[6][7]
Experimental Protocols
Preparation of the Langendorff Perfusion System
Objective: To set up the Langendorff apparatus for retrograde perfusion of an isolated mammalian heart.
Materials:
-
Langendorff apparatus (including a water-jacketed heart chamber, aortic cannula, bubble trap, and perfusate reservoir)
-
Peristaltic pump or constant pressure head
-
Thermostatically controlled water circulator (37°C)
-
Oxygenator with a gas mixture of 95% O2 / 5% CO2
-
Physiological recording equipment (e.g., for ECG, intraventricular pressure)
-
Dissection tools
Procedure:
-
Assemble the Langendorff apparatus according to the manufacturer's instructions.
-
Prepare the perfusion buffer (Krebs-Henseleit or McEwen's solution, see below) and warm it to 37°C in the reservoir.
-
Continuously bubble the perfusate with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4.[5]
-
Circulate warm water through the jacketing of the apparatus to maintain a constant temperature of 37°C.[5]
-
Prime the entire system with the warmed, oxygenated perfusate, ensuring all air bubbles are removed, especially from the aortic cannula.
Perfusion Solutions:
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose, and 1.8 CaCl2.
-
McEwen's Solution: Composition should be referenced from relevant literature for specific experimental needs.[5]
Heart Isolation and Cannulation
Objective: To excise the heart from a laboratory animal (e.g., rabbit, guinea pig) and mount it on the Langendorff apparatus.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold perfusion buffer to arrest metabolism.
-
Identify the aorta and carefully trim away excess tissue.
-
Securely mount the aorta onto the aortic cannula of the Langendorff apparatus.
-
Immediately initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg) or constant flow. The heart should resume beating shortly after perfusion begins.
-
Allow the heart to stabilize for a period of 20-30 minutes before commencing any experimental protocol. During this time, monitor baseline parameters such as heart rate, coronary flow, and left ventricular developed pressure (LVDP).
Administration of this compound
Objective: To introduce this compound into the perfusate at desired concentrations to study its effects on the isolated heart.
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or saline).
-
During the experiment, introduce the this compound stock solution into the perfusion line via a syringe pump to achieve the desired final concentration in the perfusate. Alternatively, prepare separate reservoirs with the desired this compound concentrations.
-
Begin with a control period of perfusion with the vehicle solution to establish a stable baseline.
-
Introduce this compound at the lowest concentration and perfuse for a set duration (e.g., 10-20 minutes) to allow for equilibration and to observe the effects.
-
Increase the concentration of this compound in a stepwise manner, allowing for a stabilization period at each concentration.
-
Continuously record all relevant physiological parameters throughout the experiment.
-
A washout period with drug-free perfusate can be included at the end of the experiment to assess the reversibility of the drug's effects.
Visualizations
Signaling Pathway of this compound in a Cardiac Myocyte
Caption: this compound's dual mechanism of action on cardiac ion channels.
Experimental Workflow for this compound Administration in a Langendorff Model
References
- 1. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrillatory effects of this compound in the rabbit isolated heart: mediation via ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the antifibrillatory drug interactions between Amiodarone and this compound in isolated, perfused Rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Flecainide and this compound Alone and in Combination to Terminate and Prevent Recurrence of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of this compound in patients with accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Electrophysiology Study of Ibutilide's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro electrophysiological effects of Ibutilide, a class III antiarrhythmic agent. The document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the underlying mechanisms and experimental workflows.
Introduction
This compound is a methanesulfonamide derivative that prolongs the cardiac action potential duration (APD), a characteristic of class III antiarrhythmic drugs.[1] Its primary mechanism of action involves a dual effect on ion channels: the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG), and the enhancement of the late inward sodium current (INa-L).[2][3][4] This unique profile contributes to its clinical efficacy in the acute termination of atrial fibrillation and flutter, but also carries a risk of proarrhythmia, specifically Torsades de Pointes (TdP).[2][5] Understanding the detailed electrophysiological effects of this compound is crucial for both basic research and drug development.
Data Presentation
The following table summarizes the quantitative effects of this compound on various cardiac ion channels and action potential parameters as determined by in vitro studies.
| Parameter | Species/Cell Line | Method | This compound Concentration | Effect | Reference |
| IKr (hERG) Block | Xenopus oocytes expressing hERG | Two-microelectrode voltage clamp | 0.9 ± 0.1 µM (IC50) | Inhibition | [6] |
| AT-1 cells (mouse atrial tumor) | Whole-cell patch clamp | 20 nM (EC50) | Inhibition | [7] | |
| Late Inward Sodium Current (INa-L) | Guinea pig ventricular myocytes | Patch-clamp | Nanomolar concentrations | Enhancement | [2] |
| Action Potential Duration at 90% Repolarization (APD90) | Rabbit right ventricle | Transmembrane potential recording | 0.1 µM | Increase from 159±22 ms to 217±35 ms at 800 ms cycle length | [8] |
| Human atrium | Monophasic action potential recording | 0.01 mg/kg | Prolongation by 60 ms at 600 ms pacing cycle length | [9] | |
| Human ventricle | Monophasic action potential recording | 0.01 mg/kg | Prolongation by 48 ms at 600 ms pacing cycle length | [9] | |
| Atrial Monophasic Action Potential Duration (MAPD) | Human atrium (in patients with atrial flutter) | Monophasic action potential recording | Intravenous infusion | 30% increase from baseline | [4] |
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's electrophysiological effects.
Experimental Workflow for In Vitro Electrophysiology Study
Caption: Workflow for studying this compound's effects in vitro.
Logical Relationship of this compound's Effects
References
- 1. This compound. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actions of this compound and class Ic drugs on the slow sodium channel: new insights regarding individual pharmacologic effects elucidated through combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of sodium channel blockade on this compound induced prolongation of repolarization in the isolated rabbit ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of intravenous amiodarone and this compound on action potential duration and atrial conduction kinetics in patients with persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibutilide Administration in Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of ibutilide in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). This document outlines detailed protocols for key experiments, summarizes quantitative data, and provides visual representations of signaling pathways and experimental workflows.
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a valuable in vitro model for cardiovascular research and drug development. Their human origin and ability to recapitulate key electrophysiological properties of native cardiomyocytes make them a powerful tool for assessing the efficacy and cardiotoxicity of pharmacological compounds. This compound, a class III antiarrhythmic agent, is known to prolong the cardiac action potential, primarily by blocking the rapid component of the delayed rectifier potassium current (IKr) and activating the late sodium current (INaL).[1][2] This document details the procedures for studying the effects of this compound on iPSC-CMs.
Data Presentation
The following tables summarize the quantitative effects of this compound on various electrophysiological and cellular parameters. It is important to note that while some data is derived from iPSC-CM studies, other data from different model systems are included for a comprehensive overview and are clearly indicated.
Table 1: Electrophysiological Effects of this compound
| Parameter | Species/Cell Type | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Human Atrium | 0.01 mg/kg | Increased MAPD at basic cycle length and shortest diastolic interval | [3] |
| Rabbit Ventricle | Not specified | Increased APD90 | [4] | |
| Human Atrium | 0.01 mg/kg up to 1mg | Prolonged RA-MAPD by 60 ms at PCL 600 ms and by 53 ms at PCL 350 ms | [5] | |
| Human Ventricle | 0.01 mg/kg up to 1mg | Prolonged RV-MAPD by 48 ms at PCL 600 ms and by 55 ms at PCL 350 ms | [5] | |
| Field Potential Duration (FPDc) | Human iPSC-CMs | 0.1-1 µM | Dose-dependent prolongation | [6] |
| hERG (IKr) Inhibition | Xenopus oocytes | IC50 = 0.9 ± 0.1 µM | Potent inhibition | [7] |
| AT-1 cells | EC50 = 20 nmol/L | Potent blocker | [8] | |
| Guinea Pig Ventricular Myocytes | IC50 = 2.03 ± 0.74 µM | Dose-dependent inhibition | [9] | |
| Late Sodium Current (INaL) | Guinea Pig Ventricular Cells | 10-8 M | Increased late inward current | [10] |
| Human iPSC-CMs | 0.1-1 µM | Enhanced late sodium current, inducing EADs | [6] | |
| Pro-arrhythmic Events (EADs) | Human iPSC-CMs | 0.1-1 µM | Induced Early Afterdepolarizations | [6] |
Table 2: Cytotoxicity of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| Cell Viability | Neonatal Rat Cardiomyocytes | Not specified | Protective against H2O2-induced apoptosis | [11] |
| Human Atrial & Ventricular iPSC-CMs | LD50 ≈ 81-83 µM (for Ibrutinib, a TKI) | Dose-dependent reduction in viability (Example data for another cardiotoxic drug) | [12] |
Experimental Protocols
Multi-Electrode Array (MEA) Analysis of this compound Effects
This protocol outlines the steps for assessing the electrophysiological effects of this compound on iPSC-CMs using a multi-electrode array (MEA) system.
Materials:
-
iPSC-CMs
-
MEA plates (e.g., from Axion BioSystems)
-
MEA system (e.g., Maestro Pro, Axion BioSystems)
-
iPSC-CM maintenance medium
-
This compound stock solution
-
Fibronectin or other appropriate coating agent
-
Sterile water
Procedure:
-
Plate Coating: Coat MEA plates with fibronectin or another suitable extracellular matrix protein according to the manufacturer's instructions to ensure proper cell attachment and monolayer formation.
-
Cell Plating: Seed iPSC-CMs onto the coated MEA plates at a density that allows for the formation of a confluent, spontaneously beating monolayer.
-
Cell Culture: Culture the iPSC-CMs on the MEA plates for several days to allow for recovery, maturation, and stabilization of their electrophysiological activity.[13]
-
Baseline Recording: Prior to drug administration, record the baseline field potentials from the iPSC-CM monolayer for a sufficient duration to establish a stable baseline.
-
This compound Administration: Prepare serial dilutions of this compound in pre-warmed iPSC-CM maintenance medium. Add the different concentrations of this compound to the wells of the MEA plate.[13]
-
Post-Dose Recording: Immediately after adding this compound, begin recording the field potentials to capture the acute effects. Continue recording for the desired duration to assess both acute and chronic effects.
-
Data Analysis: Analyze the recorded field potential data to determine parameters such as beat rate, field potential duration (FPD), and the occurrence of arrhythmic events like early afterdepolarizations (EADs).[6]
Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol describes the whole-cell patch-clamp technique to investigate the effects of this compound on specific ion channels in single iPSC-CMs.
Materials:
-
iPSC-CMs cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate iPSC-CMs on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, spontaneously beating iPSC-CM with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Current/Voltage-Clamp Recordings:
-
Voltage-Clamp: Apply specific voltage protocols to isolate and record individual ion currents (e.g., IKr, INaL).
-
Current-Clamp: Record action potentials to measure parameters like action potential duration (APD), resting membrane potential, and upstroke velocity.
-
-
This compound Application: Perfuse the recording chamber with an external solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Record the changes in ion currents or action potentials in response to this compound. Analyze the data to determine the effects on specific ion channels and action potential characteristics.[14]
Calcium Imaging for Intracellular Calcium Dynamics
This protocol details the use of calcium-sensitive fluorescent dyes to measure changes in intracellular calcium transients in iPSC-CMs following this compound treatment.
Materials:
-
iPSC-CMs cultured on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence microscope with a high-speed camera
-
Image analysis software
-
This compound stock solution
Procedure:
-
Cell Plating: Seed iPSC-CMs on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Incubate the iPSC-CMs with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time to allow for dye uptake.
-
Baseline Imaging: After washing out the excess dye, acquire baseline fluorescence images of the spontaneously contracting iPSC-CMs.
-
This compound Treatment: Add pre-warmed medium containing the desired concentration of this compound to the dish.
-
Post-Treatment Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to capture the changes in calcium transients.
-
Data Analysis: Analyze the fluorescence intensity over time for individual cells or regions of interest to determine parameters such as calcium transient amplitude, duration (CaTD), and decay kinetics.[15][16]
Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound on iPSC-CMs.
Materials:
-
iPSC-CMs in a multi-well plate format
-
Cytotoxicity assay kit (e.g., LDH release assay, MTT assay, or live/dead staining)
-
Plate reader or fluorescence microscope
-
This compound stock solution
Procedure:
-
Cell Plating: Seed iPSC-CMs in a multi-well plate at a consistent density.
-
Drug Incubation: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Assay Performance: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.
-
MTT Assay: Measure the metabolic activity of viable cells.
-
Live/Dead Staining: Visualize live and dead cells using fluorescent dyes.
-
-
Data Quantification: Quantify the results using a plate reader or by analyzing images from a fluorescence microscope.
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each this compound concentration and determine the LD50 (lethal dose, 50%).[12]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Cardiomyocytes
This compound primarily exerts its antiarrhythmic effect by modulating cardiac ion channels. It is known to block the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This blockade prolongs the repolarization phase of the cardiac action potential. Additionally, this compound has been shown to activate a late inward sodium current (INaL), further contributing to the prolongation of the action potential duration.[1][2] Emerging evidence also suggests that this compound may have protective effects against cellular stress by inhibiting endoplasmic reticulum and mitochondrial stress pathways.[11]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of intravenous amiodarone and this compound on action potential duration and atrial conduction kinetics in patients with persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sodium channel blockade on this compound induced prolongation of repolarization in the isolated rabbit ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency-dependent electrophysiological effect of this compound on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular acidification and hyperkalemia induce changes in HERG inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevailing Effects of this compound on Fast Delayed Rectifier K+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new compound with potent class III antiarrhythmic activity, activates a slow inward Na+ current in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects against cardiomyocytes injury via inhibiting endoplasmic reticulum and mitochondrial stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ibrutinib Displays Atrial-Specific Toxicity in Human Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Analysis of Drug Safety Responses in Induced Pluripotent Stem Cell-Derived Cardiomyocytes Using Multielectrode Array - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Drug Effects on iPSC Cardiomyocytes with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Ibutilide Stock Solutions for in vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutilide is a Class III antiarrhythmic agent that prolongs the cardiac action potential duration. It is a valuable tool for in vitro studies of cardiac electrophysiology, particularly for investigating ion channel function and drug-induced arrhythmogenesis. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in various in vitro assays.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound fumarate, the salt form typically used in research.
| Property | Value | Source(s) |
| Molecular Weight | 885.23 g/mol (fumarate salt) | [1] |
| Solubility in DMSO | ≥ 89 mg/mL | [1] |
| Solubility in Water | > 100 mg/mL (at pH ≤ 7) | [2][3] |
| Recommended Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | [1][4][5] |
| Typical Stock Solution Concentration | 10 mM - 100 mM in DMSO | [1] |
| Typical in vitro Working Concentration | 10 nM - 100 µM | [6] |
| Storage of Powder | -20°C for up to 3 years | [4] |
| Storage of DMSO Stock Solution | -20°C for up to 3 months; -80°C for up to 6 months | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Fumarate Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound fumarate in DMSO.
Materials:
-
This compound fumarate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm this compound Fumarate: Allow the vial of this compound fumarate powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound fumarate powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.885 mg of this compound fumarate (Molecular Weight = 885.23 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound fumarate is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[4][5]
Protocol 2: Preparation of Working Solutions for in vitro Assays
This protocol outlines the dilution of the primary DMSO stock solution to prepare working solutions for use in cell culture or other aqueous experimental systems.
Materials:
-
10 mM this compound fumarate stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium appropriate for your experiment (e.g., Tyrode's solution, extracellular solution for patch-clamp)
-
Sterile tubes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound fumarate stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your experimental buffer or medium to achieve the desired final working concentration. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Example for a 10 µM working solution:
-
Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM primary stock into 90 µL of experimental buffer (1:10 dilution).
-
Prepare the final 10 µM working solution by diluting 10 µL of the 1 mM intermediate stock into 990 µL of experimental buffer (1:100 dilution).
-
-
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.[4] It is crucial to include a vehicle control (experimental buffer or medium with the same final concentration of DMSO) in your experiments.
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately. Aqueous solutions of some compounds may not be stable for long-term storage.[5]
Visualizations
This compound's Mechanism of Action on Cardiac Action Potential
The following diagram illustrates the primary signaling pathway affected by this compound, leading to the prolongation of the cardiac action potential. This compound primarily acts by blocking the rapid component of the delayed rectifier potassium current (IKr) and activating a slow inward sodium current (INa,slow).
Caption: this compound's dual action on ion channels prolongs cardiac repolarization.
Experimental Workflow for this compound Stock and Working Solution Preparation
This diagram outlines the logical steps for preparing this compound solutions for in vitro experiments, from the powdered compound to the final working solution.
Caption: A stepwise workflow for preparing this compound solutions for laboratory use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound FUMARATE INJECTION [dailymed.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Prevailing Effects of this compound on Fast Delayed Rectifier K+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ibutilide in the Study of Drug-Induced Proarrhythmia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ibutilide as a reference compound in the study of drug-induced proarrhythmia. Detailed protocols for key in-vitro and in-vivo experiments are provided to guide researchers in assessing the proarrhythmic potential of new chemical entities.
Introduction
This compound is a class III antiarrhythmic agent known to prolong the cardiac action potential, primarily by blocking the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] It is also suggested to activate a late inward sodium current (INa-L).[2][3] This dual mechanism of action effectively prolongs repolarization and the effective refractory period in both atrial and ventricular myocytes.[1] However, this pharmacological activity also carries a significant risk of proarrhythmia, most notably Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation.[1][4]
Due to its well-characterized proarrhythmic profile, this compound serves as an essential positive control in non-clinical and clinical cardiac safety studies. Its use allows for the validation of experimental models and provides a benchmark against which the proarrhythmic potential of investigational drugs can be compared. These notes will detail its application in key assays for proarrhythmia risk assessment.
Data Presentation
Table 1: this compound Potency in Blocking the hERG (IKr) Channel
| Cell Line | Method | Temperature | IC50 | Reference |
| AT-1 cells | Whole-cell patch clamp | Not Specified | 20 nM | [5] |
| Ltk cells (transiently transfected with hERG) | Whole-cell patch clamp | Not Specified | < 1 µM | [6] |
| Guinea pig ventricular myocytes | Whole-cell patch clamp | Not Specified | 2.03 ± 0.74 µM |
Table 2: Electrophysiological Effects of this compound on Ventricular Myocytes
| Species | Preparation | Parameter | Concentration | Effect | Reference |
| Rabbit | Isolated Papillary Muscle | Effective Refractory Period (ERP) | 10 µM | Increase of 18-32 ms | [7] |
| Rabbit | Isolated Perfused Right Ventricle | Action Potential Duration at 90% Repolarization (APD90) | 0.1 µM | Increase to 130±19 ms (at 200 ms cycle length) | [8] |
| Dog | In-vivo (chronic AV block) | Ventricular APD90 | 0.01-0.08 mg/kg | Dose-dependent increase | [9] |
| Dog | In-vivo (congestive heart failure) | Ventricular APD90 | 0.01 mg/kg | 18-19% increase | [10] |
Signaling Pathways and Experimental Workflows
Caption: this compound's proarrhythmic mechanism of action.
Caption: Experimental workflow for proarrhythmia assessment.
Experimental Protocols
Protocol 1: In-Vitro hERG (IKr) Current Assay using Manual Patch Clamp
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG channel, using this compound as a positive control.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
Cell culture reagents.
-
External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH 7.4 with NaOH.
-
Internal solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH 7.2 with KOH.
-
Test compound stock solution.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch clamp rig with amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter external and internal solutions. Prepare serial dilutions of the test compound and this compound in the external solution. The final DMSO concentration should not exceed 0.1%.
-
Patch Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on an isolated cell.
-
Record hERG currents using a voltage-clamp protocol designed to elicit the characteristic tail current. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds, and then a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
-
Compound Application:
-
After obtaining a stable baseline recording of the hERG current, perfuse the cell with increasing concentrations of the test compound.
-
Allow the current to reach a steady-state at each concentration before proceeding to the next.
-
Perform a washout with the external solution to assess the reversibility of the block.
-
-
Positive Control: In a separate set of cells, apply increasing concentrations of this compound to confirm the sensitivity of the assay.
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the percentage of current inhibition against the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: In-Vivo QT Interval Assessment in a Conscious Telemetered Dog Model
Objective: To evaluate the effect of a test compound on the QT interval in a conscious dog model, using this compound as a positive control to demonstrate assay sensitivity.
Materials:
-
Purpose-bred dogs (e.g., Beagle) surgically implanted with telemetry transmitters for ECG recording.
-
Test compound formulation.
-
This compound for injection.
-
Vehicle control.
-
Data acquisition and analysis software for ECG.
Procedure:
-
Animal Acclimatization: Acclimatize the telemetered dogs to the study environment and procedures.
-
Study Design: A crossover design is often employed, where each dog receives the test compound, vehicle, and positive control (this compound) on different days, with an adequate washout period in between.
-
Dosing and ECG Recording:
-
On each study day, record baseline ECG data for a defined period before dosing.
-
Administer the test compound, vehicle, or this compound via the appropriate route (e.g., intravenous infusion for this compound). A typical dose for this compound as a positive control is in the range of 0.01-0.03 mg/kg infused over 10 minutes.[4]
-
Continuously record ECG data for a specified period post-dose (e.g., 24 hours).
-
-
Data Analysis:
-
Extract and analyze the ECG data to determine the heart rate and QT interval.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction, or an individual dog-specific correction).
-
Calculate the change from baseline in the corrected QT interval (ΔQTc) at various time points post-dose.
-
Compare the ΔQTc for the test compound to the vehicle and this compound groups. A significant increase in QTc with this compound confirms the sensitivity of the model to detect QT-prolonging effects.
-
-
Proarrhythmia Monitoring: Continuously monitor the ECG recordings for the occurrence of any arrhythmias, including premature ventricular contractions and polymorphic ventricular tachycardia.
Conclusion
This compound is an indispensable tool in the preclinical and clinical assessment of drug-induced proarrhythmia. Its well-defined effects on cardiac ion channels and the resulting prolongation of the QT interval make it an ideal positive control for both in-vitro and in-vivo cardiac safety studies. The protocols outlined in these application notes provide a framework for utilizing this compound to validate experimental systems and accurately assess the proarrhythmic risk of novel therapeutic candidates. Adherence to robust experimental design and data analysis is crucial for the reliable interpretation of these safety assessments.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. drugs.com [drugs.com]
- 5. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug block of I(kr): model systems and relevance to human arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound fumarate, a novel antiarrhythmic agent, and its enantiomers on isolated rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sodium channel blockade on this compound induced prolongation of repolarization in the isolated rabbit ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electropharmacologic characteristics of ventricular proarrhythmia induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Monophasic Action Potential (MAP) Recording with Ibutilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the use of monophasic action potential (MAP) recording to assess the electrophysiological effects of Ibutilide, a Class III antiarrhythmic agent. This compound is known to prolong the cardiac action potential duration (APD), a key factor in its antiarrhythmic and proarrhythmic properties.[1][2][3] MAP recording is a valuable preclinical technique that bridges the gap between single-cell patch-clamp studies and in vivo electrocardiogram (ECG) recordings, offering a direct measure of local myocardial repolarization.[4][5][6] This document outlines the materials, experimental setup, and step-by-step procedures for conducting MAP recordings in an isolated Langendorff-perfused rabbit heart model to characterize the dose-dependent effects of this compound.
This compound primarily exerts its effect by blocking the rapid component of the delayed rectifier potassium current (IKr), which is crucial for phase 3 repolarization of the cardiac action potential.[1][3][7] Some evidence also suggests that it may activate a slow, inward sodium current, further contributing to the prolongation of the action potential.[8][9] Understanding the precise effects of this compound on APD is critical for both efficacy and safety assessment in drug development.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in preclinical and clinical studies.
Table 1: Effect of this compound on Ventricular Action Potential Duration (APD) in Isolated Rabbit Heart
| This compound Concentration | Pacing Cycle Length (ms) | Baseline APD (ms) | APD with this compound (ms) | Change in APD (ms) |
| 1 µM | 200 | 111 ± 8 | 130 ± 19 | +19 |
| 1 µM | 400 | 140 ± 14 | 192 ± 26 | +52 |
| 1 µM | 800 | 159 ± 22 | 217 ± 35 | +58 |
Data adapted from a study on isolated rabbit ventricles.[2] APD values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Atrial and Ventricular Effective Refractory Period (ERP) in Isolated Rabbit Myocardium
| This compound Concentration | Pacing Frequency (Hz) | Tissue | Change in ERP (ms) |
| 10 µM | 1 | Ventricular | +18-32 |
| 10 µM | 3 | Ventricular | +18-32 |
Data adapted from a study on isolated rabbit myocardium.[1]
Table 3: Comparative Effects of this compound and Procainamide on Atrial Monophasic Action Potential Duration (MAPD) in Humans with Atrial Flutter (AFL)
| Drug | Baseline MAPD (ms) | Post-Drug MAPD (ms) | Percent Increase in MAPD |
| This compound | Not Reported | Not Reported | 30% |
| Procainamide | Not Reported | Not Reported | 18% |
Data from a clinical study in patients with atrial flutter.[10]
Experimental Protocols
Protocol 1: Monophasic Action Potential Recording in an Isolated Langendorff-Perfused Rabbit Heart
This protocol describes the procedure for isolating a rabbit heart, setting up a Langendorff perfusion system, and recording monophasic action potentials from the ventricular epicardium to assess the effects of this compound.
Materials:
-
Animals: New Zealand White rabbits (2-3 kg).
-
Reagents:
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, and 1.8 CaCl₂.
-
Heparin solution (1000 U/mL).
-
Pentobarbital sodium (for anesthesia).
-
This compound fumarate stock solution (e.g., 1 mM in sterile water or saline).
-
-
Equipment:
-
Langendorff perfusion system (including a water-jacketed heart chamber, aortic cannula, bubble trap, and perfusion pump).
-
Thermostatically controlled water circulator.
-
MAP catheter (contact-electrode type).
-
Pacing electrode.
-
Electrophysiology recording system (amplifier, data acquisition hardware, and analysis software).
-
Surgical instruments for heart isolation.
-
Procedure:
-
Animal Preparation and Heart Isolation:
-
Anesthetize the rabbit with an intravenous injection of pentobarbital sodium.
-
Administer heparin intravenously to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus.
-
-
Langendorff Perfusion Setup:
-
Initiate retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Ensure a constant perfusion pressure or flow rate as required by the experimental design.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
-
MAP Electrode Placement and Pacing:
-
Gently place the tip of the MAP catheter on the epicardial surface of the left ventricle. A stable contact is crucial for a high-quality signal.
-
Position a pacing electrode on the right ventricle or atrium.
-
Pace the heart at a constant cycle length (e.g., 500 ms) to ensure a stable heart rate throughout the experiment.
-
-
Baseline Recording:
-
Record stable baseline MAPs for at least 10-15 minutes.
-
Ensure the MAP signal has a stable baseline, a sharp upstroke, and a clear repolarization phase.
-
-
This compound Administration:
-
Introduce this compound into the perfusate at the desired concentrations. A cumulative dose-response curve can be generated by sequentially adding increasing concentrations of the drug (e.g., 1 nM, 10 nM, 100 nM, 1 µM).[11]
-
Allow the heart to equilibrate at each concentration for 10-15 minutes before recording.
-
-
Data Acquisition and Analysis:
-
Continuously record the MAP signal throughout the experiment.
-
Analyze the following parameters from the recorded MAP waveforms:
-
Action Potential Duration (APD): Measure the duration of the action potential at 50% (APD50) and 90% (APD90) of repolarization.
-
Effective Refractory Period (ERP): Determine the ERP using programmed electrical stimulation protocols.
-
Conduction Time: Measure the time from the pacing stimulus to the MAP upstroke.
-
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for MAP Recording with this compound
References
- 1. Effects of this compound fumarate, a novel antiarrhythmic agent, and its enantiomers on isolated rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sodium channel blockade on this compound induced prolongation of repolarization in the isolated rabbit ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A tutorial for model‐based evaluation and translation of cardiovascular safety in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. This compound | PPTX [slideshare.net]
- 10. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifibrillatory effects of this compound in the rabbit isolated heart: mediation via ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ibutilide as a Tool to Study Cardiac Repolarization Reserve
Introduction
Cardiac repolarization is a critical phase of the cardiac action potential, ensuring the heart muscle prepares for the next beat. The capacity of the heart to maintain a stable repolarization process, even when challenged by stressors like drugs or genetic mutations, is known as the "cardiac repolarization reserve." A reduced repolarization reserve is associated with an increased risk of life-threatening arrhythmias, such as Torsades de Pointes (TdP). Ibutilide, a class III antiarrhythmic agent, serves as a valuable pharmacological tool for researchers to probe and assess this reserve.[1][2]
This compound's primary mechanism of action is the potent blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for phase 3 repolarization of the cardiac action potential.[1][3][4] This current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. By inhibiting IKr, this compound prolongs the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[1][4][5] This targeted action allows researchers to simulate a condition of reduced repolarization reserve.
When a test compound with potential off-target effects on other cardiac ion channels is co-administered with a sub-threshold concentration of this compound, any latent pro-arrhythmic tendencies of the test compound can be unmasked. A significant prolongation of the APD or the induction of early afterdepolarizations (EADs) in such an experiment would suggest that the test compound compromises the repolarization reserve, raising a safety flag in drug development. This approach is a key component of advanced cardiac safety assessment strategies, including those outlined by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.[6][7][8]
Mechanism of Action
This compound exerts its effect by prolonging the myocardial action potential duration.[9] This is achieved through two primary actions at the cellular level:
-
Potent IKr (hERG) Blockade : this compound is a potent blocker of the IKr current, binding within the channel pore.[3][10][11] This inhibition slows down the repolarization process, extending the duration of the action potential.[4]
-
Activation of a Slow Inward Sodium Current (INa-late) : At nanomolar concentrations, this compound has also been shown to activate a slow, inward sodium current during the plateau phase of the action potential.[1][5][10] This inward current further counteracts the repolarizing potassium currents, contributing to the prolongation of the APD.
The combined effect of IKr blockade and late INa activation makes this compound a robust tool for inducing repolarization stress.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key cardiac electrophysiological parameters.
Table 1: this compound Potency on IKr Channel
| Parameter | Value | Cell Type | Source |
| IC50 | 20 nM | AT-1 (mouse atrial tumor myocytes) | [3][13] |
| IC50 | 12 nM (for comparison, dofetilide) | AT-1 (mouse atrial tumor myocytes) | [3][13] |
Table 2: Electrophysiological Effects of this compound in Human Studies
| Parameter | Baseline Value (mean ± SD or range) | Value after this compound (mean ± SD or range) | P-value | Patient Population | Source |
| QTc Interval | 442 ± 29 ms | 471 ± 37 ms | P = 0.037 | Persistent Atrial Fibrillation | [14][15] |
| T-peak to T-end (Tpe) Interval (precordial) | 96 ms (80-108 ms) | 101 ms (91-119 ms) | P = 0.021 | Persistent Atrial Fibrillation | [14][15] |
| Tpe Interval (lead II) | 79 ms (70-88 ms) | 100 ms (87-104 ms) | P < 0.001 | Persistent Atrial Fibrillation | [14][15] |
| Tpe/QT Ratio (precordial) | 0.23 (0.18-0.26) | 0.26 (0.23-0.28) | P = 0.028 | Persistent Atrial Fibrillation | [14][15] |
| Right Atrial MAPD (PCL 600 ms) | N/A | Prolonged by 60 ms | N/A | Electrophysiology Study Patients | [16] |
| Right Ventricular MAPD (PCL 600 ms) | N/A | Prolonged by 48 ms | N/A | Electrophysiology Study Patients | [16] |
| Right Atrial MAPD (PCL 350 ms) | N/A | Prolonged by 53 ms | N/A | Electrophysiology Study Patients | [16] |
| Right Ventricular MAPD (PCL 350 ms) | N/A | Prolonged by 55 ms | N/A | Electrophysiology Study Patients | [16] |
| Surface QT Interval Change | N/A | Increased by 59.6 ± 12.2 ms | P = 0.0001 | Electrophysiology Study Patients | [17] |
MAPD: Monophasic Action Potential Duration; PCL: Pacing Cycle Length
Experimental Protocols
Protocol 1: Assessing Pro-arrhythmic Risk using iPSC-CMs on a Multi-electrode Array (MEA) System
This protocol describes how to use this compound to assess the pro-arrhythmic risk of a test compound by challenging the cardiac repolarization reserve in human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
Materials:
-
iPSC-CMs (e.g., from Ncardia or Cellular Dynamics International)
-
MEA system (e.g., Axion Maestro)
-
Culture medium appropriate for iPSC-CMs
-
This compound Fumarate stock solution (e.g., 1 mM in DMSO)
-
Test Compound stock solution (in DMSO)
-
Vehicle control (e.g., 0.1% DMSO in media)
Methodology:
-
Cell Culture:
-
Plate iPSC-CMs onto fibronectin-coated MEA plates according to the manufacturer's instructions.
-
Culture the cells for a sufficient time to allow for the formation of a spontaneously beating syncytium and stable electrophysiological recordings (typically 7-14 days).
-
-
Baseline Recording:
-
Place the MEA plate into the recording system and allow the environment to equilibrate for at least 30 minutes.
-
Record baseline electrophysiological activity for 10-20 minutes. Key parameters to measure are the field potential duration (FPD) and beat period.
-
-
Application of this compound (Repolarization Stress):
-
Prepare a working solution of this compound at a sub-threshold concentration (a concentration that causes minimal FPD prolongation on its own, e.g., 10-30 nM, to be determined empirically).
-
Add the this compound solution to the wells and incubate for 20-30 minutes.
-
Record the electrophysiological activity. A slight, stable prolongation of the FPD is expected.
-
-
Application of Test Compound:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the test compound to the wells in a cumulative manner, typically in half-log increments, with a 20-30 minute incubation period for each concentration.
-
Record the electrophysiological activity after each addition.
-
-
Data Analysis:
-
Measure the FPD and beat rate at each concentration of the test compound. Correct the FPD for changes in beat rate (FPDc) using a formula like Fridericia's or Bazett's correction.
-
Monitor for pro-arrhythmic events such as EADs, triggered activity, or chaotic beating patterns.
-
Compare the FPDc prolongation and incidence of arrhythmias in the presence of this compound to the effects of the test compound alone. A synergistic or greater-than-additive effect suggests the compound reduces repolarization reserve.
-
Visualizations
Signaling and Effect Pathway
Caption: Mechanism of action for this compound on cardiac ion channels.
Experimental Workflow
Caption: Workflow for assessing repolarization reserve using this compound.
Logical Relationship Diagram
References
- 1. ahajournals.org [ahajournals.org]
- 2. Safety and efficacy of this compound in cardioversion of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is this compound Fumarate used for? [synapse.patsnap.com]
- 13. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound and novel indexes of ventricular repolarization in persistent atrial fibrillation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frequency-dependent electrophysiological effect of this compound on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-induced changes in the temporal lability of ventricular repolarization in patients with and without structural heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of Ibutilide-Induced Torsades de Pointes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo, in vitro, and in silico experimental models designed to investigate Ibutilide-induced Torsades de Pointes (TdP), a critical aspect of cardiac safety assessment for novel therapeutics.
Introduction
This compound is a class III antiarrhythmic agent known for its ability to prolong the cardiac action potential, an effect that is beneficial for the conversion of atrial fibrillation and flutter but also carries a risk of inducing the polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). Understanding the mechanisms and predisposing factors for this compound-induced TdP is crucial for the development of safer cardiac and non-cardiac drugs. The following protocols describe established experimental models to study this phenomenon.
In Vivo Models
Canine Model of Pacing-Induced Cardiomyopathy and Atrioventricular (AV) Block
This model is designed to mimic a diseased heart, which is more susceptible to the proarrhythmic effects of drugs like this compound.
Experimental Protocol:
-
Animal Model: Adult mongrel dogs.
-
Induction of Cardiomyopathy:
-
Implant a VVI pacemaker.
-
Pace the right ventricle at a high rate (e.g., 270 beats/min) for 2-3 weeks to induce cardiomyopathy.[1]
-
-
Acute Atrioventricular (AV) Block:
-
Create a complete AV block via radiofrequency ablation of the AV junction. This allows for the control of the ventricular rate.
-
-
Surgical Preparation:
-
Anesthetize the dog (e.g., with morphine and α-chloralose).[1]
-
Mechanically ventilate the animal.
-
Perform a thoracotomy to expose the heart.
-
Place a bipolar pacing catheter in the right atrium.
-
Insert a catheter for measuring systemic arterial blood pressure into the femoral artery.
-
Place multi-electrode catheters on the epicardial surface of the right and left ventricles to record monophasic action potentials (MAPs).
-
Record a 12-lead surface electrocardiogram (ECG).
-
-
This compound Infusion:
-
Electrophysiological Measurements:
-
Record baseline ECG and MAPs at various right ventricular pacing cycle lengths (e.g., 600 ms to 1200 ms).[1]
-
Continuously monitor ECG and MAPs during and after this compound infusion.
-
Measure the following parameters:
-
QT interval from the surface ECG.
-
Monophasic action potential duration at 90% repolarization (MAPD90).
-
Dispersion of repolarization (difference in MAPD90 between different recording sites).
-
Incidence of early afterdepolarizations (EADs), non-sustained and sustained polymorphic ventricular tachycardia (TdP).
-
-
Data Presentation:
| Parameter | Baseline | After this compound |
| QTc Interval (ms) | (Value ± SD) | (Value ± SD) |
| MAPD90 (ms) | (Value ± SD) | (Value ± SD) |
| Dispersion of Repolarization (ms) | (Value ± SD) | (Value ± SD) |
| Incidence of TdP (%) | 0% | (Value)% |
Note: Values to be filled in from specific experimental data.
Logical Workflow for the Canine In Vivo Model
Caption: Workflow for the canine model of this compound-induced TdP.
In Vitro Models
Langendorff-Perfused Rabbit Heart
This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment, free from systemic influences.
Experimental Protocol:
-
Heart Isolation:
-
Euthanize a New Zealand white rabbit (1.5-2 kg).[3]
-
Rapidly excise the heart and place it in cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion Setup:
-
Cannulate the aorta and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution at a constant pressure.[4]
-
The composition of the Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11.
-
-
Electrophysiological Recordings:
-
Place a volume-conducted ECG electrode in the perfusion chamber.
-
Insert a monophasic action potential (MAP) probe into the left ventricle.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for a period of time (e.g., 30 minutes).
-
Record baseline ECG and MAPs.
-
Perfuse the heart with this compound at various concentrations (e.g., 0.1, 1.0, and 3.0 µM).[5]
-
Continuously record ECG and MAPs during drug perfusion.
-
Assess for the development of EADs and TdP.
-
Data Presentation:
| This compound Concentration (µM) | Change in QTc (%) | Change in MAPD90 (%) | Incidence of EADs (%) | Incidence of TdP (%) |
| 0.1 | (Value ± SD) | (Value ± SD) | (Value)% | (Value)% |
| 1.0 | (Value ± SD) | (Value ± SD) | (Value)% | (Value)% |
| 3.0 | (Value ± SD) | (Value ± SD) | (Value)% | (Value)% |
Note: Values to be filled in from specific experimental data.
Arterially Perfused Rabbit Ventricular Wedge Preparation
This model preserves the three-dimensional structure and transmural heterogeneity of the ventricular wall, which is important for the genesis of TdP.
Experimental Protocol:
-
Wedge Preparation:
-
Isolate the heart from a New Zealand white rabbit.
-
Dissect a wedge of tissue from the left ventricular free wall, including the epicardium, mid-myocardium, and endocardium.
-
Cannulate a small coronary artery supplying the wedge.
-
-
Perfusion and Recording:
-
Place the wedge in a small tissue bath and perfuse it with oxygenated Tyrode's solution at 37°C.[6]
-
Composition of Tyrode's solution (in mM): NaCl 129, KCl 4, NaH2PO4 0.9, NaHCO3 20, CaCl2 1.8, MgSO4 0.5, glucose 5.5.
-
Place stimulating electrodes on the epicardial surface.
-
Insert microelectrodes into the endocardial and epicardial layers to record transmembrane action potentials.
-
Record a transmural ECG using electrodes placed on the epicardial and endocardial surfaces.
-
-
Experimental Procedure:
-
Pace the preparation at a constant cycle length (e.g., 1000 ms).
-
Record baseline action potentials and ECG.
-
Superfuse the wedge with increasing concentrations of this compound.
-
Measure changes in action potential duration at 90% repolarization (APD90) at the endocardial and epicardial sites, QT interval, and transmural dispersion of repolarization (TDR).
-
Assess for the development of EADs and TdP.
-
Data Presentation:
| This compound Concentration (µM) | Endo APD90 Change (%) | Epi APD90 Change (%) | TDR Change (ms) | QT Interval Change (%) | Incidence of TdP (%) |
| (Concentration 1) | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value)% |
| (Concentration 2) | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value)% |
| (Concentration 3) | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value)% |
Note: Values to be filled in from specific experimental data.
Workflow for In Vitro Rabbit Heart Preparations
Caption: General workflow for in vitro rabbit heart models.
In Silico Models
Comprehensive in vitro Proarrhythmia Assay (CiPA) and the O'Hara-Rudy (ORd) Dynamic Model
This approach combines in vitro ion channel data with a sophisticated computational model of a human ventricular myocyte to predict the proarrhythmic risk of a compound.
Experimental Protocol:
-
In Vitro Ion Channel Assays:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for a panel of key cardiac ion channels expressed in cell lines (e.g., HEK293). The essential channels include:
-
hERG (IKr)
-
hNav1.5 (late INa)
-
hCav1.2 (L-type ICa)
-
hKCNQ1/hKCNE1 (IKs)
-
hKir2.1 (IK1)
-
hNav1.5 (peak INa)
-
hKv4.3 (Ito)
-
-
-
In Silico Simulation using the O'Hara-Rudy (ORd) Model:
-
Model Selection: Use a validated human ventricular action potential model, such as the O'Hara-Rudy dynamic model.[7]
-
Parameterization: Incorporate the experimentally determined IC50 values for this compound into the model's equations for each respective ion channel using the Hill equation: I_drug / I_control = 1 / (1 + ([Drug] / IC50)^h), where 'h' is the Hill coefficient.
-
Simulation: Run simulations of the cardiac action potential at different pacing frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) and at multiple multiples of the therapeutic plasma concentration of this compound.
-
-
Data Analysis and TdP Risk Assessment:
-
Biomarker Calculation: Calculate proarrhythmia risk biomarkers from the simulated action potentials. A key metric is the 'qNet', which represents the net charge carried by major inward and outward currents during the action potential.[8]
-
TdP Risk Classification: Compare the calculated biomarker values against pre-defined thresholds to classify this compound's TdP risk as low, intermediate, or high. The CiPA initiative provides a framework for this classification.[8]
-
This compound IC50 Values for Key Cardiac Ion Channels:
| Ion Channel | Reported IC50 (nM) |
| hERG (IKr) | 7 - 13 |
| Late INaL | ~1000 |
| L-type ICaL | >10000 |
| IKs | >30000 |
Note: IC50 values can vary depending on the experimental conditions and assay platform.
Signaling Pathway of this compound-Induced TdP
Caption: Cellular and tissue mechanisms of this compound-induced TdP.
Conclusion
The experimental models described provide a multi-faceted approach to investigating the proarrhythmic potential of this compound and other compounds. The in vivo models offer systemic relevance, the in vitro models allow for detailed mechanistic studies in a controlled environment, and the in silico models provide a high-throughput predictive tool. The selection of the appropriate model will depend on the specific research question and the stage of drug development. Careful adherence to these detailed protocols will ensure the generation of robust and reproducible data for cardiac safety assessment.
References
- 1. Proarrhythmic effects of this compound in a canine model of pacing induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on canine cardiac pacing threshold and on induction rates of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the antifibrillatory drug interactions between Amiodarone and this compound in isolated, perfused Rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrillatory effects of this compound in the rabbit isolated heart: mediation via ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blinded validation of the isolated arterially perfused rabbit ventricular wedge in preclinical assessment of drug-induced proarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine learning approach to evaluate TdP risk of drugs using cardiac electrophysiological model including inter-individual variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to in silico model for proarrhythmic risk assessment under the CiPA initiative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibutilide in Ex Vivo Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ibutilide in ex vivo heart preparations to study its effects on pharmacological conversion of atrial arrhythmias. The protocols detailed below are intended for research purposes and should be adapted to specific experimental setups and animal models.
Introduction
This compound is a class III antiarrhythmic agent approved for the rapid conversion of atrial fibrillation and atrial flutter to sinus rhythm.[1][2] Its primary mechanism of action involves the prolongation of the cardiac action potential, which is achieved through a unique interaction with cardiac ion channels.[3][4][5] Ex vivo heart preparations, such as the Langendorff-perfused heart, offer a valuable model to investigate the electrophysiological properties of this compound in a controlled environment, free from systemic influences. These models are instrumental in preclinical research for understanding the drug's efficacy and proarrhythmic potential.
Mechanism of Action
This compound exerts its antiarrhythmic effect primarily by prolonging the action potential duration (APD) and thereby increasing the effective refractory period (ERP) in both atrial and ventricular myocytes.[1][2] This is accomplished through a dual mechanism:
-
Activation of the slow inward sodium current (INa-s): At nanomolar concentrations, this compound enhances a persistent inward sodium current during the plateau phase of the action potential. This inward current delays repolarization, thus prolonging the APD.[3][4][5]
-
Inhibition of the rapid component of the delayed rectifier potassium current (IKr): this compound can also block the IKr current, which is crucial for cardiac repolarization.[3][6] Inhibition of this outward potassium current further contributes to the prolongation of the APD.
The combined effect of these actions increases the wavelength of the cardiac impulse (wavelength = conduction velocity × ERP), making it more difficult for re-entrant circuits that sustain atrial fibrillation and flutter to persist.
Signaling Pathway of this compound's Action on Cardiomyocyte Ion Channels
Caption: Mechanism of action of this compound on cardiac ion channels.
Data Presentation
The following tables summarize quantitative data for this compound from both clinical and preclinical studies to provide a reference for experimental design.
Table 1: this compound Concentrations and Efficacy in Atrial Fibrillation (AF) and Atrial Flutter (AFl)
| Concentration/Dose | Model/Population | Arrhythmia | Conversion Rate | Reference |
| 20 nmol/L (in combination with Flecainide) | Isolated rabbit atria | Acetylcholine-induced AF | 100% (combination) | [7] |
| 0.1 µmol/L | Isolated rabbit heart | Ventricular Fibrillation | - | [8] |
| 1.0 µmol/L | Isolated rabbit heart | Ventricular Fibrillation | - | [8] |
| 3.0 µmol/L | Isolated rabbit heart | Ventricular Fibrillation | Reduced incidence | [8] |
| 1 mg IV infusion | Human | Atrial Fibrillation | 51% | [9] |
| 1 mg IV infusion | Human | Atrial Flutter | 76% | [9] |
| 1 mg IV infusion | Human | Atrial Fibrillation | 77% | [10] |
| 1 mg IV infusion | Human | Atrial Flutter | 87% | [10] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Species | Baseline | After this compound | Pacing Cycle Length (ms) | Reference |
| Atrial ERP (ms) | Rabbit | 195 ± 10 | 215 ± 11 | N/A | [11] |
| Atrial APD90 (ms) | Rabbit Myocytes | 132 ± 13 (with ACh) | 213 ± 17 (with ACh + Berberine) | 1000 | [11] |
| Atrial ERP (ms) | Isolated rabbit atria | - | Increased by 15% | 500 | [7] |
| Ventricular ERP (ms) | Isolated rabbit atria | - | Increased by 8% | 500 | [7] |
Note: Data from ex vivo atrial fibrillation models are limited. The provided data should be used as a guide for dose-ranging studies.
Experimental Protocols
Langendorff Perfusion of an Isolated Rabbit Heart
This protocol describes the standard procedure for isolating and perfusing a rabbit heart.
Materials:
-
New Zealand White rabbit (2.5-3.5 kg)
-
Heparin (1000 IU/kg)
-
Sodium pentobarbital (50 mg/kg)
-
Krebs-Henseleit buffer
-
Langendorff apparatus
-
Peristaltic pump
-
Temperature probe and water bath
-
Dissection tools
-
Surgical thread
Procedure:
-
Anesthetize the rabbit with sodium pentobarbital and administer heparin intravenously.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Secure the aorta with a surgical thread to prevent leakage.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Maintain a constant perfusion pressure of 60-80 mmHg.
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, the heart should be beating spontaneously in sinus rhythm.
Induction of Atrial Fibrillation
This protocol utilizes acetylcholine and rapid atrial pacing to induce sustained atrial fibrillation.
Materials:
-
Langendorff-perfused rabbit heart
-
Bipolar pacing electrode
-
Programmable electrical stimulator
-
Acetylcholine solution (1-10 µM)
Procedure:
-
After the stabilization period, place a bipolar pacing electrode on the right atrial appendage.
-
Begin continuous infusion of acetylcholine into the perfusate at a concentration of 1-10 µM to shorten the atrial refractory period.
-
After 5-10 minutes of acetylcholine infusion, initiate rapid atrial pacing (burst pacing) at a cycle length of 50-100 ms for 30-60 seconds.
-
Stop the pacing and observe the atrial electrogram. Sustained atrial fibrillation is typically defined as lasting for at least 5-10 minutes.
-
If atrial fibrillation is not sustained, the pacing protocol can be repeated.
Pharmacological Conversion with this compound
This protocol details the application of this compound to the fibrillating heart and monitoring for conversion.
Materials:
-
Langendorff-perfused rabbit heart with sustained atrial fibrillation
-
This compound stock solution
-
Infusion pump
-
ECG or optical mapping system for continuous monitoring
Procedure:
-
Once sustained atrial fibrillation is established, record baseline electrophysiological data for at least 5 minutes.
-
Prepare a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) in the Krebs-Henseleit buffer.
-
Begin infusion of the lowest concentration of this compound into the perfusate.
-
Continuously monitor the atrial electrogram for conversion to sinus rhythm.
-
If conversion does not occur within 15-20 minutes, increase the concentration of this compound in a stepwise manner.
-
Record the time to conversion and the effective concentration of this compound.
-
After conversion, continue to perfuse with this compound-containing solution for a period to assess for proarrhythmic events.
-
A washout period with drug-free buffer can be included to observe the reversal of effects.
Optical Mapping of Atrial Electrophysiology
Optical mapping provides high spatiotemporal resolution of cardiac action potentials.
Materials:
-
Langendorff-perfused rabbit heart
-
Voltage-sensitive dye (e.g., RH237 or di-4-ANEPPS)
-
Excitation light source
-
High-speed camera with appropriate filters
-
Blebbistatin (to reduce motion artifacts)
-
Optical mapping data acquisition and analysis software
Procedure:
-
During the stabilization period, infuse the voltage-sensitive dye into the perfusate.
-
After dye loading, infuse blebbistatin (5-10 µM) to minimize motion artifacts.
-
Position the heart in front of the camera to visualize the atria.
-
Illuminate the heart with the excitation light and record the fluorescence signal with the high-speed camera.
-
Record optical action potentials during baseline, atrial fibrillation, and after the application of this compound.
-
Analyze the recorded data to determine changes in action potential duration (APD), conduction velocity (CV), and the dynamics of the fibrillatory waves.
Mandatory Visualizations
Experimental Workflow for Pharmacological Conversion
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound FUMARATE INJECTION [dailymed.nlm.nih.gov]
- 6. What is this compound Fumarate used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifibrillatory effects of this compound in the rabbit isolated heart: mediation via ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion efficacy and safety of intravenous this compound compared with intravenous procainamide in patients with atrial flutter or fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kat-hosp.gr [kat-hosp.gr]
- 11. Effect of berberine on acetylcholine-induced atrial fibrillation in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ibutilide Concentration in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Ibutilide concentration to prevent cytotoxicity in cell culture experiments. The following information is curated to address common challenges and provide clear protocols for establishing safe and effective experimental parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a class III antiarrhythmic agent. Its primary mechanism involves blocking the rapid component of the delayed rectifier potassium current (IKr) and activating a slow, inward sodium current in cardiomyocytes.[1][2][3] This dual action leads to a prolongation of the action potential duration and the effective refractory period in cardiac tissue.[4][5][6]
Q2: I am new to working with this compound. What is a safe starting concentration for my non-cardiac cell line?
A2: There is limited publicly available data on the cytotoxic concentrations (such as IC50 values) of this compound in common non-cardiac research cell lines (e.g., HEK293, HeLa, A549). In electrophysiology studies on cardiac and some tumor cell lines, this compound is typically used in the nanomolar to low micromolar range to achieve its desired biological effect without causing immediate cell death. For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration. A suggested starting range for a preliminary cytotoxicity assessment would be from 1 nM to 100 µM.
Q3: My cells are dying after treatment with this compound. What could be the cause and how can I troubleshoot this?
A3: Cell death upon this compound treatment can be due to several factors:
-
Concentration-dependent cytotoxicity: The concentration of this compound you are using may be too high for your specific cell line.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.
-
Extended exposure time: Continuous exposure to a drug can lead to cytotoxicity, even at lower concentrations.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) with a wide range of this compound concentrations to determine the IC50 value for your cell line.
-
Reduce Exposure Time: Consider shorter incubation periods with this compound.
-
Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments to rule out solvent-induced toxicity.
-
Consult Literature for Similar Compounds: If data on this compound is scarce, look for cytotoxicity data on other Class III antiarrhythmic drugs to get a general idea of potentially toxic concentration ranges.
Q4: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
A4: The optimal concentration will be one that elicits the desired biological effect without significantly impacting cell viability. The general workflow to determine this is as follows:
-
Establish a Cytotoxicity Profile: Perform a dose-response study using a reliable cytotoxicity assay to determine the concentration range that is non-toxic to your cells.
-
Functional Assays: Test a range of non-toxic concentrations in your specific functional assay to identify the lowest concentration that produces the desired biological response.
-
Select Working Concentration: Choose a concentration that is well below the cytotoxic threshold but still provides a robust and reproducible effect in your functional assays.
Quantitative Data Summary
Due to the limited availability of public data on this compound's cytotoxicity in a wide range of cell lines, the following table provides a general guideline for establishing experimental concentrations. Researchers are strongly encouraged to determine the specific IC50 for their cell line of interest.
| Cell Line | Assay | IC50 (µM) | Recommended Non-Toxic Range (µM) | Reference |
| General Guidance | MTT/LDH | To be determined experimentally | Start with 0.001 - 10 µM and adjust based on results | N/A |
| Neonatal Rat Cardiomyocytes | Cell Viability | Not Reported | Protective effects observed at undisclosed concentrations | [7] |
| AT-1 Mouse Atrial Tumor Myocytes | Electrophysiology | Not Reported | Used at concentrations around 0.02 µM |
Experimental Protocols
To assist researchers in determining the cytotoxic profile of this compound in their specific cell culture models, detailed protocols for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well plate
-
Cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and appropriate controls (vehicle, untreated, and maximum LDH release).
-
Incubate for the desired exposure time.
-
To determine the maximum LDH release, add a lysis solution (provided in the kit) to control wells 45 minutes before the end of the incubation.
-
Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Trypan Blue Exclusion Assay
This is a simple and rapid method to differentiate viable from non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Harvest cells and prepare a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Experimental Workflow for Determining Optimal this compound Concentration```dot
Caption: Simplified signaling pathway of this compound in cardiomyocytes.
References
- 1. This compound--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against cardiomyocytes injury via inhibiting endoplasmic reticulum and mitochondrial stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ibutilide-Induced Proarrhythmia in In Vitro Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ibutilide-induced proarrhythmia in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced proarrhythmia?
A1: this compound is a class III antiarrhythmic agent that primarily prolongs the action potential duration (APD) and repolarization in atrial and ventricular myocytes.[1][2] Its proarrhythmic effects, most notably Torsades de Pointes (TdP), are linked to this mechanism. This compound enhances the inward depolarizing, slow sodium current (INa-s) and may also block the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG).[1][3] This combined action increases the risk of early afterdepolarizations (EADs), which can trigger TdP.[1]
Q2: Which in vitro models are most suitable for assessing this compound-induced proarrhythmia?
A2: A variety of in vitro models can be used, each with its own advantages and limitations. Commonly used models include:
-
Heterologous expression systems (e.g., HEK293 cells expressing hERG channels): Useful for studying the direct effect of this compound on the IKr current.[3][4]
-
Isolated cardiomyocytes (e.g., from rabbit, guinea pig, or human iPSC-derived): Allow for the study of this compound's effects on action potential duration and morphology at the single-cell level.[5]
-
Multi-electrode arrays (MEAs): Enable non-invasive, long-term recording of field potentials from a syncytium of cardiomyocytes, providing insights into conduction and arrhythmogenesis.[6][7]
-
Langendorff-perfused isolated hearts: An ex vivo model that preserves the heart's architecture and allows for the assessment of global cardiac electrophysiology and the induction of arrhythmias.[8][9]
The choice of model depends on the specific research question, throughput requirements, and available resources. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative recommends a combination of in vitro assays, in silico modeling, and human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for a more comprehensive risk assessment.[10][11][12]
Q3: What are the typical concentrations of this compound used in in vitro experiments?
A3: The effective concentrations of this compound can vary depending on the in vitro model and the specific endpoint being measured. It is crucial to perform dose-response studies to determine the optimal concentration range for your experimental setup. As a starting point, concentrations in the nanomolar to low micromolar range are often reported to elicit electrophysiological effects.
Q4: How can I distinguish between a proarrhythmic and a therapeutic effect of this compound in my model?
A4: Distinguishing between therapeutic and proarrhythmic effects in vitro can be challenging. While prolongation of the action potential duration is the intended therapeutic effect of Class III antiarrhythmics, excessive prolongation can lead to proarrhythmia. Look for key indicators of proarrhythmia such as:
-
The appearance of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).
-
Increased beat-to-beat variability of the action potential duration.
-
The induction of triggered activity or sustained arrhythmias.
It is the degree of APD prolongation and the emergence of these arrhythmic markers that suggest a proarrhythmic liability.
Troubleshooting Guides
Patch Clamp Electrophysiology
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak this compound-induced prolongation of Action Potential Duration (APD) | 1. Incorrect this compound concentration: The concentration may be too low to elicit a response. 2. Cell health: Cardiomyocytes may be unhealthy or have altered ion channel expression. 3. Run-down of ion channels: Key ion channels may degrade over the course of the experiment. 4. Inappropriate recording solutions: The composition of the internal or external solution may be masking the drug's effect. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Ensure optimal cell culture conditions and use cells at an appropriate passage number.[13] 3. Monitor APD in control conditions over time to assess stability. Consider using perforated patch-clamp to preserve the intracellular environment.[14] 4. Verify the composition and pH of all recording solutions. |
| High background noise or unstable recording | 1. Poor seal resistance (GΩ seal): Inadequate seal between the pipette and the cell membrane. 2. Electrical interference: Noise from nearby equipment. 3. Vibrations: Mechanical instability of the setup. 4. Contaminated solutions or electrodes. | 1. Ensure the pipette tip is clean and polished. Apply gentle suction to achieve a high-resistance seal.[15] 2. Use a Faraday cage and ensure all equipment is properly grounded.[16] 3. Use an anti-vibration table and secure all components of the rig.[16] 4. Filter all solutions and use freshly pulled and chlorided electrodes.[15] |
| Difficulty breaking into the cell (whole-cell configuration) | 1. Pipette tip is too small or has an irregular shape. 2. Insufficient or excessive suction. 3. Cell membrane is too rigid. | 1. Use pipettes with an appropriate resistance (typically 2-5 MΩ for cardiomyocytes). Fire-polish the tip to smooth the opening.[15] 2. Apply brief, sharp pulses of suction. The "zap" function on the amplifier can also be used.[14] 3. Ensure cells are not over-digested during isolation, as this can affect membrane properties. |
Multi-electrode Array (MEA) Recordings
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal-to-noise ratio of field potentials | 1. Poor cell attachment and coupling to the electrodes. 2. Low cell density or unhealthy cell monolayer. 3. Electrical noise from the incubator or other equipment. | 1. Ensure proper coating of the MEA plate to promote cell adhesion. 2. Optimize cell seeding density to achieve a confluent, synchronously beating monolayer.[13] 3. Ensure the MEA system is properly grounded and shielded from sources of electrical interference. |
| High variability in beat rate and field potential duration between wells | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Temperature or CO2 fluctuations. | 1. Use a consistent seeding protocol and ensure even cell distribution in each well. 2. Avoid using the outer wells of the plate, which are more prone to evaporation and temperature changes. 3. Ensure the incubator provides a stable and uniform environment. |
| No clear this compound-induced prolongation of field potential duration (FPD) | 1. Immature cardiomyocyte phenotype: hiPSC-CMs may not have fully developed the necessary ion channels. 2. Incorrect data analysis: The algorithm used to detect the FPD may not be accurate. 3. Drug degradation: this compound may not be stable in the culture medium over the course of the experiment. | 1. Use a robust differentiation protocol and allow sufficient time for cardiomyocyte maturation.[5] 2. Visually inspect the field potential waveforms to ensure the analysis software is correctly identifying the key features. 3. Prepare fresh drug solutions and consider the stability of the compound under your experimental conditions. |
Calcium Imaging
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low fluorescence signal or high background | 1. Inadequate loading of the calcium indicator dye. 2. Photobleaching of the dye. 3. Autofluorescence from the culture medium or plate. | 1. Optimize the dye concentration and incubation time.[17] 2. Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if possible.[18] 3. Use phenol red-free medium during imaging and plates with low autofluorescence. |
| Irregular or absent calcium transients in control cells | 1. Unhealthy or stressed cells. 2. Cytotoxicity from the calcium indicator dye. 3. Inappropriate imaging buffer. | 1. Ensure optimal cell culture conditions. 2. Use the lowest effective concentration of the dye and minimize loading time.[19] 3. Use a physiological buffer (e.g., Tyrode's solution) that maintains cell viability.[17] |
| This compound does not induce expected changes in calcium transient morphology (e.g., prolongation) | 1. The chosen calcium indicator is not sensitive enough to detect subtle changes. 2. The proarrhythmic effect of this compound in your model may not be primarily mediated by changes in calcium handling. 3. Experimental temperature is not physiological. | 1. Consider using a ratiometric calcium indicator or a dye with a higher signal-to-noise ratio. 2. Correlate calcium imaging data with electrophysiological measurements (e.g., patch clamp or MEA) to get a more complete picture. 3. Perform experiments at a physiological temperature (around 37°C) as ion channel kinetics are temperature-dependent. |
Experimental Protocols
Measurement of Action Potential Duration in hiPSC-Cardiomyocytes using Patch Clamp
-
Cell Preparation:
-
Plate hiPSC-CMs on fibronectin-coated glass coverslips.
-
Allow cells to mature for at least 30 days post-differentiation to ensure a more adult-like phenotype.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip with hiPSC-CMs to the recording chamber on the microscope stage and perfuse with the external solution at 37°C.
-
Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a spontaneously beating cardiomyocyte and form a GΩ seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode and record spontaneous action potentials.
-
Establish a baseline recording for at least 5 minutes.
-
Perfuse the cells with the external solution containing the desired concentration of this compound.
-
Record the changes in action potential morphology for at least 10-15 minutes.
-
-
Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90) from the recorded traces.
-
Compare the APD90 before and after this compound application.
-
Analyze for the presence of EADs and other proarrhythmic events.
-
Assessment of this compound's Effect on Field Potential Duration using MEAs
-
Cell Plating:
-
Coat MEA plates with a suitable extracellular matrix protein (e.g., fibronectin).
-
Seed hiPSC-CMs at a density that will form a confluent, synchronously beating monolayer within 2-3 days.
-
-
Recording:
-
Place the MEA plate in the recording system and allow the environment to stabilize (37°C, 5% CO2).
-
Record baseline field potentials from each well for a sufficient period to establish a stable rhythm.
-
Add this compound at various concentrations to the appropriate wells. A vehicle control should be included.
-
Record the field potentials for the desired duration (e.g., 30 minutes to several hours).
-
-
Data Analysis:
-
Use the MEA software to detect and analyze the field potentials.
-
Calculate the field potential duration (FPD), which is the in vitro equivalent of the QT interval.
-
Determine the dose-dependent effects of this compound on FPD and beat rate.
-
Screen for arrhythmogenic events such as EAD-like activity.
-
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced proarrhythmia.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Identification of human Ether-à-go-go related gene modulators by three screening platforms in an academic drug-discovery setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes as an in vitro model in toxicology: strengths and weaknesses for hazard identification and risk characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Interpretation of field potentials measured on a multi electrode array in pharmacological toxicity screening on primary and human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Langendorff | Expert Tips | ADInstruments [adinstruments.com]
- 9. scispace.com [scispace.com]
- 10. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 11. cipaproject.org [cipaproject.org]
- 12. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative - Update on progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 16. plexon.com [plexon.com]
- 17. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Impact of extracellular pH on Ibutilide's hERG channel block
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the impact of extracellular pH on the hERG channel blocking activity of Ibutilide.
Frequently Asked Questions (FAQs)
Q1: How does extracellular pH affect the potency of this compound in blocking hERG channels?
Extracellular acidosis, or a decrease in pH, significantly reduces the potency of this compound as a hERG channel blocker.[1][2] This means that at a lower extracellular pH, a higher concentration of this compound is required to achieve the same level of hERG channel inhibition as observed at normal physiological pH (7.4).
Q2: Is there a quantitative measure of how much this compound's hERG blocking potency changes with extracellular pH?
Yes, studies have shown a substantial increase in the half-maximal inhibitory concentration (IC50) of this compound with decreasing extracellular pH. For instance, the IC50 for this compound can increase from approximately 0.9 µM at a pH of 7.4 to around 31 µM at a pH of 6.2.[2]
Q3: What is the proposed mechanism behind the pH-dependent block of hERG by this compound?
While the precise mechanism is still under investigation, the prevailing hypothesis is that the protonation state of either the this compound molecule or key amino acid residues within the hERG channel pore is altered by changes in extracellular pH. This compound is a charged amine, and its interaction with the binding site within the channel's central cavity, which includes residues in the S6 domain and pore helix, is likely sensitive to pH.[3][4]
Q4: Does intracellular pH also influence the hERG blocking effect of this compound?
Research on other hERG-blocking drugs suggests that the effect is predominantly modulated by extracellular rather than intracellular pH.[5] While direct studies on this compound and intracellular pH are less common, it is reasonable to hypothesize a similar dependence on the extracellular environment.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound at a specific extracellular pH.
-
Possible Cause 1: Inaccurate pH of the extracellular solution.
-
Troubleshooting Step: Always verify the pH of your external solution immediately before each experiment using a calibrated pH meter. Ensure that the buffer system used is adequate to maintain a stable pH throughout the recording period.
-
-
Possible Cause 2: "Run-down" of the hERG current.
-
Troubleshooting Step: hERG currents can diminish over the course of a patch-clamp experiment, a phenomenon known as "run-down".[6][7] To account for this, perform control experiments with vehicle application over the same time course as your drug application to quantify the extent of run-down. Correct your drug-induced block for this time-dependent current decay. Using a perforated patch-clamp configuration can sometimes mitigate run-down.[7]
-
-
Possible Cause 3: Temperature fluctuations.
-
Troubleshooting Step: The kinetics of hERG channel gating and drug binding can be temperature-sensitive.[6] Ensure that your experimental setup maintains a stable temperature. If comparing data across different days or setups, verify that the temperature is consistent.
-
Issue 2: No significant difference in this compound block observed between normal and acidic extracellular pH.
-
Possible Cause 1: Insufficiently large pH difference.
-
Troubleshooting Step: Ensure that the pH values of your "normal" and "acidic" extracellular solutions are sufficiently different to elicit a measurable effect. A difference of at least one pH unit (e.g., 7.4 vs. 6.4) is recommended based on published data.[2]
-
-
Possible Cause 2: Issues with the voltage protocol.
-
Troubleshooting Step: The blocking effect of many drugs, including this compound, on hERG channels is state-dependent (i.e., it depends on whether the channel is open, closed, or inactivated).[8] Ensure your voltage protocol is appropriate for assessing hERG channel block. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current, which is where the blocking effect is often most prominent.[2]
-
Data Presentation
Table 1: Effect of Extracellular pH on this compound IC50 for hERG Channel Block
| Extracellular pH | This compound IC50 (µM) | Fold Change in IC50 (approx.) | Reference |
| 7.4 | 0.9 ± 0.1 | - | [1][2] |
| 6.2 | 31 ± 16 | ~34 | [2] |
Table 2: Percentage of hERG Current Inhibition by this compound at Different Extracellular pH Values
| This compound Concentration (µM) | % Inhibition at pH 7.4 | % Inhibition at pH 6.2 | Reference |
| 1 | 53 ± 5% | 29 ± 4% | [2] |
| 3 | Data not specified | Data not specified | [2] |
| 10 | Data not specified | Data not specified | [2] |
Experimental Protocols
1. Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is adapted from studies investigating the pH-dependent hERG block by this compound.[1][2]
-
Cell Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the hERG channel.
-
Incubate the oocytes for 2-4 days to allow for channel expression.
-
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjust pH to the desired experimental values (e.g., 7.4 and 6.2) with HCl or NaOH.
-
-
Electrophysiology:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol is a depolarization step to +40 mV for a duration sufficient to activate the channels, followed by a repolarizing step to -40 mV to record the tail current.[2]
-
Establish a stable baseline current in the control recording solution.
-
Perfuse the chamber with solutions containing different concentrations of this compound at the desired pH and record the resulting currents.
-
Measure the peak tail current amplitude to determine the extent of block.
-
2. Whole-Cell Patch-Clamp on Mammalian Cells
This is a general protocol for measuring hERG currents in mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the hERG channel.[5][9][10]
-
Cell Culture:
-
Culture hERG-expressing cells in the appropriate medium and conditions. Plate cells onto glass coverslips for recording.
-
-
Solutions:
-
Extracellular Solution: (in mM) 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 12.5 glucose, 10 HEPES. Adjust pH to the desired experimental values (e.g., 7.4 and 6.3) with NaOH or HCl.[5][11]
-
Intracellular (Pipette) Solution: (in mM) 120 potassium gluconate, 20 KCl, 5 EGTA, 10 HEPES, 1.5 Mg-ATP. Adjust pH to 7.2 with KOH.[11]
-
-
Electrophysiology:
-
Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Pull glass micropipettes and fill with the intracellular solution.
-
Approach a cell with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol, such as a "step-ramp" protocol, to elicit hERG currents.[11]
-
Record baseline currents and then perfuse with this compound-containing solutions at different pH values.
-
Analyze the tail current to quantify the drug-induced block.
-
Visualizations
Caption: Experimental workflow for assessing pH-dependent hERG block.
References
- 1. Extracellular acidification and hyperkalemia induce changes in HERG inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Structural determinants of HERG channel block by clofilium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 11. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Electrophysiological Effects of Ibutilide under Hyperkalemic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the influence of hyperkalemia on the electrophysiological effects of Ibutilide. It provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a diminished effect of this compound on action potential duration (APD) prolongation in our cardiac tissue model when the perfusate potassium concentration is elevated. Is this an expected finding?
A1: Yes, this is an expected finding. Research has shown that hyperkalemia attenuates the inhibitory effect of this compound on the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (HERG).[1][2] This reduced IKr blockade under hyperkalemic conditions leads to a smaller increase in APD compared to normokalemic conditions. The underlying mechanism is thought to involve alterations in the HERG channel's gating kinetics or this compound's binding affinity in the presence of higher extracellular potassium.
Troubleshooting:
-
Verify Potassium Concentration: Ensure the final potassium concentration in your experimental buffer is accurate. Use a calibrated ion-selective electrode to confirm the [K+].
-
Control for pH: Changes in extracellular pH can also affect this compound's potency.[1][2] Ensure your buffer system is robust and that the pH is stable throughout the experiment.
-
Re-evaluate Drug Concentration: Given the reduced potency in hyperkalemia, you may need to use a higher concentration of this compound to achieve the desired electrophysiological effect. Refer to the quantitative data below for guidance on the shift in IC50 values.
Q2: Our experimental model is showing an increased incidence of arrhythmias when this compound is administered under hyperkalemic conditions, even though the APD prolongation is less pronounced. Why might this be happening?
A2: This paradoxical proarrhythmic effect is a key concern. While this compound's overall APD-prolonging effect is diminished in hyperkalemia, the attenuation of its IKr-blocking effect may not be uniform across all myocardial regions.[1][2] For instance, in an ischemic heart, localized areas of hyperkalemia can create significant heterogeneity in repolarization.[1][2] This dispersion of repolarization between normokalemic and hyperkalemic regions can establish a substrate for re-entrant arrhythmias, such as Torsade de Pointes (TdP), even with less overall QT prolongation.[1][2] this compound is known to carry a risk of TdP.[3]
Troubleshooting:
-
Assess Repolarization Heterogeneity: If your experimental setup allows, use multi-electrode arrays or optical mapping to assess the spatial dispersion of repolarization. An increase in the dispersion of APD across the tissue in the presence of this compound and hyperkalemia would support this proarrhythmic mechanism.
-
Monitor for Early Afterdepolarizations (EADs): EADs are known precursors to TdP. Carefully analyze your action potential recordings for the presence of EADs, which may be more likely to occur in the setting of repolarization heterogeneity.
Q3: How does hyperkalemia affect this compound's action on the late sodium current (INa-L)?
A3: The interaction between hyperkalemia and this compound's effect on the late sodium current is not as well-characterized as its effect on IKr. This compound is known to enhance a slow inward sodium current, which contributes to its APD-prolonging effect.[4][5] Hyperkalemia itself can alter sodium channel availability and kinetics. While direct experimental data on the combined effect is limited, it is plausible that the depolarizing effect of hyperkalemia on the resting membrane potential could alter the window current and availability of sodium channels, thereby modulating this compound's effect on INa-L.
Experimental Approach:
-
To investigate this, a voltage-clamp protocol specifically designed to isolate INa-L would be necessary. This would involve using specific channel blockers to eliminate confounding currents and applying voltage ramps or steps that favor the activation of the late sodium current. Comparing the effects of this compound on INa-L in normokalemic versus hyperkalemic solutions would provide direct insights.
Quantitative Data Summary
The following table summarizes the quantitative data on the influence of hyperkalemia on this compound's inhibition of the HERG (IKr) current.
| Parameter | Normokalemia (5 mM K+) | Hyperkalemia (10 mM K+) | Reference |
| IC50 for HERG Inhibition | 0.9 ± 0.1 µM | 2.0 ± 0.1 µM | [1][2] |
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes for HERG Inhibition Assay
This protocol is adapted from studies investigating the effects of this compound on HERG channels expressed in Xenopus oocytes.[1]
Objective: To determine the IC50 of this compound for HERG channel inhibition under normokalemic and hyperkalemic conditions.
Materials:
-
Xenopus laevis oocytes
-
HERG cRNA
-
Recording solutions (ND96) with varying KCl concentrations (5 mM for normokalemia, 10 mM for hyperkalemia)
-
This compound stock solution
-
Two-electrode voltage clamp setup
-
Data acquisition and analysis software
Procedure:
-
Oocyte Preparation and cRNA Injection: Harvest and prepare Xenopus oocytes. Inject oocytes with HERG cRNA and incubate for 2-4 days to allow for channel expression.
-
Solutions: Prepare ND96 recording solutions with either 5 mM KCl (normokalemic) or 10 mM KCl (hyperkalemic). The pH should be buffered to 7.4 with HEPES. Prepare a range of this compound concentrations by diluting the stock solution in the respective recording solutions.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the control recording solution (5 mM or 10 mM KCl without this compound).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1000 ms to activate the HERG channels, followed by a repolarizing step to -50 mV to elicit a tail current.
-
Record the baseline HERG tail current.
-
-
Drug Application: Perfuse the oocyte with increasing concentrations of this compound in the corresponding recording solution, allowing for steady-state block at each concentration (typically 5-10 minutes). Record the HERG tail current at each concentration.
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Normalize the current to the control (pre-drug) current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.
-
Repeat the entire procedure for both normokalemic and hyperkalemic conditions.
-
Langendorff-Perfused Isolated Heart Model for APD and ERP Measurement
This protocol provides a framework for assessing the integrated electrophysiological effects of this compound in the presence of hyperkalemia in an ex vivo whole-heart model.
Objective: To measure the effects of this compound on action potential duration (APD) and effective refractory period (ERP) under normokalemic and hyperkalemic conditions.
Materials:
-
Isolated heart from a suitable animal model (e.g., rabbit, guinea pig)
-
Langendorff perfusion system
-
Krebs-Henseleit solution with varying KCl concentrations (e.g., 4 mM for normokalemia, 8 mM for hyperkalemia)
-
This compound stock solution
-
Monophasic action potential (MAP) catheter or floating microelectrodes
-
Pacing electrodes and stimulator
-
ECG recording system
-
Data acquisition and analysis software
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the animal and rapidly excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution (normokalemic) at a constant pressure or flow and maintain at 37°C.
-
-
Baseline Recordings:
-
Allow the heart to stabilize for at least 20-30 minutes.
-
Place a MAP catheter or microelectrode on the ventricular epicardium to record action potentials.
-
Place pacing electrodes on the ventricle.
-
Record baseline APD at 90% repolarization (APD90) and ERP. To measure ERP, deliver a train of stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2) at progressively shorter coupling intervals until capture fails. The longest S1-S2 interval that fails to elicit a propagated response is the ERP.
-
-
Hyperkalemia Induction (if applicable): Switch the perfusate to the Krebs-Henseleit solution containing the higher potassium concentration and allow for a new steady state to be reached (approximately 15-20 minutes). Record APD90 and ERP under hyperkalemic baseline conditions.
-
This compound Administration: Add this compound to the perfusate (either normokalemic or hyperkalemic solution) at the desired concentration.
-
Post-Drug Recordings: After a sufficient equilibration period with this compound, repeat the measurements of APD90 and ERP.
-
Data Analysis: Compare the changes in APD90 and ERP from baseline in both normokalemic and hyperkalemic conditions to determine the influence of elevated potassium on this compound's electrophysiological effects.
Visualizations
Signaling Pathway of this compound Action and Hyperkalemia's Influence
Caption: Influence of Hyperkalemia on this compound's Mechanism of Action.
Experimental Workflow for Investigating this compound's Effects in Hyperkalemia
Caption: Workflow for Comparing this compound's Effects.
Logical Relationship Troubleshooting Guide
Caption: Troubleshooting Diminished this compound Efficacy.
References
Mitigating the metabolic instability of Ibutilide in experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ibutilide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the metabolic instability of this compound in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is the oxidation of the heptyl side chain. This involves an initial ω-oxidation to form an ω-hydroxy metabolite, which is the only known active metabolite, followed by sequential β-oxidation of the alkyl chain.[1] This rapid and extensive metabolism contributes to its poor oral bioavailability.
Q2: Which specific CYP450 isoenzymes are responsible for this compound metabolism?
A2: While it is established that the CYP450 system is the primary driver of this compound metabolism, the specific isoenzymes responsible have not been definitively identified in publicly available literature. However, studies have indicated that its metabolism does not significantly involve CYP3A4 or CYP2D6. To identify the responsible enzymes in your experimental system, a reaction phenotyping study is recommended.
Q3: What is a reaction phenotyping study and how can I perform one for this compound?
A3: A reaction phenotyping study is an experiment designed to identify the specific enzymes responsible for a drug's metabolism. For this compound, this would typically involve two complementary approaches:
-
Recombinant Human CYPs: Incubating this compound with a panel of individual, recombinantly expressed human CYP enzymes to see which ones deplete the parent compound and/or form the ω-hydroxy metabolite.
-
Chemical Inhibition in Human Liver Microsomes (HLM): Incubating this compound with pooled HLM in the presence and absence of a panel of selective CYP inhibitors. A reduction in this compound metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoenzyme.
Q4: Are there any known strategies to mitigate the metabolic instability of this compound in experimental setups?
A4: Yes, several strategies can be employed:
-
Use of CYP Inhibitors: Once the responsible CYP isoenzyme(s) are identified, their specific inhibitors can be used in your experimental system to slow down this compound's metabolism.
-
Use of Metabolically More Stable Analogs: A fluorinated analog of this compound, known as trecetilide, has been developed and shown to have enhanced metabolic stability due to the fluorine substituents on the heptyl side chain.
-
Choice of In Vitro System: Depending on the experimental goals, using a system with lower metabolic capacity (e.g., cell lines with low CYP expression) might be considered, though this may not be representative of the in vivo situation.
Q5: What are the known metabolites of this compound?
A5: this compound is metabolized into eight metabolites, with the primary active metabolite being the ω-hydroxy metabolite formed from the oxidation of the heptyl side chain.[1] The other metabolites are products of further β-oxidation of this initial metabolite. The plasma concentration of the active ω-hydroxy metabolite is less than 10% of that of the parent this compound.[1]
Troubleshooting Guide
Problem 1: High variability in this compound depletion rates between experimental repeats.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cofactor Concentration | Ensure fresh and consistent concentrations of NADPH in all incubations. Prepare a master mix to minimize pipetting variability. |
| Variable Microsomal Activity | Use a consistent lot of pooled human liver microsomes. If using different lots, characterize their activity with a probe substrate. Ensure proper storage of microsomes at -80°C and avoid repeated freeze-thaw cycles. |
| Non-specific Binding | This compound, as a lipophilic and basic compound, may exhibit non-specific binding to labware. Use low-binding plates and tubes. Consider including a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) in the incubation buffer, but validate its effect on enzyme activity first. |
| Solvent Effects | Ensure the final concentration of the organic solvent used to dissolve this compound (e.g., DMSO, acetonitrile) is low (<0.5%) and consistent across all wells, as solvents can inhibit or induce CYP activity. |
Problem 2: No or very low metabolism of this compound observed.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme System | Confirm the metabolic competency of your liver microsomes or S9 fraction using a positive control substrate for the suspected CYP enzymes. |
| Missing or Degraded Cofactors | Ensure the NADPH regenerating system is properly prepared and active. Use fresh reagents. |
| Inappropriate Incubation Time or Protein Concentration | Optimize the incubation time and microsomal protein concentration. For a rapidly metabolized compound like this compound, shorter time points (e.g., 0, 1, 2, 5, 10, 15 minutes) and lower protein concentrations may be necessary to capture the initial rate of metabolism. |
| Sub-optimal pH or Temperature | Ensure the incubation buffer is at the correct pH (typically 7.4) and the incubation is performed at 37°C. |
Problem 3: Difficulty in quantifying this compound and its ω-hydroxy metabolite.
| Potential Cause | Troubleshooting Step |
| Poor Chromatographic Resolution | Develop and optimize an LC-MS/MS method. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a good starting point. |
| Low Sensitivity | Use a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and specific detection. Optimize the MS parameters (e.g., precursor and product ions, collision energy) for both this compound and its ω-hydroxy metabolite. |
| Matrix Effects | Perform a protein precipitation step to remove the bulk of the microsomal proteins. Assess and correct for matrix effects using a stable isotope-labeled internal standard if available. |
Data Presentation
Table 1: Suggested Panel of Selective CYP450 Inhibitors for Reaction Phenotyping of this compound
Since the specific CYP enzymes metabolizing this compound are not definitively known, a broad panel of inhibitors is recommended for initial screening.
| CYP Isoform | Selective Inhibitor | Typical Concentration |
| CYP1A2 | Furafylline | 10 µM |
| CYP2A6 | Tranylcypromine | 10 µM |
| CYP2B6 | Ticlopidine | 1 µM |
| CYP2C8 | Montelukast | 1 µM |
| CYP2C9 | Sulfaphenazole | 10 µM |
| CYP2C19 | Ticlopidine | 1 µM |
| CYP2E1 | Disulfiram | 10 µM |
| CYP3A4/5 | Ketoconazole | 1 µM |
Table 2: Physicochemical Properties of this compound Relevant to In Vitro Assays
| Property | Value | Implication for In Vitro Assays |
| LogP (predicted) | ~4.5 | High lipophilicity; potential for non-specific binding to labware and high affinity for microsomal membranes. |
| pKa (predicted, strongest basic) | ~9.5 | Will be predominantly protonated at physiological pH; may influence membrane permeability and binding. |
| Protein Binding | ~40% | Moderate protein binding in plasma; consider this when extrapolating in vitro data. |
Experimental Protocols
Protocol 1: General Procedure for Determining this compound Metabolic Stability in Human Liver Microsomes (HLM)
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pooled HLM (store at -80°C until use).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Pre-warm a plate or tubes containing the phosphate buffer and HLM (final protein concentration typically 0.2-1.0 mg/mL) at 37°C for 5-10 minutes.
-
Add this compound to initiate the pre-incubation (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 2, 5, 10, 15, 30 minutes), transfer an aliquot of the reaction mixture to a new plate/tube containing the cold quenching solution.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge at a high speed (e.g., >3000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new plate/vials for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of depletion.
-
Mandatory Visualization
Caption: Primary metabolic pathway of this compound.
Caption: Troubleshooting workflow for high data variability.
Caption: Workflow for CYP reaction phenotyping.
References
Ibutilide Solvent Compatibility for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ibutilide in in vitro assays. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound fumarate?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing concentrated stock solutions of this compound fumarate.[1] For aqueous-based assays, this compound fumarate is also soluble in water.[2] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[1]
Q2: What is the solubility of this compound fumarate in common solvents?
A2: The solubility of this compound fumarate can vary slightly between suppliers. The following table summarizes the reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 89 | 100.53 | Selleck Chemicals[1] |
| DMSO | 44.26 | 100 | Tocris Bioscience |
| Water | >100 (at pH ≤ 7) | Not specified | Mylan Institutional LLC[3] |
| Water | 44.26 | 100 | Tocris Bioscience |
Q3: How should I store my this compound stock solution?
A3: Store powdered this compound fumarate at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of this compound fumarate are stable for 24 hours at room temperature and 48 hours when refrigerated.[3][4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a class III antiarrhythmic agent.[5] Its primary mechanism involves prolonging the cardiac action potential duration. It achieves this through a dual action:
-
Activation of a slow, inward sodium current (INa-s): This enhances the depolarizing current during the plateau phase of the action potential.[1][6]
-
Blockade of the rapid component of the delayed rectifier potassium current (IKr): This reduces the repolarizing current.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Possible Cause 1: Solvent Concentration. High concentrations of the solvent (e.g., DMSO) in the final working solution can cause the compound to precipitate out in the aqueous culture medium.
-
Possible Cause 2: pH of the Medium. The aqueous solubility of this compound fumarate is pH-dependent, with higher solubility at pH 7 or lower.[3]
-
Solution: Ensure the pH of your cell culture medium is within the optimal range for both your cells and this compound solubility. Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4).
-
-
Possible Cause 3: Temperature. Temperature shifts, such as moving from a warm incubator to a cooler environment for observation, can sometimes cause less soluble compounds to precipitate.
-
Solution: When preparing your final dilutions, ensure all components (media, buffers, and drug solutions) are at the same temperature.
-
Issue 2: Unexpected Electrophysiological Effects
-
Possible Cause 1: Solvent Effects. The solvent itself can have biological effects. High concentrations of DMSO can alter the intrinsic excitability of neurons and cardiomyocytes.[8][9] For instance, 1% DMSO has been shown to decrease the sodium spike amplitude in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[8]
-
Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental conditions to account for any solvent-induced effects.
-
-
Possible Cause 2: Compound Instability. Improper storage or handling of this compound solutions can lead to degradation, resulting in a loss of activity or altered effects.
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effects of this compound on ion channel currents in isolated cardiomyocytes.
1. Cell Preparation:
- Isolate primary cardiomyocytes or culture a suitable cell line (e.g., hiPSC-CMs) on glass coverslips.
- Allow cells to adhere and reach the desired confluency.
2. Solution Preparation:
- External (Bath) Solution (Example): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (Example): 120 mM K-aspartate, 20 mM KCl, 5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound fumarate in high-quality DMSO.
- Working Solutions: On the day of the experiment, serially dilute the this compound stock solution in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions and ideally be ≤ 0.1%.
3. Recording Procedure:
- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a target cell with the micropipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Switch to voltage-clamp mode and apply appropriate voltage protocols to elicit the ion currents of interest (e.g., a voltage ramp to measure INa-s or a step protocol to measure IKr).
- After obtaining a stable baseline recording, perfuse the cells with the external solution containing different concentrations of this compound.
- Record the changes in the ion channel currents.
4. Data Analysis:
- Measure the peak current amplitudes and other relevant parameters before and after the application of this compound.
- Construct concentration-response curves to determine the IC50 or EC50 of this compound for the specific ion channels.
Visualizations
Caption: this compound's dual mechanism of action on cardiac ion channels.
Caption: A generalized workflow for in vitro assays with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. This compound FUMARATE INJECTION [dailymed.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The effect of this compound on retrograde accessory pathway conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low concentrations of the solvent dimethyl sulphoxide alter intrinsic excitability properties of cortical and hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Electrophysiological Properties of Ibutilide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the reverse use-dependence of Ibutilide in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a class III antiarrhythmic agent that primarily prolongs the cardiac action potential duration (APD) and repolarization.[1][2] Its principal mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][3][4] Unlike other class III agents, this compound also enhances a slow, inward sodium current (late INa) during the plateau phase of the action potential.[2][5] This dual action contributes to its potent effect on prolonging repolarization.
Q2: What is reverse use-dependence, and does this compound exhibit this phenomenon?
Reverse use-dependence is a pharmacological property where a drug's effect is more pronounced at slower heart rates (longer cycle lengths) and diminishes at faster heart rates (shorter cycle lengths). While many IKr blockers exhibit prominent reverse use-dependence, the case for this compound is more complex. Some studies suggest that this compound's effect on atrial refractoriness is prolonged with no significant evidence of reverse use-dependence.[2][5] Other research indicates that over a limited range of stimulation rates, this compound can increase action potential duration without significant reverse use-dependence.[6] However, the potential for rate-dependent effects should always be a consideration in experimental designs.
Q3: Why is it critical to investigate the rate-dependent effects of this compound in my experiments?
Understanding the rate-dependent properties of this compound is crucial for several reasons:
-
Translational Relevance: The heart rate of the experimental model (in vitro or in vivo) can significantly influence the observed effects of the drug. To translate findings to a clinical setting where heart rates vary, it is essential to characterize the drug's actions across a range of physiological frequencies.
-
Proarrhythmic Risk Assessment: The proarrhythmic potential of IKr blockers, such as the induction of Torsades de Pointes, is often exacerbated at slower heart rates. Therefore, investigating effects at slower pacing rates is critical for safety pharmacology studies.
-
Mechanistic Insights: Studying the use-dependence of this compound can provide deeper insights into its binding kinetics to the IKr channel and the contribution of the late INa current at different heart rates.
Troubleshooting Guide
Issue 1: Difficulty observing a clear effect of this compound on action potential duration.
-
Possible Cause: Inadequate drug concentration or incubation time.
-
Solution: Ensure that the concentration of this compound is appropriate for the experimental preparation. The EC50 for IKr block is in the nanomolar range (around 20 nM at +20 mV).[3][7] Allow for sufficient equilibration time after drug application, which may take several minutes to reach a steady-state effect.
-
-
Possible Cause: Rundown of the IKr current.
-
Solution: IKr currents can exhibit "rundown," a gradual decrease in current amplitude over the course of a patch-clamp experiment. To mitigate this, include ATP and GTP in the intracellular pipette solution to support channel activity. Monitor the baseline current for stability before drug application. If rundown is significant, it can mask the blocking effect of this compound.
-
-
Possible Cause: The pacing frequency is too high.
-
Solution: If this compound does exhibit some degree of reverse use-dependence in your specific experimental conditions, its effects will be more pronounced at slower pacing frequencies. Try reducing the pacing rate (increasing the cycle length) to see if a clearer effect emerges.
-
Issue 2: High variability in the measured effect of this compound between experiments.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Maintain strict control over experimental parameters such as temperature, pH, and ionic concentrations of the extracellular and intracellular solutions. Temperature, in particular, can significantly affect ion channel kinetics and drug binding.
-
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells that are healthy and within a consistent, low passage number range. Cellular properties can change with extensive passaging, leading to variability in ion channel expression and function.
-
-
Possible Cause: Unstable gigaohm seal in patch-clamp experiments.
-
Solution: A stable, high-resistance seal (gigaohm) is crucial for accurate current recordings. An unstable seal can introduce leak currents that contaminate the IKr signal and affect the accuracy of APD measurements.[8]
-
Issue 3: Observing proarrhythmic events (e.g., early afterdepolarizations) in vitro.
-
Possible Cause: Excessive drug concentration.
-
Solution: High concentrations of this compound can lead to excessive APD prolongation and the development of proarrhythmic events. Perform dose-response experiments to identify a concentration that produces a clear effect without inducing arrhythmias.
-
-
Possible Cause: Slow pacing rate.
-
Solution: The risk of proarrhythmia with IKr blockers is often increased at slower heart rates. Be aware of this when pacing at long cycle lengths and carefully monitor for any arrhythmic activity.
-
-
Possible Cause: Low extracellular potassium.
-
Solution: Hypokalemia can potentiate the effects of IKr blockers and increase the risk of proarrhythmia. Ensure that the potassium concentration in your extracellular solution is within the physiological range.
-
Quantitative Data
Table 1: Effect of this compound on Atrial Monophasic Action Potential Duration (MAPD) and Cycle Length (CL) in Patients with Atrial Flutter (AFL) and Atrial Fibrillation (AF)
| Parameter | Condition | Baseline (ms) | After this compound (ms) | % Change |
| AFL CL | Atrial Flutter | 244 ± 20 | 283 ± 20 | 16% |
| AFL MAPD | Atrial Flutter | 163 ± 20 | 212 ± 20 | 30% |
| AF CL | Atrial Fibrillation | 160 ± 22 | 237 ± 22 | 48% |
| AF MAPD | Atrial Fibrillation | 125 ± 21 | 190 ± 21 | 52% |
Data adapted from a study on the antiarrhythmic actions of intravenous this compound.[9]
Table 2: Effect of this compound on Antegrade Atrioventricular Node (AVN) and Accessory Pathway (AP) Effective Refractory Period (ERP)
| Parameter | Baseline (ms) | After this compound (ms) | p-value |
| Antegrade AVN ERP | 252 ± 60 | 303 ± 70 | <0.02 |
| Antegrade AP ERP | 275 ± 40 | 320 ± 60 | <0.01 |
Data from a study on the electrophysiological effects of this compound in patients with accessory pathways.[10]
Experimental Protocols
Protocol 1: Measurement of IKr Block using Whole-Cell Voltage Clamp
Objective: To quantify the block of IKr by this compound at different membrane potentials.
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) or freshly isolated cardiomyocytes.
-
Plate cells on glass coverslips suitable for patch-clamp recording.
Solutions:
-
External Solution (in mM): 130 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.35 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 MgATP, 0.1 GTP-Tris, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
To elicit IKr, apply a depolarizing pulse to a test potential (e.g., +20 mV) for 1-2 seconds.
-
Repolarize the membrane to a potential where the tail current can be measured (e.g., -50 mV).
-
Record baseline IKr currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state (typically 5-10 minutes).
-
Repeat the voltage-clamp protocol to record the IKr current in the presence of this compound.
-
To study voltage-dependence, repeat the protocol with depolarizing pulses to a range of potentials (e.g., from -40 mV to +60 mV).[7]
Data Analysis:
-
Measure the peak tail current amplitude before and after drug application.
-
Calculate the percentage of current block at each test potential.
-
Plot the percentage of block as a function of the test potential to determine the voltage-dependence of the block.
Protocol 2: Measurement of Action Potential Duration (APD) in Isolated Cardiomyocytes
Objective: To assess the effect of this compound on APD at different pacing frequencies.
Cell Preparation:
-
Isolate ventricular or atrial myocytes from an appropriate animal model (e.g., guinea pig, rabbit, or rodent).
Solutions:
-
Use standard Tyrode's solution for the external bath and an appropriate potassium-based internal solution for the patch pipette.
Current-Clamp Protocol:
-
Establish a whole-cell current-clamp configuration.
-
Record the resting membrane potential.
-
Elicit action potentials by injecting brief suprathreshold current pulses (2-4 ms) through the patch pipette.
-
Pace the myocyte at a baseline frequency (e.g., 1 Hz, Cycle Length = 1000 ms) and record stable action potentials.
-
Perfuse the cell with this compound at the desired concentration.
-
After the drug effect has stabilized, continue pacing at the baseline frequency and record the prolonged action potentials.
-
To investigate rate-dependence, change the pacing frequency to slower (e.g., 0.5 Hz, CL = 2000 ms) and faster (e.g., 2 Hz, CL = 500 ms) rates, both before and after drug application.
-
Allow the cell to adapt to each new pacing frequency for at least 30-60 seconds before recording.
Data Analysis:
-
Measure the APD at 90% repolarization (APD90) for each pacing frequency in the absence and presence of this compound.
-
Calculate the change in APD90 induced by this compound at each pacing rate.
-
Plot the this compound-induced change in APD90 against the pacing cycle length to visualize the rate-dependence of the drug's effect.
Visualizations
Caption: this compound's dual mechanism of action on cardiac ion channels.
Caption: Workflow for assessing the rate-dependence of this compound on APD.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Electrophysiological effects of this compound in patients with accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ibutilide Limitations in Preclinical Cardiac Safety Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with using Ibutilide in preclinical cardiac safety assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using this compound as a positive control in preclinical cardiac safety studies?
A1: this compound, a class III antiarrhythmic agent, is frequently used as a positive control to induce QT prolongation and assess proarrhythmic risk. However, its use presents several limitations:
-
Complex Mechanism of Action: this compound's primary mechanism involves blocking the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][2] However, it also activates a slow, inward sodium current (INa-late).[1][2][3][4][5] This dual action can complicate the interpretation of results, as it's not a "pure" hERG blocker.
-
Species Differences: The cardiac ion channel composition and electrophysiology can vary significantly between humans and preclinical animal models. This can lead to discrepancies in the proarrhythmic response to this compound, making it difficult to extrapolate findings directly to humans.
-
Proarrhythmic Risk: While used to assess proarrhythmic potential, this compound itself carries a risk of inducing Torsades de Pointes (TdP), a life-threatening ventricular tachyarrhythmia.[1][5][6] This necessitates careful dose selection and continuous monitoring during experiments.[6]
-
Narrow Therapeutic Window: The concentration of this compound required to elicit a measurable effect on the QT interval without causing overt toxicity can be narrow, requiring precise dose-response studies.
Q2: My in vitro hERG assay with this compound shows inconsistent results. What are the potential causes and troubleshooting steps?
A2: Inconsistent results in hERG assays are a common challenge. Here are some potential causes and solutions:
-
Cell Line Viability and Passage Number: Ensure you are using a validated cell line (e.g., HEK293) stably expressing the hERG channel.[7] Use cells within a recommended passage number range, as channel expression can decrease over time.
-
Experimental Conditions: Maintain stable temperature, pH, and osmolarity of the extracellular solution, as these can significantly impact ion channel function.
-
Voltage Clamp Protocol: Use a standardized and validated voltage clamp protocol specifically designed for hERG channels to ensure consistent channel activation and measurement of the tail current.[8][9]
-
Compound Stability and Solubility: Verify the stability and solubility of your this compound stock solution. Precipitated compound can lead to inaccurate concentrations.
-
Control Compound Performance: Always include a known hERG inhibitor (e.g., E-4031) as a positive control and a vehicle control (e.g., DMSO) to ensure the assay is performing as expected.[7]
Q3: I'm observing significant QT prolongation in my animal model with this compound, but no arrhythmias. Does this mean my test compound is safe?
A3: Not necessarily. QT prolongation is a surrogate marker for proarrhythmic risk, but it doesn't always correlate directly with the incidence of arrhythmias like TdP.[10] Here's why you might not be observing arrhythmias:
-
Animal Model Limitations: Some animal models are less susceptible to drug-induced arrhythmias than humans.[11] For example, the repolarization reserve in healthy, young animals is often greater than in humans, particularly those with underlying cardiac conditions.
-
Lack of Proarrhythmic Substrate: The development of TdP often requires a combination of QT prolongation and other factors, such as early afterdepolarizations (EADs) and increased dispersion of repolarization. Your animal model may not adequately replicate this proarrhythmic substrate.
-
Insufficient Monitoring: Arrhythmic events can be transient. Continuous and long-term ECG monitoring is crucial to capture sporadic events.
To improve the predictive value of your in vivo studies, consider using more sensitive models, such as those with a reduced repolarization reserve (e.g., atrioventricular (AV) block models), or incorporating provocative measures to unmask proarrhythmic potential.[12]
Q4: What are the alternatives to using this compound as a positive control?
A4: While this compound is a common choice, other compounds can be used as positive controls, each with its own advantages and disadvantages. The choice depends on the specific research question and experimental model.
| Compound | Primary Mechanism of Action | Advantages | Disadvantages |
| Dofetilide | "Pure" IKr (hERG) blocker | More specific for the hERG channel | Can also induce TdP |
| Sotalol | IKr blocker and beta-blocker | Clinically relevant antiarrhythmic | Beta-blocking activity can confound results |
| E-4031 | Potent and selective IKr blocker | High specificity for hERG | Primarily used in in vitro assays |
| Cisapride | IKr blocker | Known to cause TdP in humans | Withdrawn from the market due to cardiac toxicity |
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound in hERG Patch Clamp Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | Unstable recording conditions | Ensure stable temperature and perfusion rates. Monitor seal resistance and whole-cell parameters throughout the experiment. |
| Lower than expected potency (high IC50) | Compound degradation or precipitation | Prepare fresh stock solutions for each experiment. Visually inspect for precipitation. Consider solubility enhancers if necessary. |
| Higher than expected potency (low IC50) | Inaccurate compound concentration | Verify the concentration of your stock solution. Use calibrated pipettes for dilutions. |
| "Run-down" of hERG current over time | Poor cell health or dialysis of intracellular components | Use healthy, low-passage cells. Include ATP and GTP in the internal solution to maintain channel function. |
Guide 2: Lack of Expected QT Prolongation in an In Vivo Model
| Symptom | Potential Cause | Troubleshooting Steps |
| No significant change in QTc interval after this compound administration | Insufficient drug exposure | Verify the dose and route of administration. Measure plasma concentrations of this compound to confirm adequate exposure. |
| High heart rate variability confounding QT analysis | Inadequate heart rate correction formula | Use an animal-specific or individual-specific heart rate correction formula (e.g., derived from a 24-hour baseline recording) rather than a generic one like Bazett's or Fridericia's.[13] |
| Species insensitivity | Differences in ion channel expression or function | Consider using a different animal model known to be more sensitive to IKr blockers. Review literature for species-specific responses to this compound. |
Experimental Protocols
Key Experiment: Manual Patch Clamp Assay for hERG (IKr) Current
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
Borosilicate glass capillaries for patch pipettes
-
Patch clamp amplifier and data acquisition system
-
This compound and test compound stock solutions
Methodology:
-
Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal (>1 GΩ) between the pipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1 second to activate the hERG channels.
-
Repolarize the membrane to -50 mV for 1 second to elicit the characteristic hERG tail current.
-
Repeat this protocol at a frequency of 0.1 Hz.
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current in the external solution.
-
Perfuse the cell with increasing concentrations of the test compound or this compound, allowing the current to reach a steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the percent inhibition as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Data Presentation
Table 1: Comparative IC50 Values of Common IKr Blockers in hERG Assays
| Compound | IC50 (nM) | Primary Target(s) |
| This compound | 10 - 50 | IKr, INa-late |
| Dofetilide | 5 - 20 | IKr |
| Sotalol | 1,000 - 5,000 | IKr, β-adrenergic receptors |
| E-4031 | 2 - 10 | IKr |
| Cisapride | 10 - 100 | IKr |
Note: IC50 values can vary depending on the specific experimental conditions and cell line used.
Mandatory Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Integrated workflow for preclinical cardiac safety assessment.
References
- 1. What is this compound Fumarate used for? [synapse.patsnap.com]
- 2. This compound--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tapermd.com [tapermd.com]
- 6. acc.org [acc.org]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. fda.gov [fda.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Nonclinical proarrhythmia models: predicting Torsades de Pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Technical Support Center: Managing QT Prolongation in Ibutilide-Treated Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing QT prolongation in animal models treated with ibutilide. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause QT prolongation?
A1: this compound is a class III antiarrhythmic agent used for the acute termination of atrial fibrillation and flutter.[1][2] Its primary mechanism of action involves blocking the rapid component of the delayed rectifier potassium current (IKr) and activating a slow, inward sodium current.[3] This combined action prolongs the cardiac action potential duration and, consequently, the QT interval on the electrocardiogram (ECG).[1][2][3]
Q2: Which animal models are commonly used to study this compound-induced QT prolongation?
A2: Canine and rabbit models are frequently used to investigate the electrophysiological effects of this compound.[1][4][5][6][7] Canine models, including those with induced heart failure, have been instrumental in studying the proarrhythmic effects and dose-dependent QT prolongation.[5][8] Rabbit models are particularly useful for assessing the potential for Torsades de Pointes (TdP), a life-threatening arrhythmia associated with QT prolongation.[1][4]
Q3: What are the typical dose ranges of this compound that cause significant QT prolongation in these models?
A3: The dose-response to this compound can vary based on the animal model and its physiological state. In healthy canine models, intravenous doses ranging from 0.01 mg/kg to 0.05 mg/kg have been shown to produce a dose-dependent prolongation of the action potential duration.[8] In a canine model of atrial fibrillation, an intravenous dose of 0.15 mg/kg was effective in terminating the arrhythmia.[7] In isolated rabbit myocardium, concentrations of 10⁻⁷ M to 10⁻⁵ M resulted in increased effective refractory periods.[9]
Q4: What are the critical electrolytes to monitor during this compound experiments?
A4: It is crucial to monitor and maintain normal levels of potassium and magnesium. Hypokalemia (low potassium) and hypomagnesemia (low magnesium) are significant risk factors for drug-induced TdP and can exacerbate this compound's QT-prolonging effects.[10] Baseline electrolyte levels should be established before administering this compound.
Troubleshooting Guide
Q1: I'm observing a greater-than-expected QT prolongation at a low dose of this compound. What could be the cause?
A1: Several factors could contribute to this observation:
-
Electrolyte Imbalances: Check the serum potassium and magnesium levels of the animal. Even mild hypokalemia or hypomagnesemia can significantly potentiate the effects of this compound.
-
Underlying Cardiac Conditions: Pre-existing cardiac conditions, such as heart failure, can alter the response to this compound, leading to exaggerated QT prolongation even at low doses.[8]
-
Anesthesia: Some anesthetic agents can have their own effects on cardiac electrophysiology. Ensure that the chosen anesthetic regimen does not independently prolong the QT interval.
-
Strain or Species Differences: Be aware of potential strain or species-specific differences in sensitivity to this compound.
Q2: My animal model developed polymorphic ventricular tachycardia (Torsades de Pointes) after this compound administration. What should I do?
A2: Torsades de Pointes is a medical emergency. The immediate steps are:
-
Discontinue this compound Infusion: Stop the administration of the drug immediately.
-
Administer Magnesium Sulfate: Intravenous magnesium sulfate is the first-line treatment for TdP, even in animals with normal baseline magnesium levels.[10] A common prophylactic dose in clinical settings that can be adapted for animal models is 2-4 grams.[11][12][13]
-
Correct Electrolyte Abnormalities: If hypokalemia is present, correct it promptly.
-
Overdrive Pacing: If the arrhythmia persists, temporary overdrive pacing can be effective in shortening the QT interval and suppressing the arrhythmia.[10]
-
Avoid Other QT-Prolonging Drugs: Do not administer other class Ia or class III antiarrhythmic agents, as they can worsen the condition.[10]
Q3: How can I proactively mitigate the risk of severe QT prolongation and arrhythmias in my experiments?
A3: Proactive risk mitigation is key for successful and ethical animal research:
-
Pre-screening: Ensure animals have a normal baseline QTc interval and are free from underlying cardiac disease.
-
Electrolyte Management: Confirm that serum potassium and magnesium levels are within the normal range before this compound administration.
-
Prophylactic Magnesium: Consider the prophylactic administration of intravenous magnesium sulfate, which has been shown to prevent significant increases in the QT and QTc intervals.[14]
-
Continuous ECG Monitoring: Continuously monitor the ECG throughout the experiment and for at least 4 hours post-infusion to detect any arrhythmic events promptly.
-
Dose-Escalation Studies: Begin with lower doses of this compound and carefully escalate to determine the desired effect without causing excessive QT prolongation.
Data Presentation
Table 1: Dose-Dependent Effect of Intravenous this compound on Action Potential Duration (APD90) in a Canine Model
| This compound Dose (mg/kg) | Mean APD90 Increase from Baseline (%) - Control Dogs | Mean APD90 Increase from Baseline (%) - Heart Failure Dogs |
| 0.01 | ~5% | ~18% |
| 0.02 | ~10% | ~19% |
| 0.05 | ~15% | Not significantly different from 0.02 mg/kg |
Data adapted from a study on altered this compound response in a canine heart failure model.[8]
Table 2: Effect of Prophylactic Magnesium Sulfate on this compound-Induced QTc Prolongation (Human Data, Informative for Animal Model Design)
| Treatment Group | Mean QTc Change from Baseline (msec) at 30 min post-ibutilide |
| Placebo | +75 |
| Magnesium Sulfate (2g) | +19 |
Data from a prospective, randomized, double-blind, placebo-controlled trial in patients.[14] This data suggests a translatable protective effect for animal studies.
Experimental Protocols
1. Protocol for Intravenous this compound Administration and ECG Monitoring in a Conscious Canine Model
-
Animal Preparation:
-
Acclimate conscious dogs to a sling or other comfortable restraint system.
-
Surgically implant telemetry transmitters for continuous ECG recording in a preliminary procedure, allowing for full recovery.
-
Establish intravenous access via a peripheral vein.
-
-
Baseline Measurements:
-
Record at least 30 minutes of stable baseline ECG data.
-
Collect a baseline blood sample to determine serum electrolyte levels (potassium and magnesium).
-
-
This compound Administration:
-
Prepare a fresh solution of this compound fumarate.
-
Administer the desired dose (e.g., 0.01-0.05 mg/kg) as a slow intravenous infusion over 10 minutes.[8]
-
-
ECG Monitoring and Analysis:
-
Continuously record the ECG throughout the infusion period and for a minimum of 4 hours post-infusion.
-
Analyze the ECG data for changes in QT interval, heart rate, and the occurrence of any arrhythmias. The QT interval should be corrected for heart rate (QTc) using an appropriate formula for the species.
-
-
Contingency Plan:
-
Have an emergency cart with magnesium sulfate, potassium chloride, and equipment for overdrive pacing readily available.
-
2. Protocol for Prophylactic Magnesium Sulfate Administration
-
Preparation:
-
Prepare a solution of magnesium sulfate.
-
-
Administration:
-
Immediately prior to the this compound infusion, administer magnesium sulfate intravenously. A dose of 2g in humans has been shown to be effective and can be scaled appropriately for the animal model based on weight.[14] The infusion can be given over 10 minutes.
-
-
Monitoring:
-
Proceed with the this compound administration and ECG monitoring as described in the protocol above.
-
Visualizations
Caption: Mechanism of this compound-Induced QT Prolongation.
Caption: Experimental Workflow for Managing this compound Administration.
References
- 1. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Proarrhythmic effects of this compound in a canine model of pacing induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic and electrophysiologic effects of this compound in a chronic canine model of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a new class III agent, on sustained atrial fibrillation in a canine model of acute ischemia and myocardial dysfunction induced by microembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of this compound fumarate, a novel antiarrhythmic agent, and its enantiomers on isolated rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ECG Diagnosis: this compound-induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous magnesium sulfate enhances the ability of intravenous this compound to successfully convert atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-injection of magnesium sulfate enhances the efficacy of this compound for the conversion of typical but not of atypical persistent atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of intravenous magnesium sulfate on the QT interval in patients receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ibutilide stability and proper storage conditions for laboratory use
Welcome to the technical support center for ibutilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound for laboratory use. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound fumarate powder?
For long-term storage, this compound fumarate as a powder should be stored at -20°C. For short-term storage, it can be kept at room temperature for a few days. It is advisable to protect the compound from light.
Q2: How should I prepare stock solutions of this compound?
This compound fumarate is soluble in aqueous solutions. For in vitro experiments, stock solutions are often prepared in dimethyl sulfoxide (DMSO). Due to the potential for DMSO to affect cell viability, it is recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5%.
Q3: What is the stability of this compound in aqueous solutions?
Admixtures of this compound fumarate injection (0.1 mg/mL) with approved diluents like 5% Dextrose Injection and 0.9% Sodium Chloride Injection are chemically and physically stable for 24 hours at room temperature (15° to 30°C or 59° to 86°F) and for 48 hours at refrigerated temperatures (2° to 8°C or 36° to 46°F).[1] The pH of the commercially available injection is approximately 4.6.[1]
Q4: Can I use this compound solutions that have been frozen?
It is generally recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. The stability of this compound solutions after freezing and thawing has not been extensively reported in the literature, so it is best to prepare fresh solutions or use aliquots that have been frozen and thawed only once.
Q5: What are the known degradation pathways for this compound?
Forced degradation studies indicate that this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | The solubility of this compound may be pH-dependent. The compound is more soluble at a lower pH. | Ensure the pH of your buffer is compatible with this compound's solubility. The commercial formulation has a pH of approximately 4.6.[1] Consider using a different buffer system or adjusting the pH. |
| Inconsistent results in cell-based assays | - High concentration of DMSO in the final assay medium.- Degradation of this compound in the culture medium over the course of the experiment. | - Ensure the final DMSO concentration is non-toxic to your specific cell line (typically ≤0.5%).- Prepare fresh dilutions of this compound from a stock solution for each experiment. Consider the stability of this compound in your specific culture medium and experimental conditions. |
| Variable peak areas or retention times in HPLC analysis | - Instability of the analytical column.- Improper mobile phase preparation.- Fluctuation in column temperature. | - Ensure the column is properly conditioned and equilibrated.- Prepare fresh mobile phase daily and ensure it is properly degassed.- Use a column oven to maintain a consistent temperature. |
| Appearance of unknown peaks in the chromatogram | Degradation of the this compound sample. | Analyze the sample immediately after preparation. If storage is necessary, store at recommended conditions and re-evaluate for degradation products. Perform forced degradation studies to identify potential degradation peaks. |
Stability Data Summary
Table 1: Stability of Diluted this compound Fumarate Injection (0.1 mg/mL)
| Diluent | Storage Temperature | Stability |
| 5% Dextrose Injection | Room Temperature (15-30°C) | 24 hours[1] |
| 0.9% Sodium Chloride Injection | Room Temperature (15-30°C) | 24 hours[1] |
| 5% Dextrose Injection | Refrigerated (2-8°C) | 48 hours[1] |
| 0.9% Sodium Chloride Injection | Refrigerated (2-8°C) | 48 hours[1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC grade water
-
Phenomenex C18 column (150 x 4.6 mm, 1.8 µm) or equivalent
Equipment:
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 20mM Potassium dihydrogen phosphate buffer (pH adjusted to 6.8 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to obtain working standard solutions at desired concentrations.
-
Sample Preparation: Prepare this compound samples for stability testing by dissolving the compound in the desired solvent or medium to a known concentration.
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (150 x 4.6 mm, 1.8 µm)
-
Mobile Phase: 20mM KH2PO4 (pH 6.8) : Acetonitrile : Methanol (50:30:20)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 231 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is approximately 2.3 minutes under these conditions.
-
Data Evaluation: Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard solution. Assess the stability by monitoring the decrease in the this compound peak area and the appearance of any degradation peaks over time.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed powder in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose an this compound solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
For each condition, analyze the stressed samples by the stability-indicating HPLC method described in Protocol 1 to identify and quantify any degradation products.
Visualizations
Caption: this compound's mechanism on the cardiac action potential.
Caption: General workflow for a pharmaceutical stability study.
References
Preventing Ibutilide precipitation in aqueous buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ibutilide in aqueous buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous solutions?
A1: The primary cause of this compound precipitation is an increase in the pH of the solution. This compound fumarate is highly soluble in acidic to neutral aqueous solutions but its solubility decreases as the pH becomes more alkaline. The commercially available injection is formulated at a pH of approximately 4.6 to ensure its stability and solubility.[1][2]
Q2: At what pH is this compound fumarate most soluble?
A2: this compound fumarate has a high aqueous solubility of over 100 mg/mL at a pH of 7 or lower.[1][3]
Q3: Can I use Phosphate Buffered Saline (PBS) to dissolve this compound?
A3: While this compound can be dissolved in PBS, its solubility is significantly lower than in more acidic buffers. The solubility of this compound fumarate in PBS (typically at a pH of ~7.4) has been reported to be 37.5 mg/mL.[4] Given that PBS is close to the upper limit of the optimal pH range, there is a higher risk of precipitation, especially at higher concentrations or with slight pH shifts.
Q4: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
A4: Precipitation in cell culture media can be due to several factors. Besides the pH of the medium, which is typically around 7.4, interactions between this compound and components of the medium can occur. For instance, the formation of insoluble salts with phosphates or other components can lead to precipitation.[5][6] It is also possible that the final concentration of this compound exceeds its solubility limit in that specific medium at its physiological pH.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon dissolving this compound fumarate powder in a buffer.
| Possible Cause | Troubleshooting Step |
| High Buffer pH | The pH of your buffer is likely above 7. This compound fumarate is significantly more soluble at a pH of 7 or lower.[1][3] |
| Solution: Use a buffer with a pH in the acidic to neutral range (ideally pH 4.5 - 6.5). Consider using an acetate-based buffer, similar to the commercial formulation.[1][2] If you must use a buffer with a higher pH, prepare a concentrated stock solution of this compound in a low pH solvent (e.g., sterile water adjusted to a lower pH with HCl) and then dilute it into your final buffer. | |
| Incorrect Solvent | Using a solvent in which this compound has low solubility. |
| Solution: For initial stock solutions, consider using DMSO, where this compound fumarate has high solubility (89 mg/mL).[7] Subsequently, dilute the DMSO stock into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability. |
Issue 2: A clear solution of this compound becomes cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Step |
| pH Shift | The pH of the solution may have increased over time due to exposure to air (absorption of CO2) or interaction with the container. |
| Solution: Ensure your buffer has sufficient buffering capacity to maintain a stable pH. Store the solution in tightly sealed containers. Re-measure the pH of the solution if precipitation is observed. | |
| Temperature Fluctuation | Changes in temperature can affect solubility. While not the primary factor for this compound, repeated freeze-thaw cycles can promote precipitation of buffer components or the drug itself.[6] |
| Solution: Store this compound solutions at a stable temperature as recommended. For long-term storage, aliquot stock solutions to avoid repeated freeze-thaw cycles. The commercial diluted solutions are stable for 24 hours at 15–30°C and for 48 hours under refrigeration (2–8°C).[2] | |
| Evaporation | Evaporation of the solvent can increase the concentration of this compound and buffer salts, leading to precipitation.[6] |
| Solution: Use sealed containers for storage and during experiments to minimize evaporation, especially for long-term incubations. |
Quantitative Data Summary
The following table summarizes the solubility of this compound fumarate in different solvents.
| Solvent | pH | Solubility | Reference |
| Aqueous Solution | ≤ 7 | > 100 mg/mL | [1][3] |
| Phosphate Buffered Saline (PBS) | ~7.4 | 37.5 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | N/A | 89 mg/mL | [7] |
| Ethanol | N/A | 89 mg/mL | [7] |
| Water | N/A | 89 mg/mL | [7] |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Stock Solution of this compound Fumarate
-
Select an appropriate buffer: Choose a buffer system with a pH between 4.5 and 6.5. A 10 mM sodium acetate buffer is a suitable choice.
-
Weigh the this compound fumarate: Accurately weigh the desired amount of this compound fumarate powder.
-
Dissolution: Gradually add the this compound fumarate powder to the buffer while stirring continuously. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary. Do not boil the solution.
-
pH verification: After the powder is completely dissolved, verify the pH of the solution and adjust if necessary with dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Sterilization (if required): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm sterile filter.
-
Storage: Store the stock solution in a sterile, tightly sealed container at 2-8°C for short-term use (up to 48 hours) or in aliquots at -20°C for longer-term storage.[2]
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. This compound FUMARATE INJECTION [dailymed.nlm.nih.gov]
- 3. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
Ibutilide vs. Dofetilide: A Comparative Analysis of IKr Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ibutilide and dofetilide, two Class III antiarrhythmic agents, with a specific focus on their blockade of the rapid component of the delayed rectifier potassium current (IKr). The information presented is supported by experimental data to assist in research and drug development endeavors.
Mechanism of Action: Targeting the hERG Channel
Both this compound and dofetilide exert their primary antiarrhythmic effect by blocking the IKr current, which is crucial for the repolarization phase of the cardiac action potential.[1][2] This current is conducted by the pore-forming α-subunit of a potassium channel encoded by the human ether-a-go-go-related gene (hERG).[3][4] By inhibiting this channel, both drugs delay repolarization, leading to a prolongation of the action potential duration and an increase in the effective refractory period in both atrial and ventricular tissues.[2][5] This mechanism underlies their efficacy in converting atrial fibrillation and flutter to normal sinus rhythm.[1]
The binding sites for these drugs are located within the central cavity of the hERG channel.[3] Specific amino acid residues in the S6 domain and the pore helix are critical for the high-affinity block observed with these methanesulfonanilide drugs.[3][4]
Comparative Potency and Kinetics
Experimental evidence suggests that both this compound and dofetilide are potent blockers of the IKr channel. A comparative study using mouse atrial tumor (AT-1) cells, which express a prominent IKr current, demonstrated that dofetilide is slightly more potent than this compound.[6] The half-maximal inhibitory concentration (IC50) for dofetilide was found to be 12 nmol/L, while for this compound it was 20 nmol/L at a membrane potential of +20 mV.[6]
The study also highlighted that the time and voltage dependence of IKr inhibition by both compounds were virtually identical.[6] The characteristics of the block, such as increased inhibition with longer and more depolarizing pulses, are consistent with an open-channel block mechanism for both drugs.[6]
Quantitative Data Summary
| Parameter | This compound | Dofetilide | Cell Line | Reference |
| IC50 (IKr Block) | 20 nmol/L | 12 nmol/L | AT-1 cells | [6] |
Experimental Protocols
The primary method for investigating the effects of this compound and dofetilide on the IKr current is the whole-cell patch-clamp technique .[7][8][9] This electrophysiological method allows for the direct measurement of ionic currents across the membrane of a single cell.
Detailed Methodology: Whole-Cell Patch-Clamp Assay for IKr Current Measurement
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are commonly used.[10][11] AT-1 cells, which endogenously express a significant IKr current, are also a suitable model.[6]
-
Cell Culture: Cells are cultured in appropriate media and conditions. For automated patch-clamp systems, cells are harvested and prepared into a single-cell suspension.[10][12]
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[13]
-
Intracellular (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.[13]
-
Drug Solutions: this compound and dofetilide are dissolved in the extracellular solution at various concentrations. A vehicle control (e.g., 0.1% DMSO) is also prepared.[7]
3. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier and data acquisition system are used.[7] For higher throughput, automated patch-clamp systems are employed.[11][12][14]
-
Whole-Cell Configuration: A glass micropipette with a tip resistance of 2-5 MΩ is used to form a high-resistance seal (GΩ seal) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total membrane current.[7]
-
Voltage-Clamp Protocol: To isolate and measure the IKr current, a specific voltage protocol is applied. A common protocol involves:
-
Holding the membrane potential at -80 mV.
-
A depolarizing step to a positive potential (e.g., +20 mV or +40 mV) for a duration of 500-1000 ms to activate the hERG channels.
-
A repolarizing step to a negative potential (e.g., -50 mV) to elicit the characteristic large "tail current" which is representative of the IKr current.[13][15]
-
This protocol is repeated at regular intervals (e.g., every 15 seconds).
-
4. Data Analysis:
-
The amplitude of the IKr tail current is measured before and after the application of the test compounds.
-
The percentage of current inhibition is calculated for each drug concentration.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.
Visualizations
Signaling Pathway of IKr Blockade
References
- 1. Class III Antiarrhythmics (K+ Channel Blockers) - Antiarrhythmic Agents for Medicine [picmonic.com]
- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 3. Structural determinants of HERG channel block by clofilium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of dofetilide block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lecturio.com [lecturio.com]
- 6. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Mechanisms of Action of Ibutilide and Vernakalant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic drugs Ibutilide and Vernakalant, focusing on their distinct mechanisms of action at the molecular and cellular levels. The information presented is supported by experimental data to aid in research and drug development efforts.
Overview of Mechanisms of Action
This compound and Vernakalant are both antiarrhythmic agents used for the pharmacological conversion of atrial fibrillation to sinus rhythm. However, they achieve this through fundamentally different interactions with cardiac ion channels, leading to distinct electrophysiological profiles and clinical characteristics.
This compound is classified as a Class III antiarrhythmic agent.[1][2][3][4] Its primary mechanism involves a dual action on ion currents that prolongs the cardiac action potential duration (APD) and refractory period in both atrial and ventricular tissue.[1][3] It potently blocks the rapid component of the delayed rectifier potassium current (IKr) and, uniquely, also activates a late inward sodium current (INa-late).[1] This combined effect significantly extends the repolarization phase of the cardiac cycle.
Vernakalant is a multi-ion channel blocker with a notable degree of atrial selectivity.[5][6][7][8] Its mechanism is designed to preferentially target ion channels more prevalent in the atria, thereby prolonging the atrial refractory period with minimal effect on ventricular repolarization.[6] Vernakalant blocks several key atrial potassium currents, including the ultra-rapid delayed rectifier current (IKur) and the acetylcholine-activated potassium current (IKAch).[5][7][8][9][10] Additionally, it exhibits a frequency- and voltage-dependent block of sodium channels (INa).[10]
Quantitative Comparison of Ion Channel Activity
The following table summarizes the half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound and Vernakalant on their primary target ion channels, providing a quantitative basis for their comparison.
| Drug | Target Ion Channel | Current | Species/Cell Line | Potency (IC50/EC50) | Reference |
| This compound | KCNH2 (hERG) | IKr | Mouse Atrial Tumor (AT-1) cells | 20 nmol/L (EC50) | [11] |
| SCN5A | INa-late | Guinea Pig Myocytes | 1-2 nmol/L (Kd for activation) | [11] | |
| Vernakalant | KCNA5 | IKur | Human Atrial Myocardium | 9 µM (IC50) | [9] |
| KCNJ3/KCNJ5 | IKAch | Human Atrial Myocardium | 10 µM (IC50) | [9] | |
| SCN5A | INa | Human Atrial Myocardium | <10 µM at >3 Hz (IC50) | [12] | |
| KCNH2 (hERG) | IKr | Not specified | Minimal blockade | [10] | |
| CACNA1C | ICa,L | Human Atrial Myocytes (Sinus Rhythm) | 84 µM (IC50) | [12] |
Signaling and Mechanistic Pathways
The primary "signaling" for both drugs is the direct modulation of ion channel activity, which in turn alters the flow of ions across the cardiomyocyte membrane and reshapes the cardiac action potential. There is limited evidence for the involvement of classical downstream intracellular signaling cascades in their primary antiarrhythmic effect.
This compound's Effect on the Cardiac Action Potential
This compound prolongs the action potential duration, primarily during phase 3 repolarization. This is achieved by inhibiting the outward potassium current (IKr) and enhancing the inward late sodium current (INa-late), effectively delaying the return to the resting membrane potential.
Figure 1. Mechanism of action for this compound.
Vernakalant's Atrial-Selective Mechanism
Vernakalant's multi-channel blockade is more pronounced in the atria due to the higher expression of IKur and IKAch channels in this tissue compared to the ventricles. Its frequency-dependent block of sodium channels means it is more effective at the rapid heart rates characteristic of atrial fibrillation. This combination of properties leads to a targeted prolongation of the atrial action potential and refractory period.
Figure 2. Atrial-selective mechanism of Vernakalant.
Experimental Protocols
The characterization of the effects of this compound and Vernakalant on cardiac ion channels is primarily achieved through the whole-cell patch-clamp technique.
Representative Whole-Cell Voltage-Clamp Protocol
This protocol provides a general framework for assessing the effect of a test compound (e.g., this compound or Vernakalant) on a specific ion current (e.g., IKr or IKur) in a heterologous expression system (e.g., HEK293 cells stably expressing the channel of interest) or isolated cardiomyocytes.
I. Cell Preparation:
-
Culture cells expressing the ion channel of interest to 60-80% confluency.
-
Dissociate cells using a gentle enzymatic solution (e.g., TrypLE) and re-plate onto glass coverslips at a low density for recording.
-
Allow cells to adhere for at least 2-4 hours before use.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH. (Note: Solution compositions must be optimized for the specific current being measured to isolate it from other endogenous currents.)
III. Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual control, approach a single, healthy cell with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane patch, achieving the "whole-cell" configuration.
-
Switch the amplifier to voltage-clamp mode.
-
Apply a specific voltage-clamp protocol designed to elicit the current of interest. For example, to record IKr, a typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate and inactivate the channels, and then repolarizing to -50 mV to record the characteristic "tail" current.
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record currents at steady-state for each concentration.
-
After washout of the compound, confirm the recovery of the current.
IV. Data Analysis:
-
Measure the peak current amplitude (or tail current for IKr) at each drug concentration.
-
Normalize the current at each concentration to the baseline (control) current.
-
Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the IC50 value.
Figure 3. Experimental workflow for patch-clamp analysis.
Conclusion
This compound and Vernakalant represent two distinct strategies for the pharmacological cardioversion of atrial fibrillation. This compound acts as a "pure" Class III agent, prolonging the APD non-selectively in both atria and ventricles through a dual mechanism of IKr block and INa-late activation. In contrast, Vernakalant achieves atrial selectivity by targeting a combination of ion channels (IKur, IKAch, and INa) that are either more prevalent or have different electrophysiological properties in the atria. This detailed understanding of their mechanisms of action, supported by quantitative electrophysiological data, is crucial for the rational design of future antiarrhythmic therapies and for guiding their appropriate clinical use.
References
- 1. This compound--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safety and efficacy of this compound in cardioversion of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 6. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. johnsonfrancis.org [johnsonfrancis.org]
- 8. Efficacy and safety of vernakalant for cardioversion of recent-onset atrial fibrillation: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative In Vitro Analysis of Proarrhythmic Risk: Ibutilide vs. Sotalol
An in-depth examination of the electrophysiological properties of ibutilide and sotalol reveals distinct differences in their mechanisms of action and resulting proarrhythmic potential. While both are classified as Class III antiarrhythmic agents, primarily acting to prolong cardiac repolarization, in vitro studies demonstrate that this compound exhibits a lower propensity for inducing arrhythmias compared to sotalol. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and mechanistic insights relevant to researchers, scientists, and drug development professionals.
This compound's unique mechanism, which involves both the enhancement of the late inward sodium current (INa-late) and the blockade of the rapid component of the delayed rectifier potassium current (IKr), contrasts with sotalol's primary action as a potent IKr blocker. This mechanistic variance is believed to underlie the observed differences in their proarrhythmic profiles.
Quantitative Comparison of Proarrhythmic Effects
Experimental data from in vitro and ex vivo models provide a quantitative basis for comparing the proarrhythmic risk of this compound and sotalol. Key parameters include the incidence of proarrhythmic events, such as early afterdepolarizations (EADs) and polymorphic ventricular tachycardia (PVT), and the effects on action potential duration (APD).
| Parameter | This compound | d-Sotalol | Experimental Model |
| Incidence of Polymorphic Ventricular Tachycardia (PVT) | 12% | 70% | Anesthetized rabbit model with methoxamine infusion[1] |
| Effect on Action Potential Duration (APD) | Bell-shaped concentration-response | Dose-dependent prolongation | Guinea pig ventricular myocytes[2] |
| Primary Ionic Current Affected | INa-late (enhancement), IKr (blockade) | IKr (blockade) | Guinea pig ventricular myocytes, various expression systems[2] |
Electrophysiological Profile and Mechanism of Action
The differential effects of this compound and sotalol on cardiac ion channels are central to understanding their varying proarrhythmic risks.
This compound: At lower concentrations, this compound predominantly enhances the late inward sodium current, which contributes to a prolongation of the action potential duration. As the concentration increases, it also blocks the IKr current. However, at very high concentrations, this compound can shorten the action potential duration, a phenomenon described as a 'bell-shaped' response.[2] This complex pharmacology may contribute to its lower proarrhythmic potential compared to pure IKr blockers.
Sotalol: d-Sotalol, the active isomer for Class III effects, is a potent and selective blocker of the IKr current.[2] This blockade leads to a dose-dependent prolongation of the action potential duration and the QT interval. The uniform depression of IKr by sotalol can lead to excessive repolarization prolongation, creating a substrate for early afterdepolarizations and subsequent arrhythmias, particularly at slow heart rates.
Experimental Protocols
The following are summaries of key experimental methodologies used to assess the proarrhythmic risk of this compound and sotalol in vitro.
In Vitro Proarrhythmia Assessment in an Anesthetized Rabbit Model
This model is designed to induce a proarrhythmic state to test the effects of various compounds.
-
Animal Preparation: New Zealand White rabbits are anesthetized. Standard ECG leads and a monophasic action potential (MAP) catheter are placed to record cardiac electrical activity.
-
Proarrhythmia Induction: A continuous infusion of methoxamine, an α1-adrenergic agonist, is administered to prolong cardiac repolarization and induce a state susceptible to arrhythmias.
-
Drug Administration: this compound or d-sotalol is administered intravenously at increasing doses.
-
Data Acquisition and Analysis: Continuous monitoring of the ECG for arrhythmias, including polymorphic ventricular tachycardia (PVT). The QTc interval and MAP duration (MAPD) are measured to assess the extent of repolarization prolongation. The incidence of PVT is quantified for each drug.[1]
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This technique allows for the direct measurement of ion channel currents in single cardiac cells.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the membrane potential and measurement of ionic currents.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure individual ionic currents, such as IKr and INa-late.
-
Drug Perfusion: this compound or d-sotalol is applied to the cell at various concentrations through a perfusion system.
-
Data Analysis: The effects of the drugs on the amplitude and kinetics of the target ion channels are quantified to determine their potency and mechanism of action.
Signaling Pathways and Proarrhythmic Mechanisms
The proarrhythmic effects of both this compound and sotalol are initiated by their impact on cardiac repolarization, which can lead to the development of early afterdepolarizations (EADs).
References
- 1. Comparative assessment of this compound, D-sotalol, clofilium, E-4031, and UK-68,798 in a rabbit model of proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane activity of class III antiarrhythmic compounds; a comparison between this compound, d-sotalol, E-4031, sematilide and dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ibutilide and Procainamide in Isolated Heart Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two frequently utilized antiarrhythmic agents, ibutilide and procainamide, with a specific focus on their electrophysiological and hemodynamic effects as observed in isolated heart models. The information presented herein is intended to support preclinical research and drug development efforts by offering a comprehensive overview of their mechanisms of action, supported by experimental data.
Electrophysiological and Hemodynamic Effects: A Tabular Comparison
The following table summarizes the key quantitative findings from studies investigating the effects of this compound and procainamide on various cardiac parameters in isolated heart and tissue models. It is important to note that the data are compiled from different studies employing varied experimental conditions and species, which should be taken into consideration when making direct comparisons.
| Parameter | This compound | Procainamide | Experimental Model |
| Action Potential Duration (APD) | - Atrial MAPD increased by 30% in atrial flutter and 52% in atrial fibrillation[1] - Atrial MAPD prolonged by 60 ms at a pacing cycle length (PCL) of 600 ms and 53 ms at a PCL of 350 ms[2] - Ventricular MAPD prolonged by 48 ms at a PCL of 600 ms and 55 ms at a PCL of 350 ms[2] | - Atrial MAPD increased by 18% in atrial flutter and 37% in atrial fibrillation[1] - Ventricular muscle APD at 100% repolarization (APD100) was slightly prolonged in normal canine ventricular muscle cells[3] - APD100 was prolonged in 24-hour infarct zone Purkinje fibers[3] | Human in vivo electrophysiology studies[1][2], Isolated canine cardiac tissues[3] |
| Effective Refractory Period (ERP) | - Atrial ERP prolonged by 15% at a cycle length of 500 ms[4] - Ventricular ERP prolonged by 8% at a cycle length of 500 ms[4] - Atrial ERP prolonged by 46 ms and 30 ms in two patients with atrial tachycardia[5] | - Prolonged the refractory period more than two-fold in isolated rat papillary muscle at a concentration that suppressed contractile tension by 30%[6] | Canine isolated coronary-perfused right atrioventricular preparations[4], Human in vivo electrophysiology study[5], Isolated rat papillary muscle[6] |
| Contractility | Generally unaffected in isolated rabbit myocardium[7] | - Potent positive inotropic effects observed in isolated cat papillary muscles at therapeutic concentrations[8] - Reduced myocardial contractility is a possible effect[7] | Isolated rabbit myocardium[7], Isolated cat papillary muscles[8] |
| Conduction Time | Increased by 27-30% at 3 Hz in isolated rabbit ventricular muscle strips | Slows conduction velocity[7] | Isolated rabbit ventricular muscle strips, General mechanism[7] |
Mechanisms of Action: Signaling Pathways
The distinct electrophysiological effects of this compound and procainamide stem from their different primary mechanisms of action at the cellular level.
This compound Signaling Pathway
This compound is classified as a Class III antiarrhythmic agent. Its primary mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration and, consequently, the effective refractory period. Additionally, at nanomolar concentrations, this compound can activate a slow, inward sodium current (INa-slow), further contributing to the prolongation of repolarization.
References
- 1. Antiarrhythmic actions of intravenous this compound compared with procainamide during human atrial flutter and fibrillation: electrophysiological determinants of enhanced conversion efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequency-dependent electrophysiological effect of this compound on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of therapeutic concentrations of procainamide on transmembrane action potentials of normal and infarct zone Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Flecainide and this compound Alone and in Combination to Terminate and Prevent Recurrence of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the Cardioversion of Paroxysmal Atrial Fibrillation during Radiofrequency Ablation of Supraventricular Tachycardias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative studies on the pharmacological actions of antiarrhythmic drugs in isolated rate papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Comparative Analysis of Ibutilide and its Fluorinated Analogues: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable scarcity of publicly available research on the fluorinated analogues of Ibutilide. While the strategic application of fluorine in medicinal chemistry is a well-established principle for enhancing drug properties, specific comparative studies detailing the synthesis, electrophysiological effects, and pharmacological profiles of fluorinated this compound derivatives versus the parent compound are not readily found in the public domain. Therefore, a direct comparative analysis with supporting experimental data, as requested, cannot be provided at this time.
This guide will, however, present a detailed overview of this compound, including its mechanism of action, electrophysiological properties, and relevant experimental findings based on available research. This information can serve as a foundational reference for researchers and drug development professionals interested in the potential of fluorinated derivatives.
This compound: A Class III Antiarrhythmic Agent
This compound is a well-established class III antiarrhythmic agent used for the rapid conversion of atrial fibrillation and atrial flutter to sinus rhythm.[1][2][3] Its primary mechanism of action involves the prolongation of the cardiac action potential duration (APD), thereby increasing the effective refractory period in atrial and ventricular tissues.[4][5]
Mechanism of Action
This compound's primary mechanism involves the modulation of two key ion currents in cardiac myocytes:
-
Activation of the slow inward sodium current (INa-slow): Unlike many other class III agents that primarily block potassium channels, this compound enhances a late, slow inward sodium current. This sustained inward current contributes to delaying repolarization and prolonging the action potential duration.[4][6]
-
Inhibition of the rapid component of the delayed rectifier potassium current (IKr): this compound also blocks the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for the IKr current.[2][7] This blockade further contributes to the prolongation of the action potential.
This dual mechanism of action is a distinguishing feature of this compound.
Electrophysiological Effects
The electrophysiological effects of this compound have been documented in numerous studies. Key findings include:
-
Prolongation of Action Potential Duration (APD): this compound consistently demonstrates a dose-dependent prolongation of the APD in both atrial and ventricular myocytes.[4]
-
Increase in Effective Refractory Period (ERP): The prolongation of the APD leads to an increase in the ERP of the cardiac tissue, making it less susceptible to re-entrant arrhythmias.[3][8]
-
Minimal effect on conduction velocity: this compound generally does not significantly affect the conduction velocity in the atria or ventricles.
Experimental Data for this compound
The following table summarizes key electrophysiological parameters of this compound from published studies. The lack of data for fluorinated analogues prevents a comparative presentation.
| Parameter | Species/Model | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Canine Purkinje fibers | 10-8 M | Prolongation | [1] |
| Late Inward Current | Single ventricular cells | 10-8 M | Increase | [1] |
| Antegrade AV Node ERP | Human | 0.017 mg/kg | 252 ± 60 ms to 303 ± 70 ms | [8] |
| Antegrade AP ERP | Human | 0.017 mg/kg | 275 ± 40 ms to 320 ± 60 ms | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While specific protocols for fluorinated this compound analogues are unavailable, a general methodology for assessing the electrophysiological effects of a compound like this compound is outlined below.
In Vitro Electrophysiology in Isolated Cardiac Myocytes
Objective: To determine the effects of a test compound on the action potential and ion currents of isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine).
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record action potentials and specific ion currents.
-
Action Potential Recording: Myocytes are stimulated at a fixed frequency, and changes in the action potential duration (e.g., APD90, the time it takes for 90% repolarization) are measured before and after the application of the test compound at various concentrations.
-
Ion Current Recording: Specific voltage-clamp protocols are used to isolate and record individual ion currents, such as INa, ICa-L, IKr, and IKs. The effect of the test compound on the amplitude and kinetics of these currents is quantified.
-
Data Analysis: Concentration-response curves are generated to determine the potency (e.g., IC50 or EC50) of the compound on each parameter.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.
This compound's Mechanism of Action on Cardiac Action Potential
The following diagram illustrates the primary ion channels affected by this compound, leading to the prolongation of the cardiac action potential.
Caption: this compound's dual action on ion channels to prolong the cardiac action potential.
General Experimental Workflow for Compound Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel antiarrhythmic compound.
Caption: A generalized workflow for the preclinical assessment of antiarrhythmic drugs.
Future Directions and Conclusion
The lack of public data on fluorinated this compound analogues presents a significant knowledge gap. Given the known benefits of fluorination in improving metabolic stability, potency, and pharmacokinetic profiles of drugs, research into such analogues is a logical and potentially fruitful area of investigation. Future studies should focus on the synthesis of novel fluorinated derivatives of this compound and a comprehensive comparative analysis of their electrophysiological and pharmacological properties against the parent compound. Such research would be invaluable for the development of safer and more effective antiarrhythmic therapies.
References
- 1. Membrane activity of class III antiarrhythmic compounds; a comparison between this compound, d-sotalol, E-4031, sematilide and dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of Chemical Atrial Defibrillation by Flecainide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological effects of this compound in patients with accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibutilide vs. Newer Antiarrhythmics: A Comparative Guide for Atrial Flutter Cardioversion
For Researchers, Scientists, and Drug Development Professionals
The pharmacological cardioversion of atrial flutter remains a critical area of clinical practice and research. Ibutilide, a class III antiarrhythmic agent, has long been a therapeutic option. However, the landscape of antiarrhythmic therapy is continually evolving with the advent of newer agents. This guide provides an objective comparison of this compound against newer generation antiarrhythmics for the termination of atrial flutter, supported by experimental data, detailed methodologies, and mechanistic insights.
Performance Comparison: Efficacy and Safety
The decision to use a particular antiarrhythmic agent for the cardioversion of atrial flutter hinges on a careful balance between its efficacy and safety profile. The following tables summarize key quantitative data from various clinical studies, offering a comparative overview of this compound and other agents.
Table 1: Efficacy of Intravenous Antiarrhythmics in Atrial Flutter Cardioversion
| Drug | Study/Analysis | Patient Population | Conversion Rate to Sinus Rhythm | Mean Time to Conversion |
| This compound | Meta-analysis vs. Amiodarone[1] | Atrial Flutter | Significantly higher than amiodarone[1] | Significantly shorter than amiodarone[1] |
| vs. Propafenone[2] | Atrial Flutter (duration 3h - 90d) | 90%[2] | 11 minutes[2] | |
| vs. Sotalol[3] | Atrial Flutter | 70% (2mg dose) / 56% (1mg dose)[3] | 13 minutes (2mg) / 19 minutes (1mg)[3] | |
| General Cardiology Practice[4] | Atrial Flutter | 75%[4] | 68.8 minutes[4] | |
| Post-Ablation Tachyarrhythmia[5] | Atrial Flutter | 90%[5] | Not Reported | |
| Vernakalant | Randomized, double-blind, placebo-controlled trial[6] | Atrial Flutter | 3% (1 of 39 patients)[6] | 11 minutes (for the one converter)[6] |
| Amiodarone | Meta-analysis vs. This compound[1] | Atrial Flutter | Significantly lower than this compound[1] | Significantly longer than this compound[1] |
| Post-Ablation Tachyarrhythmia[5] | Atrial Flutter | 32%[5] | Not Reported | |
| Propafenone | vs. This compound[2] | Atrial Flutter (duration 3h - 90d) | 30%[2] | 35 minutes[2] |
| Dofetilide | General Information[7] | Atrial Flutter | Indicated for conversion[7] | If no conversion in 24h, consider electrical cardioversion[7] |
| Flecainide | General Information[7] | Atrial Flutter | Used with AV nodal blocking agents[7] | Not specified for flutter conversion time |
Table 2: Safety Profile of Intravenous Antiarrhythmics in Atrial Flutter Cardioversion
| Drug | Common Adverse Events | Serious Adverse Events (Proarrhythmia) |
| This compound | Nausea (<2%)[8] | Torsades de Pointes (up to 4%), Monomorphic Ventricular Tachycardia (4.9%)[9][10]. Risk of sustained polymorphic ventricular tachycardia is around 1.7%[11]. |
| Vernakalant | Dysgeusia, sneezing[6]. Hypotension (led to discontinuation in one patient)[12]. | No documented cases of Torsades de Pointes in one trial[13]. |
| Amiodarone | Hypotension, bradycardia[1] | Lower incidence of cardiovascular adverse reactions compared to this compound in a meta-analysis[1]. |
| Propafenone | Bradycardia (10%), Hypotension (20%)[2] | Not specified in the comparative trial[2]. |
| Dofetilide | - | Torsades de Pointes (dose-related, prevalence of 0.8% in supraventricular arrhythmia)[7]. |
| Flecainide | - | Can cause 1:1 atrioventricular conduction leading to rapid ventricular rates[7]. |
Experimental Protocols
Understanding the methodologies behind the data is crucial for critical appraisal. Below are summaries of the experimental protocols from key comparative studies.
This compound vs. Propafenone for Atrial Flutter
-
Study Design: A randomized, double-blind clinical trial involving 40 patients with atrial flutter of 3 hours to 90 days duration[2].
-
Intervention: Patients were randomized to receive up to two 10-minute intravenous infusions.
-
Primary Endpoint: Successful conversion of atrial flutter to sinus rhythm[2].
-
Monitoring: Continuous electrocardiographic (ECG) monitoring was performed during and after the infusion to assess for efficacy and adverse events[2].
This compound vs. Amiodarone for Post-Ablation Atrial Tachyarrhythmia
-
Study Design: A registry-based cohort study analyzing 109 episodes of post-ablation atrial tachyarrhythmia in 72 patients[5].
-
Intervention: Patients were treated with either intravenous this compound or amiodarone based on the treating physician's discretion[5].
-
Primary Endpoint: Conversion to sinus rhythm[5].
-
Data Analysis: Multivariable cluster-adjusted logistic regression was used to estimate the effect of each drug on cardioversion success, stratified by arrhythmia type[5].
Vernakalant for Atrial Flutter
-
Study Design: A randomized, double-blind, placebo-controlled trial[6].
-
Intervention: Patients with atrial flutter were randomized to receive either intravenous vernakalant or placebo[6].
-
Primary Efficacy Outcome: The proportion of patients who experienced treatment-induced conversion of atrial flutter to sinus rhythm for a minimum of 1 minute within 90 minutes of the start of the infusion[6].
-
Monitoring: Continuous ECG monitoring was employed to track heart rhythm, heart rate, and flutter cycle length. Safety was assessed by monitoring adverse events[6].
Mechanistic Insights: Signaling Pathways
The differing efficacy and safety profiles of these agents can be attributed to their distinct mechanisms of action at the cellular level.
This compound's Mechanism of Action
This compound is a class III antiarrhythmic agent that primarily prolongs the action potential duration (APD) and refractoriness of myocardial cells[14][15]. It achieves this through a dual mechanism:
-
Activation of the late inward sodium current (INa-late): This prolongs the plateau phase of the action potential[15][16].
-
Inhibition of the rapid component of the delayed rectifier potassium current (IKr): This delays repolarization[15][17].
This combined action increases the effective refractory period in both the atria and ventricles, making it more difficult for re-entrant circuits, the underlying mechanism of most atrial flutters, to sustain themselves[14].
Figure 1: Signaling pathway of this compound.
Vernakalant's Mechanism of Action
Vernakalant is a newer antiarrhythmic with a more atrial-selective profile[18][19]. Its mechanism involves blocking multiple ion channels that are more prominent in the atria:
-
Blocks atrial-selective potassium currents:
-
Blocks the transient outward potassium current (Ito): More involved in atrial than ventricular refractoriness[18][20].
-
Blocks atrial voltage-gated sodium channels (INa): This effect is rate-dependent, increasing at faster heart rates typical of atrial arrhythmias[18][20].
This multi-channel blockade, with a degree of atrial selectivity, aims to prolong the atrial refractory period and terminate arrhythmias with a potentially lower risk of ventricular proarrhythmia[18].
References
- 1. A meta-analysis of this compound versus amiodarone in cardioversion efficiency and safety of atrial fibrillation and atrial flutter | Heart [heart.bmj.com]
- 2. Clinical comparison of this compound and propafenone for converting atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superiority of this compound (a new class III agent) over DL-sotalol in converting atrial flutter and atrial fibrillation. The this compound/Sotalol Comparator Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicalcardiology.org [clinicalcardiology.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Atrial Flutter Medication: Antidysrhythmics, Class IC, Antidysrhythmics, Class III, Antidysrhythmics, Class IV, Antidysrhythmics, Class V, Anticoagulants, Cardiovascular, Beta-Blockers, Beta-1 Selective [emedicine.medscape.com]
- 8. This compound: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of this compound in Cardioversion of Atrial Flutter and Fibrillation | American Board of Family Medicine [jabfm.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vernakalant versus this compound for immediate conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atrial Fibrillation—New Antiarrhythmic Drugs | USC Journal [uscjournal.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is this compound Fumarate used for? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. This compound--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. medscape.com [medscape.com]
A Cross-Species Examination of Ibutilide's Impact on Cardiac Repolarization
For Researchers, Scientists, and Drug Development Professionals
Ibutilide, a class III antiarrhythmic agent, is utilized for the acute termination of atrial fibrillation and flutter. Its primary mechanism of action involves the prolongation of the cardiac action potential, thereby increasing the refractory period of myocardial cells. However, the precise electrophysiological effects and pro-arrhythmic potential of this compound can exhibit significant variability across different species. This guide provides a comparative analysis of this compound's effects on cardiac repolarization in various preclinical models and humans, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound's Electrophysiological Effects
The following tables summarize the key quantitative effects of this compound on cardiac repolarization parameters across different species as reported in the scientific literature. These parameters are crucial indicators of the drug's impact on the heart's electrical activity.
| Species | Preparation | This compound Concentration | Effect on Action Potential Duration (APD) | Effect on QT Interval | Pro-arrhythmic Effects | Reference |
| Human | In vivo (patients with atrial fibrillation/flutter) | 1 + 1 mg IV | QTc interval increased from 442 ± 29 ms to 471 ± 37 ms.[1][2] | Increased QT interval.[3][4] | Nonsustained polymorphic ventricular tachycardia in 2.7-6.7% of patients; sustained in 1.7%.[5] | [1][2][3][4][5] |
| Canine | In vivo (dogs with complete AV block) | 0.01-0.08 mg/kg | Increased biventricular APD90.[6] | Increased QT interval.[6] | Induced early afterdepolarizations and torsades de pointes, particularly in dogs with ventricular hypertrophy.[6] | [6] |
| Canine | In vivo | 0.10 mg/kg infusion | Significantly prolonged atrial, ventricular, and pulmonary vein effective refractory period (ERP). | Not Reported | One dog had a 5-second sinus pause, and another had 2:1 atrioventricular conduction. | [7] |
| Guinea Pig | Isolated ventricular myocytes | 10⁻⁹ M | Dose-dependent increase in action potential duration.[8] | Not Applicable | Not Reported | [8] |
| Rabbit | In vitro | Not Specified | Can cause torsades de pointes in a proarrhythmia model.[9][10] | Not Applicable | Less proarrhythmia than sotalol, dofetilide, or sematilide in a rabbit model.[9][10] | [9][10] |
| Species | Preparation | This compound Concentration (EC₅₀) | Effect on IKr (Rapidly Activating Delayed Rectifier K+ Current) | Effect on IKs (Slowly Activating Delayed Rectifier K+ Current) | Effect on Slow Inward Na+ Current | Reference |
| AT-1 Cells (murine atrial tumor) | Cultured cells | 20 nmol/L | Potent blocker of IKr.[11][12] | Not Reported | Not Reported | [11][12] |
| Guinea Pig | Isolated ventricular myocytes | 2.03 ± 0.74 µM (for IK-tail current) | Blocks the delayed rectifier potassium current.[13] | Inhibition of IKs has been observed.[14] | Activates a slow inward Na+ current.[5][8][13] | [5][8][13][14] |
Experimental Protocols
Understanding the methodologies employed in these studies is critical for interpreting the data and designing future experiments.
In Vivo Electrophysiology Studies in Canines
-
Animal Model: Mongrel dogs were anesthetized and intubated. A thoracotomy was performed to expose the heart.[7] In some studies, complete atrioventricular (AV) block was induced to study pro-arrhythmic effects.[6]
-
Drug Administration: this compound was administered intravenously, typically as a 10-minute infusion at a dose of 0.10 mg/kg, followed by a maintenance dose.[7]
-
Electrophysiological Recordings: A 12-lead ECG was recorded to measure the QT interval.[6] Monophasic action potentials (MAPs) were recorded from the left and right ventricles to determine the action potential duration at 90% repolarization (APD90).[6] The effective refractory period (ERP) was measured in the atrium, ventricle, and pulmonary veins using programmed electrical stimulation.[7]
-
Data Analysis: Changes in electrophysiological parameters before and after this compound administration were statistically analyzed.
In Vitro Patch-Clamp Electrophysiology in Guinea Pig Ventricular Myocytes
-
Cell Isolation: Single ventricular myocytes were isolated from guinea pig hearts using enzymatic digestion.
-
Recording Technique: The whole-cell configuration of the patch-clamp technique was used to record ionic currents.
-
Solutions: The external solution was K+-free to isolate inward currents. The internal (pipette) solution contained a potassium-based solution.
-
Voltage Clamp Protocols: Specific voltage clamp protocols were applied to elicit and measure the late inward sodium current and the delayed rectifier potassium currents (IKr and IKs).
-
Drug Application: this compound was applied to the external solution at various concentrations to determine its effects on the specific ion channels.[8]
Visualizing this compound's Mechanism and Experimental Approach
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound's dual mechanism of action on cardiac myocyte ion channels.
Caption: General experimental workflow for assessing this compound's cardiac effects.
References
- 1. This compound and novel indexes of ventricular repolarization in persistent atrial fibrillation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced changes in the temporal lability of ventricular repolarization in patients with and without structural heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced alterations in electrocardiographic and spatial vectorcardiographic descriptors of ventricular repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electropharmacologic characteristics of ventricular proarrhythmia induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on inhibiting heart rate and rapidly terminating atrial flutter in canine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new compound with potent class III antiarrhythmic activity, activates a slow inward Na+ current in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Antifibrillatory Properties of Ibutilide and Clofilium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifibrillatory effects of Ibutilide and clofilium, two class III antiarrhythmic agents. The information presented is based on available preclinical and clinical data, offering insights into their mechanisms of action, efficacy, and experimental evaluation.
Executive Summary
This compound is an approved intravenous antiarrhythmic agent for the acute termination of atrial fibrillation and flutter, with a well-documented clinical efficacy profile. Its mechanism involves a unique combination of blocking the rapid component of the delayed rectifier potassium current (IKr) and activating a slow inward sodium current. Clofilium, a quaternary ammonium compound, also demonstrates potent antifibrillatory effects, primarily through the blockade of delayed rectifier potassium channels. While extensively studied in preclinical models, clinical data for clofilium's antifibrillatory efficacy in humans is more limited compared to this compound. This guide will delve into the available data to provide a comprehensive comparison for research and drug development purposes.
Mechanism of Action
Both this compound and clofilium are classified as class III antiarrhythmic agents, meaning they predominantly work by prolonging the cardiac action potential duration (APD) and, consequently, the effective refractory period (ERP). However, their specific interactions with ion channels differ.
This compound exerts a dual effect on ion channels:
-
Inhibition of the rapid delayed rectifier potassium current (IKr): By blocking the hERG potassium channels, this compound delays the repolarization phase (Phase 3) of the cardiac action potential.[1][2]
-
Activation of a slow inward sodium current (INa-s): This unique mechanism further contributes to the prolongation of the action potential plateau (Phase 2).[1][2][3]
Clofilium primarily acts as a potassium channel blocker:
-
Inhibition of the delayed rectifier potassium current (IK): Clofilium effectively blocks these channels, leading to a prolonged repolarization phase.[4]
-
Potential blockade of ATP-sensitive potassium channels (KATP): Some studies suggest that clofilium may also interact with these channels.[5]
-
Inhibition of Slick and Slack potassium channels: Clofilium has been shown to inhibit these high-conductance potassium channels, although the clinical significance of this finding is yet to be fully elucidated.[6]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the antifibrillatory efficacy and proarrhythmic potential of this compound and clofilium. It is important to note the absence of direct head-to-head clinical trials comparing the two agents.
Table 1: Clinical Efficacy of this compound in Conversion of Atrial Fibrillation (AF) and Atrial Flutter (AFl)
| Study/Trial Type | Patient Population | Arrhythmia Type | This compound Dose | Conversion Rate | Time to Conversion | Reference |
| Multicenter Study | 120 Indian Patients | AF or AFl | 1 mg IV infusion | 65.83% (at 4 hours), 70.8% (at 24 hours) | 35.12 ± 36.71 minutes | [7] |
| This compound Repeat Dose Study | 266 Patients | AF or AFl | 1.0 mg followed by 0.5 mg or 1.0 mg | 47% (overall), 63% (AFl), 31% (AF) | 27 minutes (mean) | [8] |
| Open, non-randomized trial | 37 Critically Ill Patients | AF or AFl | Up to two 1.0 mg infusions | 56.8% (overall) | 17.7 ± 12.5 minutes | [9] |
| Multicenter Comparative Trial | 120 Patients | AF or AFl | Two 1 mg infusions | 58.3% (overall), 76% (AFl), 51% (AF) | Not Specified | [10] |
| Radiofrequency Catheter Ablation Study | 192 Patients with persistent AF | Persistent AF | 1 mg (≥60kg) or 0.01 mg/kg (<60kg) | 59.9% | Not Specified | [11] |
Table 2: Preclinical Antifibrillatory and Proarrhythmic Effects of this compound and Clofilium in a Rabbit Model
| Drug | Parameter | Results | Reference |
| This compound | Incidence of Polymorphic Ventricular Tachycardia (PVT) | 12% | [12] |
| EAD Amplitude | Significantly lower than other class III agents | [12] | |
| QTc Interval and MAPD Prolongation | Lesser increases compared to other class III agents | [12] | |
| Clofilium | Incidence of Polymorphic Ventricular Tachycardia (PVT) | 80% | [12] |
Table 3: Limited Clinical Data on Clofilium in Atrial Fibrillation
| Study/Trial Type | Patient Population | Arrhythmia Type | Clofilium Dose | Conversion Rate | Reference |
| Pilot Study | 14 Patients | Chronic Atrial Fibrillation | Not Specified | 2 out of 14 patients (14.3%) | [13] |
Experimental Protocols
Langendorff Perfused Rabbit Heart Model for Assessing Antifibrillatory Effects
This ex vivo model is commonly used to study the direct effects of pharmacological agents on the heart, independent of systemic influences.
1. Heart Isolation and Perfusion:
-
New Zealand White rabbits are anesthetized.
-
The heart is rapidly excised and the aorta is cannulated on a Langendorff apparatus.
-
Retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) at a constant pressure and temperature (typically 37°C) is initiated to maintain cardiac viability.[14][15]
2. Induction of Ventricular Fibrillation (VF):
-
VF can be induced by various methods, including:
-
Programmed Electrical Stimulation: A series of electrical stimuli (S1-S2 protocol) with decreasing coupling intervals are delivered to the ventricle until VF is induced.[14]
-
T-wave Shocks: Single electrical field shocks are applied during the vulnerable period of the T-wave.[16][17]
-
Chemical Induction: Perfusion with pro-arrhythmic substances or alteration of the ionic composition of the perfusate (e.g., low potassium concentration).[18]
-
3. Drug Administration and Data Acquisition:
-
The drug of interest (this compound or clofilium) is added to the perfusate at desired concentrations.
-
Electrocardiogram (ECG) and monophasic action potentials (MAPs) are continuously recorded to assess changes in heart rate, rhythm, and action potential duration.
-
The incidence and duration of VF are quantified and compared between control and drug-treated groups.
Whole-Cell Patch Clamp Technique for Ion Channel Analysis
This electrophysiological technique allows for the direct measurement of ionic currents through specific channels in isolated cardiomyocytes.
1. Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).
-
The isolated cells are placed in a recording chamber on the stage of an inverted microscope.
2. Pipette Fabrication and Sealing:
-
Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution that mimics the intracellular environment.
-
The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" ( >1 GΩ).[19][20]
3. Whole-Cell Configuration and Voltage Clamp:
-
A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).[21]
-
The membrane potential is then clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., IKr).[19][22]
4. Drug Application and Data Analysis:
-
The drug is applied to the cell via the external solution.
-
The effect of the drug on the amplitude and kinetics of the target ion current is recorded and analyzed to determine its blocking or activating properties.
Mandatory Visualization
Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound Fumarate used for? [synapse.patsnap.com]
- 3. This compound | PPTX [slideshare.net]
- 4. Block of the inactivating potassium channel by clofilium and hydroxylamine depends on the sequence of the pore region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clofilium inhibits Slick and Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy and Safety of this compound in Cardioversion of Atrial Fibrillation or Flutter in Indian Patients: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of repeated intravenous doses of this compound for rapid conversion of atrial flutter or fibrillation. This compound Repeat Dose Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for rapid conversion of atrial fibrillation or flutter in a mixed critically ill patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conversion efficacy and safety of intravenous this compound compared with intravenous procainamide in patients with atrial flutter or fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the success rate of conversion using this compound administration in radiofrequency catheter ablation of persistent atrial fibrillation and its effects on postoperative recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative assessment of this compound, D-sotalol, clofilium, E-4031, and UK-68,798 in a rabbit model of proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravenous clofilium for conversion of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Langendorff Heart [sheffbp.co.uk]
- 16. Induction of ventricular fibrillation by T-wave field-shocks in the isolated perfused rabbit heart: role of nonuniform shock responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 18. Ventricular fibrillation thresholds in Langendorff perfused rabbit hearts: all or none effect of low potassium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. docs.axolbio.com [docs.axolbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
